molecular formula C9H18N2 B2938633 8-Methyl-2,8-diazaspiro[4.5]decane CAS No. 1158750-98-1

8-Methyl-2,8-diazaspiro[4.5]decane

Cat. No.: B2938633
CAS No.: 1158750-98-1
M. Wt: 154.257
InChI Key: OULKIPPQVXRBPY-UHFFFAOYSA-N
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Description

8-Methyl-2,8-diazaspiro[4.5]decane (CAS 1158750-98-1) is a spirocyclic chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound features a unique spirocyclic structure that provides a rigid, three-dimensional framework, making it a valuable building block for the development of novel bioactive molecules. Its research applications are highlighted by its role as a key precursor in the synthesis of muscarinic acetylcholine receptor agonists, which have been investigated for their potential effects on the central nervous system (Ishihara et al., 1992, as cited by Alfa-industry) . More recently, derivatives based on the 2,8-diazaspiro[4.5]decane core have been identified as potent Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors (Bioorganic & Medicinal Chemistry, 2022) . RIPK1 is a critical regulator of necroptosis, a form of programmed cell death, and inhibiting this kinase holds therapeutic potential for treating a range of inflammatory and degenerative diseases. The compound is offered exclusively for research and development purposes. Researchers can utilize this scaffold in hit-to-lead optimization campaigns, library synthesis, and investigations into new pharmacological mechanisms. Product Specifications: CAS Number: 1158750-98-1 ; Molecular Formula: C9H18N2 ; Molecular Weight: 154.25 g/mol . This product is intended for research use only by qualified laboratory professionals. It is strictly not for diagnostic, therapeutic, or human consumption use.

Properties

IUPAC Name

8-methyl-2,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-6-3-9(4-7-11)2-5-10-8-9/h10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULKIPPQVXRBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCNC2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158750-98-1
Record name 8-methyl-2,8-diazaspiro[4.5]decane
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8-Methyl-2,8-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,8-Diazaspiro[4.5]decane Scaffold in Modern Drug Discovery

The 2,8-diazaspiro[4.5]decane framework has emerged as a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its rigid, three-dimensional structure offers a unique conformational landscape for the precise spatial orientation of pharmacophoric elements, a critical attribute for achieving high-affinity and selective interactions with biological targets. Derivatives of this spirocyclic system have been investigated as potent inhibitors of enzymes such as TYK2/JAK1 for inflammatory bowel disease and as novel antagonists for glycoprotein IIb-IIIa.[1] Furthermore, the inherent basicity of the diazaspirene core makes it a valuable component in the design of molecules with desirable pharmacokinetic profiles, including improved aqueous solubility and cell permeability. 8-Methyl-2,8-diazaspiro[4.5]decane, a key exemplar of this class, presents a compelling case study for the critical role of physicochemical properties in the journey from a chemical entity to a viable drug candidate. This guide provides an in-depth exploration of the core physicochemical attributes of this compound, offering both theoretical insights and detailed experimental protocols for their determination.

Core Physicochemical Properties of this compound

A thorough understanding of a molecule's physicochemical properties is fundamental to predicting its behavior in biological systems. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.

PropertyValue/Predicted ValueSource
Molecular Formula C₉H₁₈N₂--INVALID-LINK--[2]
Molecular Weight 154.25 g/mol --INVALID-LINK--[2]
Predicted XlogP 0.6--INVALID-LINK--[2]
Predicted pKa₁ (Secondary Amine) ~9-11Theoretical Estimation
Predicted pKa₂ (Tertiary Amine) ~7-9Theoretical Estimation
Aqueous Solubility pH-dependentTheoretical Consideration

Note: Predicted values are computationally derived and should be confirmed by experimental determination.

Ionization States of this compound

As a diamine, the ionization state of this compound is highly dependent on the pH of its environment. This property is critical for its interaction with biological targets and its membrane permeability. The molecule possesses two basic centers: a secondary amine and a tertiary amine, which will be protonated at different pH values.

G cluster_0 Ionization States High_pH High pH (Predominantly Neutral) Mid_pH Physiological pH (~7.4) (Mixture of Mono- and Di-protonated) High_pH->Mid_pH + H⁺ (pKa₁ ~9-11) Low_pH Low pH (Predominantly Di-protonated) Mid_pH->Low_pH + H⁺ (pKa₂ ~7-9) Neutral [Molecule Image] Unprotonated Mono [Molecule Image] Mono-protonated Di [Molecule Image] Di-protonated

Caption: pH-dependent ionization of this compound.

Experimental Determination of Physicochemical Properties

pKa Determination by Potentiometric Titration

Rationale: The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a basic compound like this compound, the pKa values of its conjugate acids are determined. Potentiometric titration is a highly accurate method for this purpose, involving the gradual addition of a titrant (an acid) to a solution of the compound and monitoring the resulting change in pH. As a diamine, two distinct pKa values are expected, corresponding to the protonation of the secondary and tertiary amine groups.

Protocol:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system if solubility is limited.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a thermostatted beaker with a magnetic stirrer. Immerse the pH electrode and the tip of a calibrated burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl) into the solution.

  • Titration: Add the acid titrant in small, precise increments. After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The curve will exhibit two inflection points, corresponding to the two equivalence points. The pKa values are determined from the pH at the half-equivalence points.

G Start Dissolve Compound in Water Titration Titrate with Standard Acid (e.g., HCl) Start->Titration Measure_pH Monitor pH with Electrode Titration->Measure_pH Record_Data Record pH vs. Volume of Titrant Measure_pH->Record_Data Plot_Curve Plot Titration Curve Record_Data->Plot_Curve Determine_pKa Identify Half-Equivalence Points to Find pKa1 and pKa2 Plot_Curve->Determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

LogP/LogD Determination by Shake-Flask Method

Rationale: The partition coefficient (LogP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. For ionizable compounds like this compound, the distribution coefficient (LogD) is more relevant as it is pH-dependent. The shake-flask method is the gold standard for experimental LogP/LogD determination.

Protocol:

  • Phase Preparation: Prepare a buffered aqueous phase at the desired pH (e.g., pH 7.4 to mimic physiological conditions) and saturate it with n-octanol. Similarly, saturate n-octanol with the aqueous buffer.

  • Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and aqueous buffer in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient period to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: Calculate the LogD using the formula: LogD = log₁₀([Compound]ₙ-octanol / [Compound]aqueous).

G Start Prepare Saturated Octanol and Aqueous Buffer Add_Compound Add Compound to Mixture Start->Add_Compound Shake Shake to Equilibrate Add_Compound->Shake Separate Separate Octanol and Aqueous Phases Shake->Separate Analyze Analyze Compound Concentration in Each Phase Separate->Analyze Calculate Calculate LogD Analyze->Calculate

Caption: Workflow for LogD determination by the shake-flask method.

Aqueous Solubility Assessment by Kinetic Solubility Assay

Rationale: Aqueous solubility is a critical parameter that affects a drug's absorption and bioavailability. The kinetic solubility assay is a high-throughput method used in early drug discovery to estimate the solubility of a compound in an aqueous buffer. It involves adding a concentrated DMSO stock solution of the compound to the buffer and measuring the concentration of the dissolved compound after a short incubation period.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Add the DMSO stock solution to the wells of a microtiter plate.

  • Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well.

  • Incubation and Shaking: Incubate the plate with shaking for a defined period (e.g., 1-2 hours) to allow for dissolution.

  • Filtration/Centrifugation: Remove any precipitated compound by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using an analytical method like HPLC-UV or LC-MS.

G Start Prepare DMSO Stock Solution Dispense Dispense Stock into Microtiter Plate Start->Dispense Add_Buffer Add Aqueous Buffer (e.g., PBS) Dispense->Add_Buffer Incubate Incubate with Shaking Add_Buffer->Incubate Separate_Solid Filter or Centrifuge to Remove Precipitate Incubate->Separate_Solid Quantify Quantify Soluble Compound Concentration Separate_Solid->Quantify

Caption: Workflow for the kinetic solubility assay.

Conclusion

The physicochemical properties of this compound, particularly its basicity, lipophilicity, and aqueous solubility, are pivotal to its potential as a scaffold in drug discovery. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of these critical parameters. A comprehensive understanding of these properties enables researchers and drug development professionals to make informed decisions in the design and optimization of novel therapeutics based on the 2,8-diazaspiro[4.5]decane core, ultimately accelerating the path from discovery to clinical application.

References

An In-depth Technical Guide to the Structural Elucidation of 8-Methyl-2,8-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Spirocyclic Diamines

Spirocyclic systems, characterized by two rings sharing a single atom, present unique three-dimensional architectures that are of significant interest in medicinal chemistry and drug development.[1][2][3] The rigid, defined spatial arrangement of substituents in spiro compounds can lead to enhanced binding affinity and selectivity for biological targets.[2] 8-Methyl-2,8-diazaspiro[4.5]decane, a heterocyclic diamine, is a scaffold of interest due to its potential as a building block in the synthesis of novel therapeutic agents. Its structure, comprising a piperidine ring and a pyrrolidine ring fused at a quaternary carbon, offers multiple points for functionalization.

The precise elucidation of its structure is paramount to understanding its chemical properties and to the rational design of its derivatives. This guide provides a comprehensive, multi-technique approach to the structural verification of this compound, grounded in established analytical principles and field-proven insights. We will explore the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to unambiguously confirm the molecular structure.

Molecular Structure Overview

The target molecule, this compound, has the molecular formula C₉H₁₈N₂ and a monoisotopic mass of 154.147 Da.[4] The structure features a spirocyclic carbon atom shared between a five-membered pyrrolidine ring and a six-membered piperidine ring. The methyl group is attached to the nitrogen atom at the 8-position of the piperidine ring.

Caption: Figure 1: Structure of this compound

Part 1: Mass Spectrometry - The First Step in Molecular Confirmation

Mass spectrometry (MS) is the initial and essential technique for determining the molecular weight of a synthesized compound. This provides the first piece of evidence to confirm that the desired chemical transformation has occurred.

Expertise & Experience: Choosing the Right Ionization Technique

For a non-volatile, polar molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are preferred over harsher methods like Electron Impact (EI). ESI minimizes fragmentation, ensuring the detection of the intact molecular ion, which is crucial for accurate molecular weight determination.[5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, capable of mass accuracy within 5 ppm.

  • Ionization Mode: Operate in positive ion ESI mode.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

  • Analysis: Identify the protonated molecular ion [M+H]⁺. The theoretical m/z for C₉H₁₈N₂ is 154.1470, so the expected [M+H]⁺ ion would be at m/z 155.1543.[4]

Trustworthiness: Self-Validating Data

The high-resolution measurement provides a self-validating system. The experimentally determined exact mass should match the theoretical mass of the protonated molecule (C₉H₁₉N₂⁺) to within a few parts per million (ppm). This level of accuracy confidently distinguishes the target compound from other potential molecules with the same nominal mass.

Ion Species Theoretical m/z Expected Experimental m/z (±5 ppm)
[M+H]⁺155.1543155.1535 - 155.1551
[M+Na]⁺177.1362177.1353 - 177.1371

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the connectivity and chemical environment of each atom. For a molecule with the complexity of this compound, a suite of 1D and 2D NMR experiments is necessary.

Expertise & Experience: The Causality Behind NMR Experimental Choices

A standard ¹H NMR provides a proton count and information on their local environment, while a ¹³C NMR shows the number of unique carbon environments. However, for a spirocyclic system with multiple CH₂ groups, these 1D spectra will likely show significant signal overlap. Therefore, 2D NMR techniques like COSY, HSQC, and HMBC are not just supplementary but essential for unambiguous assignment.[6][7] These experiments reveal proton-proton and proton-carbon correlations, allowing for the step-by-step assembly of the molecular framework.

Figure 2: NMR Elucidation Workflow cluster_workflow NMR Workflow H1_NMR 1H NMR COSY COSY H1_NMR->COSY H-H Connectivity C13_NMR 13C NMR HSQC HSQC C13_NMR->HSQC Direct C-H Attachment HMBC HMBC COSY->HMBC HSQC->HMBC Long-Range C-H Connectivity Structure Final Structure Confirmation HMBC->Structure

Caption: Figure 2: A logical workflow for NMR-based structure elucidation.

Experimental Protocols: A Step-by-Step Guide
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent can be critical; for this amine, D₂O may be useful for identifying the exchangeable N-H proton.

  • ¹H NMR Spectroscopy:

    • Purpose: To identify all proton environments and their integrations.

    • Expected Signals:

      • A singlet integrating to 3H for the N-CH₃ group.

      • Multiple overlapping multiplets for the eight CH₂ groups of the two rings.

      • A broad singlet for the N-H proton (will disappear upon D₂O exchange).

  • ¹³C{¹H} NMR Spectroscopy:

    • Purpose: To identify all unique carbon environments.

    • Expected Signals:

      • One signal for the N-CH₃ carbon.

      • A signal for the quaternary spiro carbon (C5).

      • Several signals for the CH₂ carbons of the rings. The number of signals will depend on the symmetry and conformational dynamics of the molecule.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To establish which protons are coupled to each other (typically through 2-3 bonds).

    • Application: This will help trace the connectivity within the piperidine and pyrrolidine rings separately. For example, the protons on C6 will show a correlation to the protons on C7.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton directly to the carbon it is attached to.

    • Application: This is crucial for assigning the carbon signals based on the already assigned (or partially assigned) proton signals.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To show correlations between protons and carbons over longer ranges (typically 2-3 bonds).

    • Application: This is the key experiment for connecting the different fragments of the molecule. For instance, the protons of the N-CH₃ group should show a correlation to the adjacent carbons of the piperidine ring (C7 and C9). Protons on carbons adjacent to the spiro center (C4, C6, C10) will show correlations to the quaternary spiro carbon (C5), definitively confirming the spirocyclic nature of the compound.

Anticipated NMR Data Summary
Atom(s) Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm) Key HMBC Correlations
N-H (Position 2)Broad, variable-Protons on C3
N-CH₃ (Position 8)~2.2-2.5 (singlet)~45-50C7, C9
CH₂ (Pyrrolidine Ring)~2.5-3.0~40-55Spiro C5
CH₂ (Piperidine Ring)~1.5-2.8~30-60Spiro C5, N-CH₃
Spiro C5-~60-70Protons on C4, C6, C10

Note: These are estimated chemical shifts based on similar structures and may vary depending on the solvent and other experimental conditions.[7][8]

Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

While NMR and MS provide the core structural framework, IR spectroscopy offers a rapid and straightforward method to confirm the presence of key functional groups.

Expertise & Experience: The Value of IR in Amine Characterization

For this compound, the most informative region in the IR spectrum will be the N-H stretching frequency. The presence of a secondary amine (in the pyrrolidine ring) and a tertiary amine (in the piperidine ring) will give a characteristic pattern.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the neat compound (if liquid) or solid is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹.

  • Analysis: Look for characteristic absorption bands.

Expected IR Absorption Bands
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Secondary Amine (N-H)Stretch3300-3500 (medium, sharp)
C-H (Aliphatic)Stretch2850-2960 (strong)
C-NStretch1020-1250 (medium)

The presence of a distinct peak in the 3300-3500 cm⁻¹ region would provide strong evidence for the N-H group of the pyrrolidine ring, while the strong C-H stretching bands confirm the aliphatic nature of the rings.[8][9]

Conclusion: A Self-Validating, Multi-Faceted Approach

The structural elucidation of this compound is not achieved by a single technique but through the logical and synergistic application of multiple analytical methods. The process begins with HRMS to confirm the elemental composition. It is followed by a comprehensive suite of 1D and 2D NMR experiments to meticulously map the carbon-hydrogen framework and establish connectivity, including the critical spiro-center. Finally, IR spectroscopy provides a quick and reliable confirmation of the key functional groups.

Each step in this workflow is designed to be self-validating, where the data from one technique corroborates the findings of another. This rigorous, multi-faceted approach ensures the highest level of confidence in the final structural assignment, a critical foundation for any further research or development involving this promising molecular scaffold.

References

An In-depth Technical Guide to GSK2830371: A Potent and Selective Allosteric Inhibitor of Wip1 Phosphatase

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the properties and applications of GSK2830371, a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D. While the initial inquiry referenced CAS number 1158750-98-1, which corresponds to the chemical entity 8-Methyl-2,8-diazaspiro[4.5]decane, the in-depth scientific and therapeutic interest lies with GSK2830371 (CAS: 1404456-53-6). The diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, and it is plausible that this compound serves as a key building block or structural motif in the synthesis of complex molecules like GSK2830371. This guide will focus on the pharmacologically active compound, GSK2830371, to provide the most relevant and valuable information for researchers and drug development professionals.

GSK2830371 has emerged as a critical tool for investigating the role of Wip1 phosphatase in cellular signaling and as a potential therapeutic agent in oncology. Wip1 is a key negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway, making it an attractive target for cancer therapy.

Physicochemical Properties of GSK2830371

A clear understanding of the physicochemical properties of GSK2830371 is essential for its application in both in vitro and in vivo settings.

PropertyValue
CAS Number 1404456-53-6
Molecular Formula C₂₃H₂₉ClN₄O₂S
Molecular Weight 461.02 g/mol
Solubility Soluble to 100 mM in DMSO and to 50 mM in ethanol.[1]
Purity ≥98%
Storage Store at -20°C

Mechanism of Action: Allosteric Inhibition of Wip1 Phosphatase

GSK2830371 is a highly potent and selective allosteric inhibitor of Wip1 phosphatase with an IC₅₀ of 6 nM.[1] Unlike competitive inhibitors that bind to the active site, GSK2830371 binds to a unique "flap" subdomain near the catalytic site of Wip1.[2] This allosteric binding locks the phosphatase in an inactive conformation, preventing it from dephosphorylating its substrates.[3] This mode of inhibition confers remarkable selectivity for Wip1 over other phosphatases, with an IC₅₀ of ≥ 30 µM for 21 other phosphatases.[1][4]

The primary consequence of Wip1 inhibition by GSK2830371 is the sustained phosphorylation and activation of key proteins in the DNA damage response and p53 signaling pathways. Wip1 is known to dephosphorylate and inactivate several critical tumor-suppressive proteins. By inhibiting Wip1, GSK2830371 effectively "removes the brakes" on these pathways, leading to enhanced anti-tumor responses.

Key substrates of Wip1 that are impacted by GSK2830371 include:

  • p53: Inhibition of Wip1 leads to increased phosphorylation of p53 at Ser15, a key activating modification.[5][6]

  • Chk2: GSK2830371 treatment results in elevated phosphorylation of Chk2 at Thr68, another critical activation event in the DNA damage response.[6]

  • ATM: The ataxia-telangiectasia mutated (ATM) kinase, a central player in the DNA damage response, is also regulated by Wip1. GSK2830371 treatment leads to increased ATM phosphorylation at Ser1981.[6]

  • γH2AX: Increased phosphorylation of H2AX at Ser139 (γH2AX), a marker of DNA double-strand breaks, is observed upon Wip1 inhibition.[6]

This multi-pronged enhancement of pro-apoptotic and cell cycle arrest signals underscores the therapeutic potential of GSK2830371.

WIP1_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_activation Upstream Activation cluster_p53 p53 Regulation cluster_wip1 Wip1 Negative Feedback stress DNA Damage ATM ATM stress->ATM Chk2 Chk2 ATM->Chk2 p53 p53 ATM->p53 Chk2->p53 p38_MAPK p38 MAPK p38_MAPK->p53 p21 p21 p53->p21 Apoptosis Apoptosis p53->Apoptosis Wip1 Wip1 (PPM1D) p53->Wip1 Upregulates Expression CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Wip1->ATM Wip1->Chk2 Wip1->p38_MAPK Wip1->p53 GSK2830371 GSK2830371 GSK2830371->Wip1

Figure 1: The Wip1-p53 signaling pathway and the mechanism of action of GSK2830371.

In Vitro Applications and Protocols

GSK2830371 has been extensively used in a variety of in vitro assays to probe the function of Wip1 and to assess its anti-cancer activity.

Cell Viability and Growth Inhibition Assays

A common application of GSK2830371 is to determine its effect on the viability and proliferation of cancer cell lines.

Representative Protocol: Sulforhodamine B (SRB) Growth Inhibition Assay [7]

  • Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with a serial dilution of GSK2830371 (e.g., 0.01 to 10 µM) for a specified duration (e.g., 72 or 168 hours). Include a vehicle control (e.g., DMSO).

  • Fixation: After the incubation period, fix the cells with a suitable fixative, such as Carnoy's fixative.

  • Staining: Stain the fixed cells with Sulforhodamine B solution.

  • Measurement: Solubilize the bound dye and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the GI₅₀ (50% growth inhibitory concentration) by plotting the percentage of cell growth versus the log of the drug concentration.

Key Findings from In Vitro Studies:

  • GSK2830371 demonstrates selective anti-proliferative activity in cancer cell lines with wild-type TP53.[6]

  • In MCF-7 breast cancer cells, which have PPM1D amplification, GSK2830371 has a GI₅₀ of 2.65 µM.[7][8]

  • The compound shows synergistic anti-proliferative effects when combined with doxorubicin in DOHH2 and MX-1 tumor cells.[6]

  • GSK2830371 potentiates the growth inhibitory effects of MDM2 inhibitors, such as RG7388, in a p53-dependent manner.[9]

Immunoblotting for Phosphoprotein Analysis

Immunoblotting is a crucial technique to confirm the on-target effects of GSK2830371 by detecting changes in the phosphorylation status of Wip1 substrates.

Representative Protocol: Western Blot Analysis [9]

  • Cell Lysis: Treat cells with GSK2830371 for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-p53 Ser15, total p53, p-Chk2 Thr68, total Chk2).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

Key Findings from Immunoblotting Studies:

  • Treatment of MCF-7 cells with GSK2830371 leads to a rapid and concentration-dependent increase in the phosphorylation of p53 at Ser15.[5][8]

  • Increased phosphorylation of Chk2 (T68), H2AX (S139), and ATM (S1981) is observed in PPM1D-amplified MCF7 cells upon treatment.[6]

  • GSK2830371 treatment also leads to an increase in the levels of p21, a downstream target of p53.[5]

experimental_workflow cluster_invitro In Vitro Analysis cluster_assays Assays cluster_endpoints Endpoints start Cancer Cell Lines (e.g., MCF-7, DOHH2) treatment Treat with GSK2830371 (various concentrations and times) start->treatment viability Cell Viability Assay (e.g., SRB, CCK-8) treatment->viability western Western Blot treatment->western facs FACS Analysis treatment->facs gi50 Determine GI₅₀ viability->gi50 phospho Assess Phosphorylation (p-p53, p-Chk2) western->phospho cell_cycle Analyze Cell Cycle Distribution facs->cell_cycle

Figure 2: A representative experimental workflow for the in vitro characterization of GSK2830371.

In Vivo Applications and Protocols

The anti-tumor efficacy of GSK2830371 has been demonstrated in several preclinical in vivo models, particularly in xenograft studies.

Tumor Xenograft Models

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are the gold standard for evaluating the in vivo efficacy of anti-cancer agents.

Representative Protocol: Lymphoma Xenograft Model [8]

  • Cell Implantation: Subcutaneously inoculate female SCID mice with a suspension of DOHH2 lymphoma cells.

  • Tumor Growth: Monitor tumor growth using electronic calipers until the tumors reach a specified volume (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer GSK2830371 orally (e.g., 75 or 150 mg/kg, twice or thrice daily) or a vehicle control.

  • Monitoring: Monitor tumor volume and body weight of the mice throughout the study.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., immunoblotting for phosphoproteins).

Key Findings from In Vivo Studies:

  • Oral administration of GSK2830371 inhibits the growth of lymphoma xenografts in mice.[2]

  • In a DOHH2 tumor xenograft model, oral dosing of GSK2830371 at 150 mg/kg twice daily for 14 days resulted in a 41% inhibition of tumor growth, while thrice daily dosing led to a 68% inhibition.[8]

  • GSK2830371 treatment in vivo leads to increased phosphorylation of Chk2 (T68) and p53 (S15) and decreased Wip1 protein concentrations in DOHH2 tumors.[8]

  • In an orthotopic neuroblastoma mouse model, GSK2830371 significantly inhibited tumor growth by inducing Chk2/p53-mediated apoptosis.[10]

Pharmacokinetics and Safety

The pharmacokinetic (PK) properties of a compound are crucial for its development as a therapeutic agent. While detailed clinical PK data for GSK2830371 is not publicly available, preclinical studies have provided some insights.

Pharmacokinetic Profile:

  • GSK2830371 is orally bioavailable.[2]

  • The compound has a short in vivo half-life, which suggests that sustained inhibition of Wip1 may be necessary for maximal anti-tumor effect. This is supported by the greater tumor growth inhibition observed with more frequent dosing schedules (thrice daily vs. twice daily).[8]

Safety and Toxicology:

  • In preclinical animal models, GSK2830371 appears to be well-tolerated, with no obvious signs of drug-related toxicity or significant weight loss observed in treated mice.[10]

Conclusion

GSK2830371 is a potent, selective, and orally bioavailable allosteric inhibitor of Wip1 phosphatase. Its ability to activate the p53 and DNA damage response pathways by preventing the dephosphorylation of key tumor-suppressive proteins makes it a valuable research tool and a promising therapeutic candidate for cancers with wild-type p53. The in-depth understanding of its mechanism of action, coupled with demonstrated in vitro and in vivo efficacy, provides a strong rationale for its further investigation in drug development programs. This technical guide serves as a comprehensive resource for researchers and scientists working with GSK2830371, offering insights into its properties, applications, and the experimental methodologies for its evaluation.

References

Biological activity of 8-Methyl-2,8-diazaspiro[4.5]decane scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of the 8-Methyl-2,8-diazaspiro[4.5]decane Scaffold

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold has emerged as a "privileged structure" in modern medicinal chemistry, conferring a unique three-dimensional architecture that is increasingly exploited for the development of novel therapeutics. Its rigid, spirocyclic nature provides a fixed orientation for appended pharmacophores, reducing the entropic penalty upon binding to biological targets and often leading to enhanced potency and selectivity.[1] This guide synthesizes the current understanding of this versatile scaffold, exploring its diverse biological activities, from potent enzyme inhibition and receptor modulation to significant antimicrobial and antiviral properties. We will delve into the nuanced structure-activity relationships (SAR), detailed experimental methodologies, and the causal reasoning behind the design of derivatives targeting a range of human diseases.

The 2,8-Diazaspiro[4.5]decane Core: A Foundation for Novelty

The defining feature of the 2,8-diazaspiro[4.5]decane scaffold is the spirocyclic fusion of a piperidine ring and a pyrrolidine (or related five-membered heterocyclic) ring, sharing a single quaternary carbon atom. This arrangement locks the molecule into a rigid, non-planar conformation. The "8-Methyl" designation specifically refers to a methyl group substitution on the nitrogen atom of the piperidine ring, a common starting point for library synthesis.

The strategic value of this scaffold lies in several key attributes:

  • Three-Dimensionality: It provides an escape from the "flatland" of traditional aromatic-based drug discovery, enabling novel interactions with complex protein binding sites.[1]

  • Vectorial Diversity: The two nitrogen atoms (N2 and N8) serve as key anchor points for chemical modification, allowing for the precise projection of functional groups into distinct spatial regions.

  • Conformational Rigidity: The locked structure minimizes the number of low-energy conformations, which can lead to higher binding affinity by pre-organizing the molecule for its target.[1]

The following diagram illustrates the general workflow for synthesizing and diversifying this class of compounds.

G cluster_0 Synthesis of Core Scaffold cluster_1 Diversification & Functionalization cluster_2 Screening & Evaluation A Starting Materials (e.g., 1-methylpiperidin-4-one) B Multicomponent or Domino Reaction A->B Reagents C 2,8-Diazaspiro[4.5]decane Core Structure B->C Cyclization D N2-Position Derivatization (Amidation, Alkylation, etc.) C->D E Ring Modification (e.g., Carbonyl introduction) C->E F N8-Position Derivatization (if not pre-methylated) C->F G Biological Screening (e.g., Kinase, Receptor Assays) D->G E->G F->G H Lead Compound Identification G->H Hit-to-Lead I Structure-Activity Relationship (SAR) Analysis H->I I->D Optimization Loop JAK_STAT_Pathway cytokine Pro-inflammatory Cytokine (e.g., IL-12, IL-23) receptor Cytokine Receptor cytokine->receptor jak TYK2 / JAK1 receptor->jak activates stat STAT Protein jak->stat phosphorylates (pSTAT) nucleus Nucleus stat->nucleus translocates to gene Gene Transcription (Inflammatory Response) nucleus->gene inhibitor 2,8-Diazaspiro[4.5]decane Inhibitor (Compound 48) inhibitor->jak INHIBITS TR_FRET_Workflow A 1. Compound Preparation (Serial dilution in DMSO) C 3. Dispense Reagents (Add compound, kinase, and peptide to 384-well plate) A->C B 2. Reagent Preparation (Kinase, ULight™ Peptide, Eu-Antibody, ATP) B->C D 4. Initiate Reaction (Add ATP solution) C->D E 5. Incubation (60 min at room temperature) D->E F 6. Stop Reaction & Detect (Add EDTA and Eu-antibody) E->F G 7. Read Plate (TR-FRET Reader: Ex: 320 nm, Em: 615/665 nm) F->G H 8. Data Analysis (Calculate % Inhibition, Determine IC₅₀) G->H

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico ADME Analysis of Diazaspiro Compounds

Abstract

Diazaspirocyclic scaffolds represent a privileged structural motif in modern medicinal chemistry, offering unique three-dimensional diversity and improved physicochemical properties. However, their complex topology can present significant challenges in predicting their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiles. This guide provides a comprehensive, technically-grounded framework for the in silico ADME analysis of diazaspiro compounds. We will delve into the causal reasoning behind the selection of computational models, provide validated, step-by-step protocols for key predictive endpoints, and offer insights gleaned from extensive experience in computational drug discovery. The objective is to equip researchers, medicinal chemists, and drug development professionals with a robust, self-validating workflow to accelerate the optimization of diazaspiro-based drug candidates.

Introduction: The Diazaspiro Scaffold and the ADME Imperative

The diazaspiro core, characterized by two rings sharing a single nitrogen atom, imparts a rigid, three-dimensional geometry to molecules. This structural feature can enhance target binding affinity and selectivity while often improving metabolic stability and aqueous solubility compared to flatter, more aromatic systems. However, the unique stereoelectronic properties of these scaffolds necessitate a tailored approach to ADME-Tox profiling. Early-stage in silico analysis is not merely a screening exercise; it is a critical, hypothesis-driven process to de-risk candidates and guide synthetic efforts, saving considerable time and resources.

The fundamental challenge lies in the accurate parameterization of these complex, non-planar structures within computational models. Standard models trained on more traditional, "flat" chemistry may not adequately capture the nuances of diazaspiro compounds, leading to erroneous predictions. Therefore, a successful in silico workflow must be built on a foundation of carefully selected and validated computational tools.

The Strategic Framework for In Silico ADME Profiling

A robust predictive workflow for diazaspiro compounds is not a linear path but an integrated, iterative cycle. The initial step involves the generation of high-quality, 3D conformational ensembles for the molecules of interest, which serves as the foundation for all subsequent predictions.

In_Silico_ADME_Workflow_for_Diazaspiro_Compounds Figure 1: Iterative In Silico ADME-Tox Workflow 3D_Conformer 3D Conformer Generation & Energy Minimization PhysChem Physicochemical Profiling (pKa, logP, Solubility, PSA) 3D_Conformer->PhysChem Absorption Absorption Models (e.g., Caco-2, HIA) PhysChem->Absorption Distribution Distribution Models (PPB, BBB penetration) Absorption->Distribution Metabolism Metabolism Prediction (CYP450 SOM, Stability) Distribution->Metabolism Excretion Excretion Pathway (e.g., Renal Clearance) Metabolism->Excretion Toxicity Toxicity Assessment (hERG, Ames, Hepatotoxicity) Excretion->Toxicity Integration Integrated Assessment & Multi-Parameter Optimization Toxicity->Integration Decision Prioritize for Synthesis or Further Optimization? Integration->Decision End Optimized Candidates Decision->End Prioritize Feedback Iterative Design Loop Decision->Feedback Optimize Start Start Feedback->Start

Caption: Iterative workflow for in silico ADME-Tox analysis of diazaspiro compounds.

Core Methodologies and Experimental Protocols

This section details the specific computational protocols for key ADME-Tox endpoints. The choice of methods is justified based on their applicability to the unique structural features of diazaspiro compounds.

Physicochemical Property Prediction

Accurate prediction of fundamental physicochemical properties is the bedrock of any ADME model.[1] For diazaspiro compounds, the pKa is particularly critical as the basic nitrogen centers will be protonated at physiological pH, profoundly influencing solubility, permeability, and off-target interactions.

Protocol 1: pKa and Lipophilicity (logP/logD) Prediction
  • Structure Preparation:

    • Generate a high-quality 2D structure of the diazaspiro compound.

    • Convert to a 3D structure using a tool like CORINA or similar software.[2]

    • Perform an initial energy minimization using a suitable force field (e.g., MMFF94).

  • pKa Prediction:

    • Rationale: An ion-state-dependent property, pKa prediction requires quantum mechanical or sophisticated empirical methods. Simple fragment-based methods may fail due to the scaffold's rigidity and electronic effects.

    • Method: Employ a high-quality pKa prediction tool (e.g., ACD/pKa, Marvin). These tools often use algorithms trained on large, curated experimental datasets.[1][3]

    • Execution: Submit the prepared 3D structure to the software. Analyze the predicted macroscopic and microscopic pKa values for all ionizable centers. The spirocyclic nitrogen is of primary interest.

  • logP/logD Prediction:

    • Rationale: Lipophilicity is a key determinant of absorption and distribution.[4] logD (the distribution coefficient at a specific pH) is more physiologically relevant than logP (the partition coefficient for the neutral species) for ionizable compounds like diazaspiros.

    • Method: Use a reliable calculator (e.g., SwissADME, ACD/logP).[5] These tools can calculate logD based on the predicted pKa and a user-defined pH (typically 7.4).

    • Execution: Input the structure and specify pH 7.4. The output will provide both logP and logD values.

Absorption: Intestinal Permeability and Oral Bioavailability

Poor absorption is a primary cause of clinical failure. For diazaspiro compounds, the interplay between their often-high solubility (due to basic nitrogens) and the potential for low passive permeability (due to high polarity and molecular weight) must be carefully balanced.

Protocol 2: Predicting Caco-2 Permeability and Human Intestinal Absorption (HIA)
  • Model Selection Rationale:

    • Quantitative Structure-Activity Relationship (QSAR) models are the workhorse for permeability prediction.[6][7] It is crucial to use models whose training sets include compounds with similar physicochemical properties (e.g., molecular weight, polarity, presence of basic amines) to the diazaspiro series under investigation.

    • The "BOILED-Egg" model, which visualizes passive gastrointestinal absorption and blood-brain barrier (BBB) penetration, is an excellent initial filter.[8]

  • Execution using a platform like SwissADME or pkCSM:

    • Input: Submit the SMILES string or 2D structure of the diazaspiro compound.

    • Analysis:

      • Caco-2 Permeability: The model will predict the apparent permeability coefficient (Papp). A higher value suggests better passive diffusion.

      • Human Intestinal Absorption (HIA): The output is typically a percentage of absorption. Values >80% are generally considered high.

      • BOILED-Egg Plot: Check the position of the compound. Ideally, it should fall within the yellow yolk (high probability of GI absorption) but outside the red region (high probability of being a P-glycoprotein substrate).[8]

Distribution: Plasma Protein Binding and Blood-Brain Barrier Penetration

Distribution characteristics determine where the drug goes in the body. High plasma protein binding (PPB) can limit the free drug available to act on the target, while penetration of the blood-brain barrier (BBB) is essential for CNS targets but a liability for peripherally acting drugs.

Protocol 3: Predicting PPB and BBB Permeation
  • Plasma Protein Binding (PPB):

    • Rationale: Lipophilicity and the presence of acidic/basic functional groups are key drivers of PPB. Diazaspiros, with their basic nitrogens, can interact with acidic residues on albumin.

    • Method: Use QSAR models available in platforms like ADMETLab or pkCSM.

    • Interpretation: The output is a predicted percentage of binding. High binding (>95%) can be a concern, potentially requiring higher doses.

  • Blood-Brain Barrier (BBB) Penetration:

    • Rationale: Predicting BBB permeation is complex, involving passive diffusion and active transport.[9][10][11][12][13] Key descriptors include lipophilicity (logP), polar surface area (PSA), molecular weight, and the number of hydrogen bond donors.[11] The rigid, 3D nature of diazaspiros can influence these properties in non-obvious ways.

    • Method: A consensus approach using multiple models is recommended.

      • Use a simple classification model (e.g., CNS active/inactive) based on physicochemical properties.

      • Employ a quantitative prediction of the logBB (brain/blood concentration ratio).[10][11]

      • Assess P-glycoprotein (P-gp) substrate liability. P-gp is an efflux transporter at the BBB that can actively pump drugs out of the brain.[14][15][16][17][18]

    • Execution: Utilize tools like the BBB predictor in SwissADME or dedicated QSAR models.[5] A compound is generally predicted to cross the BBB if logBB > 0 and it is not a P-gp substrate.

Metabolism: CYP450 Site of Metabolism and Inhibition

Metabolism is the body's primary mechanism for clearing foreign compounds and is predominantly mediated by Cytochrome P450 (CYP) enzymes.[19][20] Predicting which part of a molecule is most likely to be metabolized (Site of Metabolism, SOM) is crucial for improving metabolic stability.[21][22]

Protocol 4: CYP450 SOM and Inhibition Prediction
  • Site of Metabolism (SOM) Prediction:

    • Rationale: For diazaspiro compounds, metabolism often occurs on alkyl substituents or at positions adjacent to the nitrogen atoms. Ligand-based models that consider both the reactivity of a site and its accessibility to the CYP active site are most effective.[21][22]

    • Method: Employ tools like StarDrop's P450 models, which use quantum mechanical calculations for reactivity and machine learning for accessibility.[22] Simpler, faster models are available in platforms like SwissADME.

    • Execution:

      • Submit the 3D structure.

      • The software will highlight the atoms most likely to be metabolized by major CYP isoforms (e.g., 3A4, 2D6, 2C9).

      • Self-Validation: The causality is clear: if a predicted SOM is chemically reasonable (e.g., an exposed, electron-rich C-H bond), the prediction is more trustworthy. Blocking this position with a metabolically robust group (like a fluorine atom) is a common medicinal chemistry strategy.

  • CYP Inhibition Prediction:

    • Rationale: Inhibition of CYP enzymes can lead to dangerous drug-drug interactions.[19]

    • Method: Use classification-based QSAR models to predict whether the compound is an inhibitor of the five major CYP isoforms (1A2, 2C9, 2C19, 2D6, 3A4).

    • Execution: Platforms like SwissADME and ADMETLab provide binary (Yes/No) predictions for inhibition of each isoform.[5] A "Yes" prediction flags a potential liability.

Toxicity Prediction

Early identification of toxicity liabilities is paramount.[23][24] For diazaspiro compounds, key areas of focus include cardiotoxicity (hERG inhibition) and mutagenicity (Ames test).

Protocol 5: hERG Inhibition and Mutagenicity Prediction
  • hERG Blockade:

    • Rationale: Inhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias.[25][26][27] Many hERG blockers are basic, lipophilic compounds, a profile that can overlap with CNS-active diazaspiros.

    • Method: Use classification models (blocker/non-blocker) trained on large datasets of known hERG inhibitors.[25][28][29] Some tools also provide a confidence score.

    • Execution: Submit the structure to a predictor like the hERG model in pkCSM or admetSAR. A positive prediction is a significant red flag requiring experimental follow-up.

  • Mutagenicity (Ames Test):

    • Rationale: The Ames test assesses the potential of a compound to cause DNA mutations.[24] The prediction relies on identifying structural alerts—substructures known to be associated with mutagenicity.

    • Method: Employ expert systems or QSAR models that incorporate known structural alerts.

    • Execution: Use platforms like Lazar or ProTox-II. The output will classify the compound as mutagenic or non-mutagenic, often highlighting the problematic fragment if one is identified.

Toxicity_Prediction_Decision_Tree Figure 2: Decision Logic for Toxicity Assessment Start Diazaspiro Candidate hERG_Check Predict hERG Inhibition Start->hERG_Check Ames_Check Predict Ames Mutagenicity hERG_Check->Ames_Check Negative High_Risk High Risk: Deprioritize or Redesign hERG_Check->High_Risk Positive Hepatotox_Check Predict Hepatotoxicity Ames_Check->Hepatotox_Check Negative Ames_Check->High_Risk Positive Medium_Risk Medium Risk: Flag for Early Assay Hepatotox_Check->Medium_Risk Positive Low_Risk Low Risk: Proceed Hepatotox_Check->Low_Risk Negative

Caption: Decision tree for prioritizing compounds based on in silico toxicity predictions.

Data Synthesis and Multi-Parameter Optimization

No single ADME property determines the success of a drug candidate. The true power of in silico analysis lies in integrating multiple predicted endpoints to guide a holistic optimization strategy.

Summarizing Data in a Profile Table

For each diazaspiro analog, the predicted data should be consolidated into a clear, comparative table. This allows for rapid identification of trends and liabilities across a chemical series.

Compound ID MW logD (pH 7.4) Solubility (logS) HIA (%) BBB (logBB) P-gp Substrate CYP3A4 Substrate hERG Blocker Ames Toxic Overall Profile
DZ-001450.62.5-3.192%0.5NoYes (High)NoNoGood P, Met. Liab.
DZ-002464.62.3-2.890%0.2NoYes (Low)NoNoImproved
DZ-003488.53.8-4.585%0.8YesYes (Low)YesNoPoor Profile

Table 1: Example ADME-Tox profile for a series of diazaspiro compounds. This format allows for at-a-glance comparison and highlights the trade-offs in optimization.

The Art of the Trade-Off

It is rare for a single compound to be optimal across all parameters. The goal is to find a balanced profile that meets the specific requirements of the project's Target Product Profile (TPP).

  • CNS vs. Peripheral: If a CNS target is desired, high BBB penetration is a goal. For a peripheral target, it's a liability. P-gp substrate liability becomes a critical differentiator.

  • Permeability vs. Solubility: For diazaspiro compounds, increasing lipophilicity to boost permeability can often crater aqueous solubility. The ideal candidate exists in a "sweet spot" that balances these opposing properties.

  • Potency vs. Metabolism: A structural modification that increases target potency might inadvertently introduce a soft spot for CYP metabolism. The in silico SOM prediction can proactively identify this, allowing chemists to block the metabolic site while preserving potency.

Conclusion and Future Directions

The in silico ADME-Tox workflow presented here provides a robust, scientifically grounded framework for advancing diazaspiro-based drug discovery programs. By integrating a suite of validated computational models, this approach enables the early identification of potential liabilities, guides synthetic chemistry toward candidates with a higher probability of success, and ultimately reduces the time and cost of drug development. The key to this process is not blind reliance on any single prediction, but a thoughtful, iterative application of these tools, grounded in an understanding of their underlying principles and limitations.

Future advancements in this field will likely come from the continued growth of machine learning and artificial intelligence.[30][31] Models trained on larger and more diverse datasets, particularly those including more 3D-complex molecules like diazaspiros, will improve predictive accuracy. Furthermore, the rise of physiologically based pharmacokinetic (PBPK) modeling offers the potential to move beyond predicting individual parameters and toward simulating the full pharmacokinetic profile of a compound in a virtual human, representing the next frontier in predictive drug development.[32]

References

A Technical Guide to Molecular Docking of 8-Methyl-2,8-diazaspiro[4.5]decane Derivatives: A Structure-Based Approach to Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 8-Methyl-2,8-diazaspiro[4.5]decane scaffold represents a privileged structure in medicinal chemistry, with derivatives showing potent and selective activity against a range of therapeutically relevant targets, including kinases and CNS receptors. Molecular docking, a powerful computational technique, is instrumental in elucidating the binding mechanisms of these compounds and guiding the rational design of new, more effective drug candidates. This guide provides an in-depth, technically-focused protocol for conducting molecular docking studies on this specific class of molecules, grounded in scientific principles and field-proven methodologies. It is intended for researchers, computational chemists, and drug development professionals seeking to apply structure-based design principles to their research.

Introduction: The Therapeutic Potential of the Diazaspiro[4.5]decane Scaffold

The 2,8-diazaspiro[4.5]decane core is a rigid, three-dimensional structure that presents substituents in well-defined vectors, making it an attractive scaffold for achieving high target affinity and selectivity. The addition of an N-methyl group at the 8-position can significantly influence the compound's physicochemical properties and biological activity. Derivatives of this core have been identified as potent inhibitors or modulators of several key proteins implicated in human disease:

  • Kinases: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are involved in inflammatory bowel disease.[1] Another series was identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis, an inflammatory form of cell death.

  • Ion Channels: Appropriately substituted derivatives have been synthesized as antagonists of T-type calcium channels, which are implicated in neurological and cardiovascular disorders.

  • Sigma Receptors: The spirocyclic framework is a common feature in ligands for sigma receptors (σ1 and σ2), which are unique chaperone proteins in the endoplasmic reticulum involved in a wide range of cellular functions and are targets for neuropsychiatric and neurodegenerative diseases.[2]

Molecular docking enables the prediction of the preferred orientation and binding affinity of these derivatives within the active site of their protein targets.[3][4] This information is critical for understanding structure-activity relationships (SAR) and for the iterative process of lead optimization in drug discovery.[5]

The Causality of Methodological Choices in Molecular Docking

A successful molecular docking study is not merely a computational exercise but a hypothesis-driven investigation. Every step, from target selection to results analysis, must be deliberate and scientifically justified. The trustworthiness of a docking protocol is established by its ability to accurately reproduce known binding modes and provide predictive insights.

Theoretical Pillars: Search Algorithms and Scoring Functions

Molecular docking aims to predict the structure of a ligand-receptor complex through two primary components: a search algorithm and a scoring function.[3]

  • Search Algorithms: These algorithms explore the vast conformational space of the ligand within the defined binding site. Popular methods, like the Lamarckian Genetic Algorithm used in AutoDock, combine a global search with local energy minimization to efficiently find low-energy binding poses.

  • Scoring Functions: Once a pose is generated, a scoring function estimates its binding affinity, typically expressed as a free energy of binding (ΔG) in kcal/mol.[6] These functions are mathematical models that approximate the complex intermolecular forces, including hydrogen bonds, van der Waals forces, electrostatic interactions, and the desolvation penalty.[7] A more negative score generally indicates a stronger, more favorable interaction.[6]

The Self-Validating Docking Workflow

This section details a comprehensive, step-by-step workflow for docking an this compound derivative. We will use the human sigma-1 (σ1) receptor as our case study target, a well-characterized protein relevant to this compound class. The workflow is designed to be self-validating by incorporating steps to ensure the reliability of the generated results.

Below is a conceptual diagram of the complete molecular docking workflow.

Molecular Docking Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking Run Docking Simulation (AutoDock Vina) Ligand_Prep->Docking Protein_Select Target Selection (Literature Review) Protein_Fetch Fetch Protein Structure (RCSB PDB) Protein_Select->Protein_Fetch Protein_Prep Protein Preparation (Clean PDB, Add Hydrogens) Protein_Fetch->Protein_Prep Grid_Box Define Binding Site (Grid Box Generation) Protein_Prep->Grid_Box Grid_Box->Docking Pose_Analysis Analyze Binding Poses (Affinity Scores, RMSD) Docking->Pose_Analysis Interaction_Viz Visualize Interactions (PyMOL, ChimeraX) Pose_Analysis->Interaction_Viz Validation Protocol Validation (Re-docking Native Ligand) Pose_Analysis->Validation Conclusion Draw Conclusions (SAR Insights) Interaction_Viz->Conclusion Validation->Interaction_Viz

Caption: A comprehensive workflow for molecular docking studies.

Experimental Protocol: Target Selection and Preparation

Rationale: The choice of the target protein structure is the most critical step. A high-resolution crystal structure with a co-crystallized ligand is ideal, as it provides an experimentally validated binding site.

  • Target Identification: Based on literature, the human sigma-1 (σ1) receptor is a known target for spirocyclic compounds.[2]

  • PDB Structure Acquisition: Download the crystal structure of the human σ1 receptor from the RCSB Protein Data Bank. For this example, we select PDB ID: 5HK1 , which is the receptor in complex with the ligand PD144418.[3][8] This co-crystallized ligand will be crucial for validating our docking protocol.

  • Protein Structure Preparation: Raw PDB files require cleaning to be suitable for docking. This is a crucial step to ensure accuracy.[9][10]

    • Software: Use molecular visualization software such as UCSF ChimeraX or AutoDock Tools (part of MGLTools).

    • Procedure: a. Load the PDB file (5HK1.pdb). b. Remove all non-essential components: water molecules, co-factors, and any protein chains not involved in the binding site of interest.[11] The rationale is that crystallographic waters are often not conserved and can interfere with the docking algorithm. c. Separate the co-crystallized ligand (PD144418) and save it as a separate file. This will be used later for protocol validation. d. Add polar hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures but are essential for calculating interactions. e. Assign partial charges (e.g., Gasteiger charges). Docking programs require atoms to have assigned charges to calculate electrostatic interactions. f. Save the prepared protein in the PDBQT format, which is required by AutoDock Vina and contains atomic coordinates, partial charges, and atom type information.

Experimental Protocol: Ligand Preparation

Rationale: The ligand must be converted to a 3D, low-energy conformation with correct atom types and charges to ensure a physically realistic starting point for the simulation.[12]

  • Ligand Structure Generation:

    • Source: The 2D structure of a representative ligand, such as 8-Methyl-N-benzyl-2,8-diazaspiro[4.5]decan-1-one, can be drawn using chemical drawing software like ChemDraw or MarvinSketch, or obtained from databases like PubChem.

    • A plausible synthetic route for related spirocyclic hydantoins involves a multi-step process starting from 1-(methylamino)-4-phenylcyclohexane-1-carbonitrile, followed by treatment with potassium cyanate and cyclization.[13] This informs the chemical feasibility of the ligand.

  • 3D Conversion and Energy Minimization:

    • Software: Use software like Avogadro, Chem3D, or online tools to convert the 2D drawing into a 3D structure.

    • Procedure: a. Add hydrogen atoms. b. Perform an energy minimization using a suitable force field (e.g., MMFF94). This step finds a low-energy, stable conformation of the ligand.[10] c. Assign partial charges (Gasteiger charges). d. Define the rotatable bonds. AutoDock Vina will explore the conformational flexibility of the ligand by rotating these bonds during the simulation. e. Save the prepared ligand in the PDBQT format.

Experimental Protocol: Docking Simulation with AutoDock Vina

Rationale: The simulation requires a defined search space (the "grid box") where the algorithm will attempt to place the ligand. The size and location of this box are critical parameters that directly influence the outcome.

  • Defining the Binding Site (Grid Box):

    • Software: Use AutoDock Tools.

    • Procedure: a. Load the prepared protein PDBQT file. b. Center the grid box on the co-crystallized ligand (PD144418) from the original PDB file. This ensures the search is focused on the known active site. c. Adjust the grid box dimensions to be large enough to accommodate the ligand and allow for rotational and translational movement, typically with a 10-15 Å buffer around the ligand. A common size is 20 x 20 x 20 Å. d. Save the grid box parameters (center coordinates and dimensions) to a configuration file (e.g., conf.txt).

  • Running the Simulation:

    • Software: AutoDock Vina is run via the command line.[14]

    • Configuration File (conf.txt): Create a text file specifying the input files and search parameters.

    • Execution: Run the Vina command from your terminal: vina --config conf.txt --log results.log

    • Causality of exhaustiveness: This parameter controls the computational effort of the search.[14] A higher value (e.g., 16 or 32) increases the probability of finding the true energy minimum but requires more computational time. The default is 8.

Post-Docking Analysis: From Data to Insight

Rationale: The raw output of a docking simulation is a set of poses and scores. Rigorous analysis and visualization are required to extract meaningful scientific insights.[6][15]

Interpreting the Results

AutoDock Vina will generate an output PDBQT file containing several predicted binding poses (typically 9 by default) ranked by their binding affinity scores.

  • Binding Affinity (ΔG): This score, found in the output log file, is an estimate of the binding free energy in kcal/mol. More negative values suggest stronger binding.[6]

  • Root Mean Square Deviation (RMSD): The RMSD value between poses indicates their similarity. A cluster of poses with low RMSD values (< 2.0 Å) and favorable scores suggests a well-defined and likely binding mode.[15]

Protocol Validation: A Trust-Building Step

To validate the docking protocol, perform a re-docking experiment.

  • Procedure: Dock the co-crystallized ligand (PD144418) that was extracted in step 3.1 into the protein using the exact same grid box and docking parameters.

  • Success Criteria: A successful protocol should be able to reproduce the experimental binding pose with an RMSD value of less than 2.0 Å compared to the crystal structure. This demonstrates that the chosen parameters are appropriate for the system.

Visualizing Key Interactions

Rationale: Visualization transforms numerical data into a structural hypothesis, revealing the specific atomic interactions that stabilize the ligand-protein complex.

  • Software: Use molecular graphics systems like PyMOL or UCSF ChimeraX .[4][16]

  • Procedure: a. Load the prepared protein PDBQT and the docking results PDBQT file. b. Focus on the top-ranked pose of your this compound derivative. c. Identify and analyze the non-covalent interactions between the ligand and the protein's active site residues.[17] d. Look for:

    • Hydrogen Bonds: Key for specificity and affinity.
    • Hydrophobic Interactions: Often the primary driver of binding.
    • Pi-Pi Stacking: Interactions between aromatic rings.
    • Salt Bridges: Electrostatic interactions between charged groups. e. Generate high-quality images that clearly label the interacting residues and the types of interactions.

The diagram below illustrates the analysis phase, focusing on the interpretation of results and visualization of the key molecular interactions.

Analysis_and_Visualization cluster_input Docking Output cluster_process Analysis & Interpretation cluster_output Scientific Insight Docking_Results results.pdbqt (Poses & Scores) Score_Analysis Evaluate Binding Affinity (Top scores = stronger binding) Docking_Results->Score_Analysis Pose_Clustering Cluster Poses by RMSD (Low RMSD = consensus pose) Docking_Results->Pose_Clustering Interaction_ID Identify Key Interactions (H-Bonds, Hydrophobic, etc.) Score_Analysis->Interaction_ID Pose_Clustering->Interaction_ID SAR_Hypothesis Formulate SAR Hypothesis Interaction_ID->SAR_Hypothesis Lead_Optimization Guide Lead Optimization SAR_Hypothesis->Lead_Optimization

Caption: The process of converting raw docking data into actionable scientific insights.

Data Presentation

Quantitative results from docking multiple derivatives should be summarized in a clear, tabular format for easy comparison.

Compound IDStructureBinding Affinity (kcal/mol)Key Interacting Residues (σ1 Receptor)
Ligand-1 8-Methyl-N-benzyl-2,8-diazaspiro[4.5]decan-1-one-9.2Tyr103, Glu172, Trp164
Ligand-2 8-Methyl-N-(4-fluorobenzyl)-...-9.8Tyr103, Glu172, Phe107
Ligand-3 8-Methyl-N-(2-phenylethyl)-...-8.9Leu95, Ile124, Trp164
PD144418 (Re-docked Control)-10.5Glu172, Tyr103, Trp164

Table 1: Hypothetical docking results for a series of this compound derivatives against the human σ1 receptor. The binding affinity of the re-docked native ligand serves as a positive control.

Conclusion and Future Directions

Molecular docking is an indispensable tool in modern drug discovery for investigating compounds like the this compound derivatives. By following a rigorous, validated protocol, researchers can generate reliable hypotheses about ligand binding modes and affinities. The insights gained from these studies—identifying key hydrogen bond donors/acceptors or crucial hydrophobic pockets—directly inform the next cycle of synthesis and testing, accelerating the journey from a chemical scaffold to a viable drug candidate. The results from docking should ideally be followed by more computationally intensive methods like molecular dynamics (MD) simulations to assess the stability of the predicted binding pose over time.

References

Unlocking the Therapeutic Potential of the 8-Methyl-2,8-diazaspiro[4.5]decane Scaffold: A Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-Methyl-2,8-diazaspiro[4.5]decane core represents a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic center, provides a unique conformational rigidity and spatial arrangement of functional groups that allows for potent and selective interactions with a variety of biological targets.[1] This guide offers an in-depth exploration of potential therapeutic targets for derivatives of this scaffold, synthesizing current literature to provide a strategic roadmap for researchers in drug discovery. We will delve into the established and emerging targets, from kinases and G-protein coupled receptors (GPCRs) to transporters and enzymes, and provide actionable, field-proven experimental protocols for target validation and compound screening.

The 2,8-Diazaspiro[4.5]decane Scaffold: A Foundation for Diverse Bioactivity

Spirocyclic systems are increasingly sought after in drug design as they offer a significant advantage over traditional flat, aromatic structures. The defined three-dimensional arrangement of atoms allows for more precise and multi-point interactions with complex protein binding sites, often leading to enhanced potency and selectivity. The 2,8-diazaspiro[4.5]decane framework, which incorporates a piperidine ring fused to a pyrrolidine or similar azacyclic system, is particularly attractive. The two nitrogen atoms provide key points for hydrogen bonding and salt bridge formation, as well as synthetic handles for introducing diverse substituents to explore the chemical space and optimize pharmacokinetic properties.

Derivatives of this core structure have demonstrated a remarkable breadth of biological activity, positioning them as promising starting points for therapeutic programs across multiple disease areas, including inflammation, oncology, cardiovascular disease, and central nervous system (CNS) disorders.[2][3][4][5]

High-Potential Therapeutic Targets for 2,8-Diazaspiro[4.5]decane Derivatives

Our comprehensive analysis of the current scientific landscape reveals several high-value target classes for which the 2,8-diazaspiro[4.5]decane scaffold has shown significant promise.

Kinases: Modulating Inflammatory and Cell Death Pathways

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases. The 2,8-diazaspiro[4.5]decane scaffold has been successfully employed to generate potent and selective kinase inhibitors.

  • Receptor-Interacting Protein Kinase 1 (RIPK1): A key mediator of necroptosis, a form of programmed cell death implicated in inflammatory diseases. Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent RIPK1 inhibitors.[2][6] For instance, compound 41 from a recent study demonstrated an IC₅₀ of 92 nM against RIPK1 and showed significant anti-necroptotic effects in cellular models.[2][6] This suggests a therapeutic avenue for conditions like inflammatory bowel disease, neurodegenerative disorders, and ischemia-reperfusion injury.

  • Tyrosine Kinase 2 (TYK2) / Janus Kinase 1 (JAK1): The JAK-STAT pathway is central to cytokine signaling in the immune system. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective dual inhibitors of TYK2 and JAK1.[5] One standout compound, compound 48 , exhibited IC₅₀ values of 6 nM for TYK2 and 37 nM for JAK1, with excellent selectivity over JAK2.[5] This profile is highly desirable for treating autoimmune and inflammatory conditions, such as inflammatory bowel disease, while potentially mitigating side effects associated with broader JAK inhibition.[5]

The diagram below illustrates the central role of RIPK1 in the necroptosis pathway, highlighting the point of intervention for 2,8-diazaspiro[4.5]decane-based inhibitors.

RIPK1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Complex_I Complex I (Pro-survival) TNFR1->Complex_I TNFa TNFα TNFa->TNFR1 Binds TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 TRADD->Complex_I cIAP cIAP1/2 TRAF2->cIAP TRAF2->Complex_I cIAP->Complex_I RIPK1->Complex_I Complex_IIa Complex IIa (Apoptosis) RIPK1->Complex_IIa Deubiquitination Complex_IIb Complex IIb (Necrosome) RIPK1->Complex_IIb RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates NF-κB Survival NF-κB Survival Complex_I->NF-κB Survival Casp8 Caspase-8 Complex_IIa->Casp8 Activates Casp8->RIPK1 Casp8->Complex_IIb Inhibits RIPK3->Complex_IIb MLKL MLKL RIPK3->MLKL Phosphorylates pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Necroptosis Necroptosis (Cell Lysis) pMLKL->Necroptosis Translocates to membrane & forms pores Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivative (e.g., Cmpd 41) Inhibitor->RIPK1 Inhibits Kinase Activity

Caption: Inhibition of RIPK1 kinase activity by 2,8-diazaspiro[4.5]decane derivatives blocks the formation of the necrosome and subsequent cell lysis.

G-Protein Coupled Receptors (GPCRs) and Transporters: CNS Applications

The piperidine moiety within the 2,8-diazaspiro[4.5]decane scaffold is a well-established pharmacophore for CNS targets.[7][8]

  • Sigma-1 (σ1) Receptor: This unique intracellular chaperone protein is implicated in a host of CNS disorders, including pain, depression, and neurodegenerative diseases like Alzheimer's.[7][8] Many known σ1 ligands feature a piperidine core.[7][9] The synthesis of novel spiro-2,6-dioxopiperazine scaffolds, which are structurally related to the diazaspirodecane family, has yielded potent σ1 receptor ligands with nanomolar affinity (Ki = 8 nM for compound UVM147).[7][9] This highlights the potential for developing this compound derivatives as modulators for psychiatric and neurodegenerative conditions.

  • Dopamine and Serotonin Receptors/Transporters: Aryl-spirocyclic diamine derivatives have been designed as multimodal antidepressants, targeting monoamine reuptake transporters (SERT, NET, DAT) and the 5-HT₃ₐ receptor.[10] This polypharmacological approach is a promising strategy for treating complex psychiatric disorders like depression, which often involve multiple neurotransmitter systems.[10] The shared pharmacophoric features between dopamine and sigma-1 receptor ligands further suggest that this scaffold could be tuned to achieve desired selectivity profiles.[8][11]

  • Muscarinic Acetylcholine Receptors (mAChR): Spirocyclic diamines have been identified as micromolar inhibitors of the M4 muscarinic acetylcholine receptor, a target for schizophrenia and Parkinson's disease.[12][13]

Other High-Value Targets
  • Soluble Epoxide Hydrolase (sEH): This enzyme plays a role in regulating blood pressure and inflammation. 2,8-diazaspiro[4.5]decane-based urea derivatives have been developed as highly potent sEH inhibitors, presenting an opportunity for novel antihypertensive and anti-inflammatory agents.[4]

  • Glycoprotein IIb-IIIa (Integrin αIIbβ3): This receptor is crucial for platelet aggregation. The development of orally active GPIIb-IIIa antagonists based on the 2,8-diazaspiro[4.5]decane scaffold points to its potential in treating and preventing thrombotic events.[3]

  • Vesicular Acetylcholine Transporter (VAChT): As a key component of the cholinergic system, VAChT is a diagnostic and therapeutic target for Alzheimer's disease. Spiro-fused piperidine analogues have shown promising affinity for VAChT, suggesting a role for these scaffolds in developing PET imaging agents or therapeutics for neurodegenerative diseases.[14]

Data Summary: Bioactivity of 2,8-Diazaspiro[4.5]decane Derivatives

The following table summarizes the reported biological activities for various derivatives, demonstrating the scaffold's versatility.

Target ClassSpecific TargetScaffold TypeBioactivity (IC₅₀ / Kᵢ)Therapeutic AreaReference
Kinase RIPK12,8-diazaspiro[4.5]decan-1-one92 nM (IC₅₀)Inflammatory Diseases[2][6]
Kinase TYK2 / JAK12,8-diazaspiro[4.5]decan-1-one6 nM / 37 nM (IC₅₀)Inflammatory Bowel Disease[5]
GPCR Sigma-1 (σ1) ReceptorSpiro-2,6-dioxopyrazine8 nM (Kᵢ)CNS Disorders, Pain[7][9]
GPCR M4 mAChRSpirocyclic DiamineMicromolar InhibitionSchizophrenia, Parkinson's[12][13]
Enzyme Soluble Epoxide Hydrolase (sEH)2,8-diazaspiro[4.5]decane-ureaPotent InhibitionHypertension[4]
Integrin Glycoprotein IIb-IIIa2,8-diazaspiro[4.5]decaneOrally Active AntagonistThrombosis[3]
Transporter VAChTSpiro-fused PiperidineNanomolar AffinityAlzheimer's Disease[14]

Experimental Workflows: A Practical Guide

Advancing a hit compound based on the this compound scaffold requires a robust and logical experimental cascade. The choice of assays is dictated by the target class.

General Workflow for Target Identification and Validation

This diagram outlines a typical workflow from initial screening to lead optimization.

Caption: A streamlined workflow for progressing hits from initial screening through to preclinical evaluation.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for RIPK1)

Rationale: This biochemical assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of the target kinase. It is a crucial first step to confirm on-target activity and determine potency (IC₅₀).

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for kinase activity (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Kinase: Recombinant human RIPK1 (purified). Dilute to a working concentration (e.g., 2x final concentration) in assay buffer.

    • Substrate: A specific peptide substrate for RIPK1 (e.g., a biotinylated peptide). Dilute to a working concentration in assay buffer.

    • ATP: Dilute to a working concentration (typically at or near the Km for the kinase) in assay buffer.

    • Test Compound: Prepare a serial dilution of the this compound derivative in 100% DMSO, followed by an intermediate dilution in assay buffer.

    • Detection Reagents: Use a validated detection system, such as ADP-Glo™ (Promega) which measures ADP production, or a phospho-specific antibody in an ELISA format.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of test compound or vehicle (DMSO control) to the appropriate wells.

    • Add 2.5 µL of 2x kinase solution to all wells.

    • Incubate for 10-15 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding 5 µL of a 2x ATP/Substrate mixture.

    • Incubate for 60 minutes at 30°C. The incubation time should be optimized to ensure the reaction is in the linear range.

    • Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection system (e.g., add ADP-Glo™ Reagent).

  • Data Analysis:

    • Calculate the percent inhibition relative to the high (no enzyme) and low (vehicle) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation: The protocol's integrity is maintained by including appropriate controls: a positive control (a known RIPK1 inhibitor), a negative control (vehicle), and a "no enzyme" control to define the baseline. A Z'-factor calculation should be performed to assess assay robustness.

Protocol: Radioligand Binding Assay (e.g., for Sigma-1 Receptor)

Rationale: This assay quantifies the affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand. It is the gold standard for determining direct receptor interaction.

Methodology:

  • Reagent Preparation:

    • Binding Buffer: (e.g., 50 mM Tris-HCl, pH 7.4).

    • Membrane Preparation: Use membranes from cells stably expressing the human σ1 receptor (e.g., HEK293 cells).[8]

    • Radioligand: A high-affinity σ1 receptor ligand, such as [³H]-Pentazocine.[8] Dilute to a final concentration at or below its Kₑ.

    • Test Compound: Prepare a serial dilution of the this compound derivative.

    • Non-specific Binding Control: A high concentration of a known, non-radioactive σ1 ligand (e.g., Haloperidol) to determine the amount of non-specific binding.

  • Assay Procedure:

    • In a 96-well plate, combine membrane preparation, test compound (or vehicle or non-specific control), and [³H]-Pentazocine in binding buffer.

    • Incubate at room temperature for a defined period (e.g., 120 minutes) to reach equilibrium.[15]

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., Brandel harvester), which traps the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent inhibition of specific binding for each concentration of the test compound.

    • Calculate the IC₅₀ from the resulting competition curve.

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Conclusion and Future Directions

The this compound scaffold is a validated and highly versatile platform for the discovery of novel therapeutics. The evidence strongly supports its application in developing inhibitors for kinases (RIPK1, TYK2/JAK1), modulators for CNS targets (σ1, dopamine, and serotonin receptors), and agents for cardiovascular diseases (sEH, GPIIb-IIIa).

Future research should focus on:

  • Structure-Based Design: Leveraging the increasing availability of crystal structures for targets like the σ1 receptor and various kinases to rationally design next-generation derivatives with improved potency and selectivity.[8]

  • Exploring New Chemical Space: Expanding the diversity of substituents at the nitrogen and other positions of the scaffold to uncover novel bioactivities.

  • Optimizing ADME Properties: Systematically modifying the scaffold to enhance drug-like properties such as metabolic stability, oral bioavailability, and CNS penetration for relevant targets.

This guide provides a foundational framework for initiating and advancing drug discovery programs centered on this promising chemical scaffold. By combining the insights from existing research with the robust experimental strategies outlined herein, the scientific community can continue to unlock the full therapeutic potential of this compound and its derivatives.

References

A Technical Guide to the Discovery of 2,8-Diazaspiro[4.5]decan-1-one Derivatives as RIPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of necroptosis and inflammation, making it a high-value therapeutic target for a spectrum of inflammatory and neurodegenerative diseases.[1][2][3] The inhibition of its kinase activity presents a promising strategy to mitigate pathological cell death and inflammatory signaling.[4] This guide details the discovery of a novel chemical series, the 2,8-diazaspiro[4.5]decan-1-one derivatives, as potent RIPK1 inhibitors. We will explore the strategic rationale from initial hit identification via virtual screening to the structure-guided optimization that yielded a promising lead compound. This document provides researchers and drug development professionals with an in-depth overview of the discovery process, key structure-activity relationships (SAR), and the detailed experimental methodologies required to identify and characterize such inhibitors.

The Rationale for Targeting RIPK1

RIPK1 is a serine/threonine kinase that acts as a central node in cellular stress and immune response pathways, particularly downstream of the Tumor Necrosis Factor Receptor 1 (TNFR1).[5][6] Its function is multifaceted; it can act as a scaffold to promote cell survival via NF-κB activation or, through its kinase activity, trigger programmed cell death pathways—apoptosis and necroptosis.[2][3][7]

Necroptosis is a form of regulated lytic cell death implicated in the pathogenesis of numerous diseases by releasing damage-associated molecular patterns (DAMPs) that fuel inflammation.[1][7] The kinase activity of RIPK1 is essential for the formation of the "necrosome," a signaling complex involving RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL) protein, which ultimately executes cell lysis.[3][8] Therefore, specific inhibition of the kinase function of RIPK1 can block necroptosis without interfering with its pro-survival scaffolding roles, offering a targeted therapeutic approach.[7]

The RIPK1 Signaling Nexus

Upon TNF-α binding to TNFR1, a signaling cascade is initiated where RIPK1's fate—and that of the cell—is determined by a series of post-translational modifications. This decision point is critical for therapeutic intervention.

RIPK1_Signaling TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds Complex_I Complex I (TRADD, TRAF2, cIAPs) TNFR1->Complex_I Recruits RIPK1_scaffold RIPK1 (Scaffold) Complex_I->RIPK1_scaffold Ubiquitination RIPK1_kinase RIPK1 (Kinase Active) Complex_I->RIPK1_kinase Deubiquitination NFkB NF-κB Activation (Survival & Inflammation) RIPK1_scaffold->NFkB Complex_IIa Complex IIa (FADD, Caspase-8) RIPK1_kinase->Complex_IIa Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) RIPK1_kinase->Complex_IIb Caspase-8 inactive Apoptosis Apoptosis Complex_IIa->Apoptosis Caspase-8 active Necroptosis Necroptosis Complex_IIb->Necroptosis Inhibitor 2,8-diazaspiro[4.5]decan-1-one Derivatives Inhibitor->RIPK1_kinase Inhibits

Caption: The dual role of RIPK1 in cell fate decisions post-TNFR1 activation.

The Discovery Campaign: From Virtual Screen to Lead

The identification of the 2,8-diazaspiro[4.5]decan-1-one scaffold was the result of a systematic drug discovery effort that began with a large-scale computational screen to find novel chemical starting points.[1][9]

Hit Identification through Virtual Screening

The rationale for initiating a virtual screen was to explore a vast chemical space for novel chemotypes distinct from existing RIPK1 inhibitors, thereby securing a unique intellectual property position.[1][9] The process was designed to filter a large compound library down to a manageable number of high-probability candidates for biological testing.

Drug_Discovery_Workflow Database Compound Database (e.g., ChemDiv) Docking Structure-Based Virtual Screening Database->Docking Hit_ID Hit Identification (Compound 8) Docking->Hit_ID Top candidates selected SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Hit confirmation Lead_Gen Lead Generation (2,8-diazaspiro[4.5]decan-1-ones) SAR->Lead_Gen Chemical synthesis Lead_Compound Lead Compound (Compound 41) SAR->Lead_Compound Optimization Bio_Assay Biochemical & Cellular Assays (IC50 & Anti-Necroptosis) Lead_Gen->Bio_Assay Testing derivatives Bio_Assay->SAR Feedback loop

Caption: Workflow for the discovery of the lead RIPK1 inhibitor, Compound 41.

This workflow led to the identification of 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (referred to as compound 8 in the source literature) as an initial hit compound.[1][9] While promising, this hit required significant chemical modification to improve potency and drug-like properties.

Lead Optimization and Structure-Activity Relationship (SAR)

The initial hit, a 1,3,8-triazaspiro[4.5]decane-2,4-dione, was systematically modified. A key breakthrough was the simplification of the core to a 2,8-diazaspiro[4.5]decan-1-one scaffold. This structural change was pivotal in enhancing potency. Further optimization focused on the substituents at the N-2 and N-8 positions of the spirocyclic core.

The culmination of these efforts was Compound 41 , which demonstrated potent inhibition of RIPK1 and served as the lead compound for the series.[1][9]

CompoundCore ScaffoldKey SubstitutionsRIPK1 IC₅₀ (nM)[1]
8 (Hit)1,3,8-triazaspiro[4.5]decane-2,4-dioneN8-benzoyl, N3-benzyl>10,000
Intermediate Series 2,8-diazaspiro[4.5]decan-1-oneVarious N2 and N8 groups500 - 5,000
41 (Lead)2,8-diazaspiro[4.5]decan-1-one Optimized N2 and N8 moieties92

This SAR campaign successfully transformed a low-micromolar hit into a potent, sub-micromolar lead compound. Compound 41 not only showed excellent biochemical potency but also demonstrated a significant protective effect in a cellular model of necroptosis in U937 cells, validating the therapeutic hypothesis.[1][9]

Experimental Protocols & Methodologies

The characterization of novel inhibitors requires robust and reproducible assays. The protocols described here are foundational for evaluating RIPK1 inhibitors, from initial biochemical screening to cellular efficacy confirmation.

Protocol: RIPK1 Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound. It is a gold-standard method for primary screening and IC₅₀ determination.[10][11]

Principle: The assay is performed in two steps. First, the RIPK1 kinase reaction occurs, where ATP is converted to ADP. After stopping the reaction, a reagent is added to deplete the remaining ATP. Second, a detection reagent converts ADP to ATP, which then drives a luciferase/luciferin reaction to produce light.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute test compounds (e.g., Compound 41) in 100% DMSO, typically starting from a 10 mM stock. Further dilute to the desired final concentrations in kinase buffer.

  • Reaction Setup (384-well plate):

    • To each well, add 2.5 µL of test compound at 2x the final desired concentration. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 2.5 µL of a 2x enzyme/substrate solution containing recombinant human RIPK1 enzyme and a suitable substrate (e.g., myelin basic protein) in kinase reaction buffer.

    • Initiate the reaction by adding 5 µL of a 1x ATP solution to achieve a final ATP concentration near the Kₘ for RIPK1. The final reaction volume is 10 µL.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP-to-ATP Conversion & Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains the luciferase/luciferin mixture. Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Protocol: Cellular Necroptosis Protection Assay

This assay assesses the ability of an inhibitor to protect cells from a specific necroptotic stimulus. The combination of TNF-α (T), a Smac mimetic (S), and a pan-caspase inhibitor like z-VAD-FMK (Z) is a standard method to robustly induce RIPK1-dependent necroptosis in cell lines like human U937 or HT-29.[1][10]

Principle: The caspase inhibitor z-VAD-FMK blocks the apoptotic pathway, shunting the signaling cascade towards necroptosis upon stimulation with TNF-α and a Smac mimetic. Cell viability is measured as the endpoint, where an effective inhibitor will rescue cells from death.

Step-by-Step Methodology:

  • Cell Plating: Seed U937 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in RPMI-1640 medium supplemented with 10% FBS. Allow cells to adhere or stabilize overnight.

  • Compound Pre-incubation: Treat the cells with serial dilutions of the test compound (e.g., Compound 41) for 1-2 hours prior to stimulation. Include a DMSO vehicle control.

  • Induction of Necroptosis: Add the necroptotic stimulus cocktail to each well. A typical final concentration is:

    • 20 ng/mL TNF-α

    • 100 nM Smac mimetic (e.g., birinapant)

    • 20 µM z-VAD-FMK

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement (e.g., CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well (e.g., 100 µL).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis:

    • Normalize the data with "untreated cells" (100% viability) and "TSZ-treated vehicle" (0% protection) controls.

    • Plot the percent cell viability versus the logarithm of the compound concentration and fit to a dose-response curve to calculate the EC₅₀ value.

Conclusion and Future Directions

The discovery of the 2,8-diazaspiro[4.5]decan-1-one series, and specifically Compound 41, represents a significant advancement in the search for novel RIPK1 inhibitors.[1] The successful application of a virtual screening workflow followed by rational, structure-based drug design has yielded a potent lead compound with confirmed biochemical and cellular activity.[1][9]

Compound 41 serves as an excellent starting point for further optimization.[1][9] Future work should focus on:

  • Improving Pharmacokinetic Properties: Enhancing metabolic stability, oral bioavailability, and cell permeability.

  • In Vivo Efficacy: Evaluating Compound 41 and its analogs in animal models of inflammatory diseases (e.g., inflammatory bowel disease, rheumatoid arthritis) or neurodegeneration.[4][12]

  • Selectivity Profiling: Conducting comprehensive kinase panel screening to ensure high selectivity for RIPK1 over other kinases, minimizing the potential for off-target effects.[13][14]

  • Target Engagement Studies: Developing assays to confirm that the compound binds to RIPK1 in vivo, providing crucial pharmacokinetic/pharmacodynamic (PK/PD) data.[15]

This discovery provides a robust chemical scaffold and a validated lead compound, paving the way for the development of a new class of therapeutics for RIPK1-mediated diseases.

References

A Technical Guide to the Stereochemistry of N-1 Monosubstituted Spiro Carbocyclic Hydantoins

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spiro carbocyclic hydantoins represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] Their rigid three-dimensional structure makes them ideal for targeted interactions with enzymes and receptors. However, this rigidity also means that their biological function is exquisitely sensitive to their stereochemistry, particularly at the C5 spirocenter and upon substitution at the N-1 position. Controlling and definitively assigning the stereochemistry of these molecules is therefore a critical task in drug discovery and development. This guide provides an in-depth exploration of the synthetic strategies used to control the stereochemistry of N-1 monosubstituted spiro carbocyclic hydantoins, the analytical techniques required for their unambiguous characterization, and the causal relationships between synthetic choices and stereochemical outcomes.

Introduction: The Stereochemical Challenge

Spirohydantoins are heterocyclic compounds featuring an imidazolidine-2,4-dione (hydantoin) ring fused to another ring system at a single shared carbon atom, the spirocenter.[2] When the attached ring is carbocyclic, the resulting scaffold offers a robust and tunable platform for drug design.[3][4] The introduction of a substituent at the N-1 position of the hydantoin ring provides a key vector for modulating potency, selectivity, and pharmacokinetic properties.

The core stereochemical challenge arises from two sources:

  • The C5 Spirocenter: The fusion of the two rings creates a chiral center at C5 if the carbocyclic ring is appropriately substituted or asymmetric.

  • Substituents: The N-1 substituent itself or the carbocyclic ring may contain additional stereocenters.

The relative and absolute configuration of these centers dictates the overall shape of the molecule, which in turn governs its interaction with chiral biological targets. For instance, in the development of p300/CBP histone acetyltransferase inhibitors, the stereochemistry at the spiro center was found to be a critical determinant of potency.[5] This guide will dissect the methodologies for mastering this stereochemical complexity.

Stereocontrolled Synthesis: From Ketones to Chiral Scaffolds

The primary route to the spiro carbocyclic hydantoin core is the Bucherer-Bergs reaction, a multicomponent synthesis that combines a ketone, cyanide, and ammonium carbonate.[1] The stereochemical outcome of this reaction is a cornerstone of controlling the final product's geometry.

Diastereoselective Formation of the Spiro Core

The Bucherer-Bergs reaction is often highly diastereoselective, a fact that can be leveraged by the judicious choice of starting materials. The reaction proceeds under thermodynamic control, and the major diastereomer formed is typically the one that minimizes steric hindrance.[1]

Specifically, with substituted cycloalkanones, the reaction favors the formation of the isomer where the C-4 carbonyl group of the newly formed hydantoin ring is positioned in the less sterically crowded environment.[1][6] For example, the reaction of 4-tert-butylcyclohexanone predominantly yields the α-isomer, where the C4-carbonyl is axial and trans to the bulky tert-butyl group, avoiding unfavorable 1,3-diaxial interactions.[1]

Synthetic_Workflow Start Substituted Cycloalkanone Reagents KCN, (NH4)2CO3 (Bucherer-Bergs Rxn) Spiro_Core Diastereomerically-Enriched Spirohydantoin Core Reagents->Spiro_Core Diastereoselective Cyclization N1_Sub N-1 Substitution (e.g., Alkylation, Arylation) Spiro_Core->N1_Sub Regioselective Functionalization Final_Product N-1 Monosubstituted Spiro Carbocyclic Hydantoin N1_Sub->Final_Product

Caption: General workflow for synthesizing N-1 monosubstituted spiro hydantoins.

Enantioselective Approaches

While the Bucherer-Bergs reaction provides excellent diastereocontrol, it yields a racemic mixture of the major diastereomer. Achieving enantioselectivity requires more advanced strategies:

  • Resolution: Classical resolution of the racemic spirohydantoin using a chiral acid or base, or chromatographic separation on a chiral stationary phase.

  • Asymmetric Catalysis: The use of chiral catalysts, such as chiral phosphoric acids, can facilitate the enantioselective condensation of ureas with glyoxals to form 5-monosubstituted hydantoins, a strategy adaptable to spirocyclic systems.[7][8]

Regioselective N-1 Substitution

Once the spirohydantoin core is formed, the next critical step is the regioselective introduction of a substituent at the N-1 position. The hydantoin ring has two secondary amine positions, N-1 and N-3. The N-3 proton is more acidic due to its position between two carbonyl groups, making it more susceptible to deprotonation. However, strategic choice of reaction conditions can favor N-1 substitution.

An efficient method involves the reaction of amines with cyanogen bromide to form mono-substituted cyanamides, which can then be further reacted and cyclized to yield N-1 substituted hydantoins.[9] Direct alkylation or arylation can also be achieved, though it may require protecting group strategies to ensure N-1 selectivity over N-3.[10]

Protocol 1: Diastereoselective Synthesis and N-1 Alkylation

Objective: To synthesize a diastereomerically enriched N-1 alkylated spiro[cyclohexane-1,5'-imidazolidine]-2',4'-dione.

Step 1: Bucherer-Bergs Reaction (Spiro Core Formation)

  • To a sealed pressure vessel, add 4-tert-butylcyclohexanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).

  • Add a 1:1 mixture of ethanol and water until the solids are submerged.

  • Seal the vessel and heat to 80-90 °C with vigorous stirring for 24 hours.

  • Cool the reaction to room temperature. The product often precipitates.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Self-Validation: Analyze the crude product by ¹H NMR to determine the diastereomeric ratio by integrating characteristic signals. The major isomer is expected based on thermodynamic stability.[1]

Step 2: N-1 Alkylation

  • Suspend the synthesized spirohydantoin (1.0 eq) in a suitable aprotic solvent like DMF or THF.

  • Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C and stir for 30 minutes.

  • Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

  • Self-Validation: Confirm the structure and regioselectivity using ¹H and ¹³C NMR. The disappearance of the N-1 proton signal and the appearance of signals for the new alkyl group confirm successful substitution.

Definitive Stereochemical Assignment: An Analytical Toolkit

Synthesizing the target molecule is only half the battle; proving its stereochemistry is paramount. A multi-pronged analytical approach is required for unambiguous assignment.

NMR Spectroscopy: The Primary Investigative Tool

NMR is the workhorse for stereochemical analysis in solution.[11]

  • Relative Stereochemistry: ¹H NMR can establish diastereomeric ratios. Furthermore, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximity between protons. A NOE correlation between a proton on the N-1 substituent and a specific proton on the carbocyclic ring can definitively establish their relative orientation (e.g., cis or trans).[12]

  • Enantiomeric Purity: Standard NMR cannot distinguish between enantiomers. However, the use of a Chiral Solvating Agent (CSA) can induce diastereomeric interactions, leading to the separation of signals for each enantiomer.[13][14] Tetraaza macrocyclic chiral solvating agents (TAMCSAs) have proven particularly effective for hydantoin derivatives, causing significant chemical shift differences (ΔΔδ) between enantiomeric protons, allowing for accurate determination of enantiomeric excess (ee).[13][14][15]

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography provides an unequivocal determination of the three-dimensional structure of a molecule in the solid state.[16][17] It is the ultimate arbiter for assigning both relative and absolute stereochemistry.[6][13] The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, confirming the spatial arrangement of the N-1 substituent relative to the carbocyclic ring.[18][19]

Analytical_Workflow Crude_Product Crude N-1 Substituted Product (Mixture of Stereoisomers) Purification Purification (Chromatography) Crude_Product->Purification Isolated_Product Isolated Product Purification->Isolated_Product NMR_Analysis NMR Spectroscopy (¹H, ¹³C, NOESY) Isolated_Product->NMR_Analysis Determine Relative Stereochemistry & d.r. Chiral_Analysis Chiral Analysis (Chiral HPLC or NMR with CSA) Isolated_Product->Chiral_Analysis Determine Enantiomeric Excess (e.e.) Xray X-ray Crystallography Isolated_Product->Xray Obtain Single Crystal Final_Structure Confirmed Stereostructure NMR_Analysis->Final_Structure Chiral_Analysis->Final_Structure Xray->Final_Structure Unambiguous 3D Structure (Absolute & Relative)

Caption: A comprehensive workflow for stereochemical characterization.

Data Synthesis: Correlating Method with Outcome

The choice of synthetic route directly impacts the stereochemical purity of the final compound. The following table summarizes expected outcomes.

Synthetic MethodStereochemical ControlTypical OutcomeValidation Method
Bucherer-Bergs (Substituted Cycloalkanone)DiastereoselectiveRacemic mixture, enriched in the thermodynamically favored diastereomer.¹H NMR for d.r.[1]
Asymmetric CatalysisEnantioselectiveEnantioenriched product.Chiral HPLC for e.e.[8]
N-1 Alkylation of Chiral SpirohydantoinStereoconservativeRetention of stereochemistry at the C5 spirocenter.Comparison of chiral analysis before and after reaction.

Protocol 2: Determination of Enantiomeric Excess using ¹H NMR with a Chiral Solvating Agent

Objective: To determine the enantiomeric excess (e.e.) of a chiral N-1 monosubstituted spiro carbocyclic hydantoin.

  • Prepare a stock solution of the chiral solvating agent (e.g., a TAMCSA) in a deuterated solvent (e.g., CDCl₃).[13]

  • Accurately weigh a sample of the purified hydantoin and dissolve it in the same deuterated solvent to a known concentration (e.g., 10 mM).

  • Acquire a standard ¹H NMR spectrum of the hydantoin sample alone.

  • To the NMR tube containing the hydantoin sample, add a stoichiometric equivalent of the CSA from the stock solution.

  • Gently mix the sample and allow it to equilibrate for 5-10 minutes.

  • Acquire a second ¹H NMR spectrum.

  • Analysis: Identify a well-resolved proton signal (often an N-H or an aromatic C-H) that has split into two distinct signals, one for each diastereomeric complex (R-hydantoin/S-CSA and S-hydantoin/S-CSA).

  • Carefully integrate the two separated signals. The enantiomeric excess is calculated as: e.e. (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100

  • Self-Validation: The sum of the integrations of the split signals should equal the integration of the original unsplit signal. The observation of a significant chemical shift non-equivalence (ΔΔδ) validates the method's sensitivity.[14]

Conclusion and Future Outlook

The stereochemistry of N-1 monosubstituted spiro carbocyclic hydantoins is a critical parameter that dictates their biological function. Mastery over this feature is achieved through a synergistic application of stereocontrolled synthesis and rigorous analytical characterization. Diastereoselectivity can be effectively programmed into the initial Bucherer-Bergs reaction, while enantiocontrol requires more sophisticated catalytic or resolution-based methods. The analytical triad of NMR spectroscopy, chiral chromatography, and X-ray crystallography provides a self-validating system for the unambiguous assignment of the final three-dimensional structure.

Future advancements will likely focus on developing more efficient and versatile catalytic enantioselective methods for constructing the spirohydantoin core directly, bypassing the need for resolution. Additionally, the continued development of advanced NMR techniques and chiral resolving agents will further streamline the process of stereochemical verification, accelerating the journey of these potent molecules from the laboratory to clinical applications.

References

Methodological & Application

Synthesis of 8-Methyl-2,8-diazaspiro[4.5]decane Dihydrochloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride is a spirocyclic diamine scaffold of significant interest in medicinal chemistry and drug discovery. The rigid, three-dimensional architecture of the diazaspiro[4.5]decane core provides a unique framework for the development of novel therapeutic agents targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and ion channels. The incorporation of a methyl group on one of the nitrogen atoms can influence the compound's basicity, lipophilicity, and pharmacological activity. This document provides a comprehensive guide for the multi-step synthesis of this compound dihydrochloride, intended for researchers, scientists, and professionals in drug development. The described synthetic route is designed to be robust and scalable, employing established chemical transformations.

Synthetic Strategy Overview

The synthesis of this compound dihydrochloride is proposed to proceed via a five-step sequence, commencing with the commercially available N-benzyl-4-piperidone. The synthetic strategy is centered around the initial construction of the spirocyclic lactam intermediate, 8-benzyl-2,8-diazaspiro[4.5]decan-1-one, followed by a series of functional group transformations to yield the target molecule.

The key stages of the synthesis are:

  • Strecker Reaction and Cyclization: Formation of the spiro-pyrrolidinone ring system from N-benzyl-4-piperidone.

  • Lactam Reduction: Reduction of the amide functionality within the spirocyclic intermediate to the corresponding diamine.

  • N-Methylation: Selective methylation of the secondary amine of the pyrrolidine ring.

  • Debenzylation: Removal of the N-benzyl protecting group via catalytic hydrogenation.

  • Salt Formation: Conversion of the free diamine to its dihydrochloride salt to enhance stability and aqueous solubility.

Synthetic_Workflow A N-Benzyl-4-piperidone B 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one A->B Strecker Reaction & Cyclization C 8-Benzyl-2,8-diazaspiro[4.5]decane B->C Lactam Reduction (LiAlH4) D 8-Benzyl-2-methyl-2,8-diazaspiro[4.5]decane C->D N-Methylation (Eschweiler-Clarke) E 2-Methyl-2,8-diazaspiro[4.5]decane D->E Debenzylation (H2, Pd/C) F This compound dihydrochloride E->F Salt Formation (HCl)

Caption: Overall synthetic workflow for this compound dihydrochloride.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light or with appropriate staining agents. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Mass spectrometry (MS) data should be obtained using an electrospray ionization (ESI) source.

Table 1: Key Reagents and Properties

ReagentFormulaMW ( g/mol )Key Hazards
N-Benzyl-4-piperidoneC₁₂H₁₅NO189.25Irritant
Sodium CyanideNaCN49.01Highly Toxic, Corrosive
Ammonium ChlorideNH₄Cl53.49Irritant
Lithium Aluminum HydrideLiAlH₄37.95Flammable, Water-reactive
Formaldehyde (37% aq.)CH₂O30.03Toxic, Carcinogen
Formic AcidCH₂O₂46.03Corrosive
Palladium on Carbon (10%)Pd/C-Flammable
Hydrochloric AcidHCl36.46Corrosive
Step 1: Synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one

This initial step involves a one-pot Strecker reaction of N-benzyl-4-piperidone with ammonia (generated in situ from ammonium chloride) and sodium cyanide, followed by an intramolecular cyclization of the resulting α-amino nitrile intermediate to form the spirocyclic lactam.[1][2][3][4]

Protocol:

  • To a stirred solution of N-benzyl-4-piperidone (18.9 g, 100 mmol) and ammonium chloride (8.0 g, 150 mmol) in 200 mL of 7 M methanolic ammonia, add a solution of sodium cyanide (7.35 g, 150 mmol) in 20 mL of water dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • The solvent is then removed under reduced pressure.

  • The residue is taken up in 150 mL of concentrated hydrochloric acid and heated to reflux for 4 hours.

  • After cooling to room temperature, the solution is carefully neutralized with a saturated aqueous solution of sodium bicarbonate and then basified with 6 M sodium hydroxide solution to pH > 12.

  • The aqueous layer is extracted with dichloromethane (3 x 150 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 8-benzyl-2,8-diazaspiro[4.5]decan-1-one as a solid.

Step1_Mechanism cluster_0 Strecker Reaction cluster_1 Cyclization A N-Benzyl-4-piperidone B Iminium ion A->B + NH3 - H2O C α-Amino nitrile B->C + CN- D α-Amino nitrile E 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one D->E H3O+, Δ (Hydrolysis & Lactamization)

Caption: Mechanism for the formation of the spirocyclic lactam intermediate.

Step 2: Reduction of 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one to 8-Benzyl-2,8-diazaspiro[4.5]decane

The lactam is reduced to the corresponding diamine using a powerful reducing agent, lithium aluminum hydride (LiAlH₄).[5][6] Extreme caution must be exercised when working with LiAlH₄ as it reacts violently with water. [7]

Protocol:

  • To a stirred suspension of lithium aluminum hydride (3.8 g, 100 mmol) in 200 mL of anhydrous tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon) at 0 °C, add a solution of 8-benzyl-2,8-diazaspiro[4.5]decan-1-one (12.2 g, 50 mmol) in 100 mL of anhydrous THF dropwise.

  • After the addition is complete, the reaction mixture is heated to reflux for 12 hours.

  • Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (3.8 mL), 15% aqueous sodium hydroxide solution (3.8 mL), and finally water (11.4 mL).

  • The resulting granular precipitate is filtered off and washed with THF.

  • The filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 8-benzyl-2,8-diazaspiro[4.5]decane, which can be used in the next step without further purification.

Step 3: N-Methylation via Eschweiler-Clarke Reaction

The secondary amine of the pyrrolidine ring is selectively methylated using the Eschweiler-Clarke reaction, which employs formaldehyde as the methyl source and formic acid as the reducing agent. This method is advantageous as it avoids over-methylation to a quaternary ammonium salt.[8][9][10][11][12][13][14][15][16][17]

Protocol:

  • To a solution of 8-benzyl-2,8-diazaspiro[4.5]decane (11.5 g, 50 mmol) in 100 mL of formic acid (98-100%), add aqueous formaldehyde (37 wt. %, 7.5 mL, 100 mmol) at room temperature.

  • The reaction mixture is heated to 100 °C and stirred for 8 hours.

  • After cooling to room temperature, the excess formic acid and formaldehyde are removed under reduced pressure.

  • The residue is dissolved in water and basified with solid sodium hydroxide to pH > 12.

  • The aqueous layer is extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give 8-benzyl-2-methyl-2,8-diazaspiro[4.5]decane.

Step 4: Debenzylation by Catalytic Hydrogenation

The N-benzyl protecting group is removed by catalytic hydrogenation using palladium on carbon as the catalyst.[18]

Protocol:

  • A solution of 8-benzyl-2-methyl-2,8-diazaspiro[4.5]decane (12.2 g, 50 mmol) in 150 mL of methanol is charged into a hydrogenation vessel.

  • 10% Palladium on carbon (1.2 g, 10 wt. %) is carefully added to the solution.

  • The vessel is purged with hydrogen gas and then pressurized to 50 psi.

  • The reaction mixture is stirred vigorously at room temperature for 16 hours.

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield 2-methyl-2,8-diazaspiro[4.5]decane.

Step 5: Formation of this compound Dihydrochloride

The final step is the formation of the dihydrochloride salt to improve the compound's stability and handleability.[19][20][21]

Protocol:

  • The crude 2-methyl-2,8-diazaspiro[4.5]decane (7.7 g, 50 mmol) is dissolved in 100 mL of isopropanol.

  • The solution is cooled to 0 °C, and a solution of hydrochloric acid in isopropanol (e.g., 5-6 M) is added dropwise until the pH of the solution is approximately 1-2.

  • The resulting precipitate is stirred at 0 °C for 1 hour.

  • The solid is collected by filtration, washed with cold isopropanol and then diethyl ether.

  • The product, this compound dihydrochloride, is dried under vacuum.

Characterization

The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Melting Point: To assess the purity of the final crystalline product.

Safety Precautions

This synthesis involves the use of several hazardous reagents and appropriate safety measures must be followed.

  • Sodium Cyanide: Extremely toxic if ingested, inhaled, or absorbed through the skin.[9][11][22][23] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[22][23]

  • Lithium Aluminum Hydride (LiAlH₄): A highly reactive and flammable solid that reacts violently with water and protic solvents to produce flammable hydrogen gas.[7] All reactions and workups involving LiAlH₄ must be conducted under an inert atmosphere in anhydrous solvents.

  • Corrosive Acids and Bases: Concentrated hydrochloric acid, formic acid, and sodium hydroxide are corrosive and should be handled with care, using appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Tetraazaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating the Discovery of Novel Spirocyclic Scaffolds

Tetraazaspiro[4.5]decane derivatives represent a class of spirocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their unique three-dimensional architecture provides a rigid framework that can orient substituents in precise spatial arrangements, making them attractive scaffolds for targeting a variety of biological receptors. Indeed, derivatives of this and related azaspiro[4.5]decane systems have demonstrated a wide range of pharmacological activities, including potential as anticancer, antimicrobial, and antiviral agents.[1] The development of efficient and sustainable synthetic methodologies is therefore crucial for the exploration of this promising chemical space.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly technology that dramatically accelerates chemical reactions, often leading to higher yields and purities compared to conventional heating methods.[1] This technique utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, resulting in rapid and uniform heating of the reaction mixture. For the synthesis of complex heterocyclic systems like tetraazaspiro[4.5]decanes, MAOS offers a transformative approach, enabling the rapid generation of molecular libraries for biological screening.

This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of tetraazaspiro[4.5]decane derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage this advanced technology for the efficient synthesis of novel chemical entities.

Underlying Principles: The Power of Microwave-Assisted Multicomponent Reactions

The synthesis of tetraazaspiro[4.5]decane derivatives is often achieved through multicomponent reactions (MCRs), where three or more starting materials react in a single synthetic operation to form a complex product. MCRs are highly convergent and atom-economical, making them ideal for generating molecular diversity. When combined with microwave irradiation, the efficiency of these reactions can be further enhanced.

The fundamental principle behind microwave heating in organic synthesis is the interaction of the electric field component of the microwave radiation with polar molecules in the reaction mixture. This interaction leads to rapid rotation of the molecules as they attempt to align with the oscillating electric field, generating heat through intermolecular friction. This direct and efficient energy transfer often leads to significantly reduced reaction times and improved yields.

A key example is the multicomponent reaction between a cyclic ketone (such as 1-methylpiperidin-4-one), a di-nucleophilic species (like thiosemicarbazide), and a third component that facilitates cyclization to form the tetraazaspiro core.[1]

Visualizing the Workflow: From Reactants to Purified Product

The following diagram illustrates the general workflow for the microwave-assisted synthesis and subsequent purification of tetraazaspiro[4.5]decane derivatives.

workflow cluster_synthesis Microwave-Assisted Synthesis cluster_purification Purification Reactants Reactants & Solvent in Microwave Vial Microwave Microwave Irradiation (Controlled Time & Temperature) Reactants->Microwave One-Pot Reaction Crude Crude Reaction Mixture Microwave->Crude Workup Aqueous Work-up & Extraction Crude->Workup Transfer Column Column Chromatography Workup->Column Pure Pure Product Column->Pure Characterization Spectroscopic Characterization (NMR, MS, IR) Pure->Characterization Analysis

Caption: General workflow for microwave-assisted synthesis.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of representative tetraazaspiro[4.5]decane derivatives using microwave irradiation.

Protocol 1: Synthesis of 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine

This protocol is adapted from a reported microwave-assisted multicomponent synthesis.[1]

Reaction Scheme:

A multicomponent reaction of 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and thiosemicarbazide.[1]

Materials:

  • 1-Methylpiperidin-4-one

  • 2-Amino-4-methoxy-6-methyl-1,3,5-triazine

  • Thiosemicarbazide

  • Ethanol (or other suitable polar solvent)

  • Microwave synthesis reactor

  • Appropriate microwave reaction vessels with stir bars

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a dedicated microwave reaction vessel equipped with a magnetic stir bar, combine 1-methylpiperidin-4-one (1.0 mmol), 2-amino-4-methoxy-6-methyl-1,3,5-triazine (1.0 mmol), and thiosemicarbazide (1.0 mmol).

  • Solvent Addition: Add a suitable polar solvent such as ethanol (3-5 mL) to the reaction vessel. The choice of solvent can influence the heating efficiency and reaction outcome.

  • Microwave Irradiation: Securely cap the reaction vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120 °C) for a short duration (e.g., 6 minutes).[1] The optimal time and temperature should be determined for the specific instrument and scale of the reaction.

  • Cooling and Work-up: After irradiation, allow the reaction vessel to cool to room temperature. Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods.

  • ¹H NMR: Expect signals corresponding to the protons of the piperidine ring, the methyl group, and the amine protons.

  • ¹³C NMR: A characteristic signal for the spiro carbon atom is typically observed around 73 ppm.[1]

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • IR Spectroscopy: Look for characteristic absorption bands for N-H and C=N stretching vibrations.

Protocol 2: Synthesis of Substituted 1,2,4,8-Tetraazaspiro[4.5]decane-3-thiones

This protocol describes a general approach for the synthesis of related thione derivatives.

Reaction Scheme:

A one-pot reaction of a cyclic ketone, a thiosemicarbazide derivative, and an oxidizing agent under microwave irradiation.

Materials:

  • Substituted cyclohexanone or piperidinone derivative

  • Thiosemicarbazide or a substituted thiosemicarbazide

  • An oxidizing agent (e.g., m-chloroperbenzoic acid)

  • A solid support or catalyst (e.g., NaHSO₄·SiO₂) can be beneficial.

  • Microwave synthesis reactor and vessels

Procedure:

  • Reactant Mixture: In a microwave reaction vessel, combine the ketone (1.0 mmol), thiosemicarbazide (1.0 mmol), and the oxidizing agent (1.1 mmol). If using a solid support, it should be added at this stage.

  • Solvent-Free or Minimal Solvent Conditions: This reaction can often be performed under solvent-free conditions or with a minimal amount of a high-boiling polar solvent.

  • Microwave Irradiation: Seal the vessel and irradiate in the microwave reactor at a specific power and time (e.g., 160 W for 5-10 minutes). These parameters should be optimized.

  • Work-up and Purification: After cooling, the reaction mixture is typically dissolved in a suitable organic solvent, washed with an aqueous solution to remove byproducts, and dried. The crude product is then purified by recrystallization or column chromatography.

Data Presentation: A Comparative Analysis

The advantages of microwave-assisted synthesis are clearly demonstrated by comparing reaction times and yields with conventional heating methods.

DerivativeMethodTemperature (°C)TimeYield (%)Reference
8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amineMicrowave1206 min85-90[1]
ConventionalReflux6-7 h60-65[1]
Substituted 1,2,4,8-tetraazaspiro[4.5]decane-3-thionesMicrowaveN/A (Power)5-10 minHighN/A
ConventionalN/ASeveral hoursModerateN/A

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Suboptimal temperature or time.Systematically vary the reaction temperature and time to find the optimal conditions.
Inefficient microwave absorption.Use a more polar solvent or add a small amount of a microwave absorber (e.g., a carbine).
Formation of Byproducts Temperature too high, leading to decomposition.Lower the reaction temperature and/or shorten the irradiation time.
Incorrect stoichiometry.Ensure precise measurement of all reactants.
Incomplete Reaction Insufficient irradiation time or temperature.Increase the reaction time or temperature incrementally.
Poor mixing.Ensure efficient stirring with a suitable magnetic stir bar.

Conclusion and Future Perspectives

Microwave-assisted synthesis provides a rapid, efficient, and environmentally friendly approach for the synthesis of tetraazaspiro[4.5]decane derivatives. The significant reduction in reaction times and often-improved yields make this technology an invaluable tool for accelerating the drug discovery process. By enabling the rapid generation of diverse libraries of these spirocyclic compounds, MAOS facilitates the exploration of their therapeutic potential and the identification of new lead compounds for the development of novel therapeutics. The protocols and data presented herein serve as a practical guide for researchers to adopt and adapt this powerful technology in their own laboratories.

References

Application of 2,8-Diazaspiro[4.5]decanones as T-type Calcium Channel Antagonists: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Targeting T-type Calcium Channels

Voltage-gated calcium channels are fundamental mediators of cellular excitability and signaling. Among these, the low-voltage-activated (LVA) T-type calcium channels (T-channels), encompassing the subtypes CaV3.1, CaV3.2, and CaV3.3, have emerged as critical players in a range of physiological and pathophysiological processes. Their unique biophysical property of activating at membrane potentials near the resting state allows them to finely tune neuronal firing patterns, including the generation of burst firing in thalamic neurons, which is implicated in certain types of epilepsy.[1][2] Dysregulation of T-channel activity is increasingly linked to a variety of neurological and cardiovascular disorders, most notably neuropathic pain, absence seizures, and hypertension.[1][2]

The CaV3.2 isoform, in particular, is highly expressed in peripheral sensory neurons and its upregulation is a key mechanism in the sensitization of pain pathways.[1][2][3] This has positioned T-type channels, and CaV3.2 specifically, as a compelling target for the development of novel analgesics.[1][2][3] The limitations of current pain therapies, including the significant side effects and abuse potential of opioids, underscore the urgent need for new classes of pain medication.

This document provides a detailed technical guide on the application of a promising class of T-type calcium channel antagonists: the 2,8-diazaspiro[4.5]decanones. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the mechanism of action, structure-activity relationships, and practical protocols for the evaluation of these compounds.

Pharmacology and Mechanism of Action of 2,8-Diazaspiro[4.5]decanones

The 2,8-diazaspiro[4.5]decanone scaffold has been identified as a privileged structure in medicinal chemistry, lending itself to the development of potent and selective ligands for various biological targets.[4][5][6] For T-type calcium channel antagonism, it was hypothesized that an appropriately substituted 2,8-diazaspiro[4.5]decan-1-one could effectively mimic a previously published five-feature T-type pharmacophore model.[7] This led to the design and synthesis of a series of compounds that were found to be potent inhibitors of T-type calcium channels.[7]

These compounds act by physically occluding the pore of the T-type calcium channel, thereby preventing the influx of Ca²⁺ ions that is necessary for the propagation of the action potential. This blockade of T-type channels in neuronal tissues leads to a dampening of cellular excitability, which is the basis for their therapeutic potential in conditions characterized by neuronal hyperexcitability, such as neuropathic pain and epilepsy. While generally exhibiting good selectivity for T-type over high-voltage-activated calcium channels, some modest activity against L-type calcium channels has been observed.[7]

T-type_Channel_Antagonism_Pathway cluster_0 Presynaptic Neuron cluster_1 Pharmacological Intervention cluster_2 Postsynaptic Neuron Nociceptive_Signal Nociceptive Signal (e.g., Nerve Injury) Upregulation Upregulation of CaV3.2 Channels Nociceptive_Signal->Upregulation leads to Hyperexcitability Neuronal Hyperexcitability Upregulation->Hyperexcitability causes Action_Potential Action Potential Propagation Hyperexcitability->Action_Potential triggers Ca_Influx Ca²⁺ Influx via T-type Channels Action_Potential->Ca_Influx opens Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release promotes Pain_Perception Pain Perception in CNS Neurotransmitter_Release->Pain_Perception signals Diazaspirodecanone 2,8-Diazaspiro[4.5]decanone Diazaspirodecanone->Ca_Influx BLOCKS

Figure 1: Mechanism of action of 2,8-diazaspiro[4.5]decanones in nociceptive signaling.

Structure-Activity Relationship (SAR) of 2,8-Diazaspiro[4.5]decanones

A focused medicinal chemistry effort has elucidated key structural features of the 2,8-diazaspiro[4.5]decanone scaffold that govern potency and selectivity for T-type calcium channels. The core structure consists of a spirocyclic system containing a piperidine and a lactam ring. Key points of diversification are the substituents on the piperidine nitrogen (N8) and the lactam ring.

Based on the foundational work by Fritch et al. (2010), the following SAR trends have been established[7]:

  • Substitution at N8: Aromatic and heteroaromatic substituents at the N8 position are crucial for potent T-type channel antagonism. Electron-withdrawing groups on the aromatic ring, such as fluorine, generally enhance potency.

  • Substitution on the Lactam Ring: Small alkyl groups at the C2 position of the lactam ring are well-tolerated and can contribute to potency.

  • Stereochemistry: The stereochemistry at the spirocenter and any substituted positions can significantly impact biological activity, necessitating careful chiral synthesis or separation of enantiomers for optimal potency.

Table 1: Representative Structure-Activity Relationship Data for 2,8-Diazaspiro[4.5]decanone Analogs

Compound IDR¹ (at N8)R² (at C2)T-type IC₅₀ (µM)L-type IC₅₀ (µM)Selectivity (L/T)
1a BenzylH1.2>30>25
1b 4-FluorobenzylH0.51530
1c 4-ChlorobenzylH0.82025
1d 4-TrifluoromethylbenzylH0.31033
2a 4-FluorobenzylMethyl0.2840
2b 4-FluorobenzylEthyl0.41230

Data is representative and synthesized from the SAR descriptions in Fritch et al., Bioorg. Med. Chem. Lett. 2010, 20(22), 6375-8.[7]

Experimental Protocols

The following protocols provide a framework for the in vitro and in vivo evaluation of 2,8-diazaspiro[4.5]decanone derivatives as T-type calcium channel antagonists.

Protocol 1: In Vitro Characterization using Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for characterizing the direct interaction of a compound with ion channels. This protocol is designed to measure the inhibitory effect of 2,8-diazaspiro[4.5]decanones on T-type calcium currents in a heterologous expression system.

Patch_Clamp_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293 cells stably expressing human CaV3.2) Patching 2. Whole-Cell Patching Establish gigaohm seal and rupture membrane Cell_Culture->Patching Voltage_Clamp 3. Voltage-Clamp Protocol Holding potential: -100 mV Test pulse: -30 mV Patching->Voltage_Clamp Baseline_Current 4. Record Baseline T-type Current Voltage_Clamp->Baseline_Current Compound_Application 5. Compound Application Perfuse cells with varying concentrations of test compound Baseline_Current->Compound_Application Inhibited_Current 6. Record Inhibited T-type Current Compound_Application->Inhibited_Current Data_Analysis 7. Data Analysis Calculate % inhibition and generate dose-response curve to determine IC₅₀ Inhibited_Current->Data_Analysis

Figure 2: Experimental workflow for in vitro patch-clamp electrophysiology.

Materials:

  • HEK293 cells stably expressing the human CaV3.2 channel subtype.

  • Cell culture reagents: DMEM, FBS, penicillin-streptomycin, selection antibiotic (e.g., G418).

  • External (bath) solution (in mM): 110 NaCl, 5 CsCl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with CsOH.

  • Internal (pipette) solution (in mM): 120 CsCl, 10 EGTA, 5 MgCl₂, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2 with CsOH.

  • Test compounds (2,8-diazaspiro[4.5]decanones) dissolved in DMSO to a stock concentration of 10 mM.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette pulling.

Procedure:

  • Cell Preparation: Culture HEK293-CaV3.2 cells to 70-80% confluency. On the day of recording, detach cells using a gentle enzyme-free dissociation solution and plate them onto glass coverslips in a recording chamber.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Approach a single, healthy cell with the recording pipette and apply gentle suction to form a high-resistance seal (>1 GΩ). Rupture the cell membrane under the pipette tip with a brief pulse of negative pressure to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol: Clamp the cell membrane potential at a holding potential of -100 mV to ensure T-type channels are in a resting, available state. Apply a depolarizing test pulse to -30 mV for 200 ms to elicit a maximal T-type current.

  • Baseline Recording: Record stable baseline T-type currents for at least 3 minutes.

  • Compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of the test compound (diluted from the DMSO stock).

  • Recording of Inhibited Current: After a 3-5 minute incubation period, record the T-type currents in the presence of the compound using the same voltage-clamp protocol.

  • Dose-Response Analysis: Repeat steps 6 and 7 with a range of compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) to generate a dose-response curve.

  • Data Analysis: Measure the peak inward current amplitude before and after compound application. Calculate the percentage of inhibition for each concentration. Fit the dose-response data to a Hill equation to determine the IC₅₀ value.

  • Selectivity Profiling: To assess selectivity, repeat the protocol using cells expressing other calcium channel subtypes, such as the L-type channel CaV1.2.

Protocol 2: In Vivo Efficacy Assessment in a Rodent Model of Inflammatory Pain (Formalin Test)

The formalin test is a widely used model of tonic, localized inflammatory pain that exhibits two distinct phases of nociceptive behavior, allowing for the assessment of both acute and more persistent pain mechanisms.

Materials:

  • Male Sprague-Dawley rats (200-250 g).

  • Formalin solution (5% in saline).

  • Test compounds (2,8-diazaspiro[4.5]decanones) formulated in a suitable vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline).

  • Plexiglas observation chambers.

  • Syringes and needles for subcutaneous and intraperitoneal injections.

Procedure:

  • Acclimation: Acclimate the rats to the observation chambers for at least 30 minutes prior to the experiment.

  • Compound Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) injection at a predetermined time before the formalin injection (e.g., 30 minutes).

  • Formalin Injection: Subcutaneously inject 50 µL of 5% formalin solution into the plantar surface of the right hind paw.

  • Behavioral Observation: Immediately after the formalin injection, return the rat to the observation chamber and record the amount of time spent licking, biting, or flinching the injected paw.

  • Data Collection: Record the nociceptive behaviors in 5-minute intervals for a total of 60 minutes.

  • Data Analysis: The data is typically divided into two phases:

    • Phase 1 (Early/Acute Phase): 0-5 minutes post-formalin injection. This phase is thought to be due to the direct activation of nociceptors.

    • Phase 2 (Late/Inflammatory Phase): 15-60 minutes post-formalin injection. This phase involves central sensitization and inflammatory processes.

  • Statistical Analysis: Compare the total time spent in nociceptive behaviors in the compound-treated groups to the vehicle-treated group for both phases using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in nociceptive behavior indicates an analgesic effect.

Pharmacokinetics and Drug Development Considerations

For a 2,8-diazaspiro[4.5]decanone derivative to be a viable drug candidate, it must possess favorable pharmacokinetic properties in addition to potent and selective T-type channel antagonism. Key parameters to evaluate include:

  • Metabolic Stability: Assessed in vitro using liver microsomes or hepatocytes to predict in vivo clearance.

  • Oral Bioavailability: Determined in vivo by comparing the plasma concentration after oral and intravenous administration.

  • Plasma Half-Life: A longer half-life may allow for less frequent dosing.

  • Brain Penetration: For centrally-mediated pain conditions, the ability to cross the blood-brain barrier is essential.

While detailed pharmacokinetic data for the 2,8-diazaspiro[4.5]decanone class of T-type antagonists is not extensively published in the public domain, related spirocyclic compounds have been optimized for improved pharmacokinetic profiles, suggesting the tractability of this scaffold for drug development.[5]

Conclusion and Future Directions

The 2,8-diazaspiro[4.5]decanone scaffold represents a promising starting point for the development of novel T-type calcium channel antagonists. Their demonstrated potency and selectivity make them valuable research tools for elucidating the role of T-type channels in various physiological and pathological processes. For drug development professionals, these compounds offer a potential new therapeutic class for the treatment of chronic pain and other neurological disorders.

Future research should focus on:

  • Subtype Selectivity: Developing analogs with improved selectivity for the CaV3.2 isoform to potentially minimize side effects associated with the blockade of CaV3.1 and CaV3.3.

  • In Vivo Efficacy: Expanding the in vivo characterization to other models of neuropathic and visceral pain.

  • Pharmacokinetic Optimization: A thorough investigation and optimization of the ADME (absorption, distribution, metabolism, and excretion) properties to identify candidates with suitable profiles for clinical development.

  • Safety and Toxicology: Comprehensive safety and toxicology studies are a prerequisite for advancing any lead compound towards clinical trials.

By leveraging the foundational knowledge and protocols outlined in this guide, the scientific community can continue to explore and advance the therapeutic potential of 2,8-diazaspiro[4.5]decanone-based T-type calcium channel antagonists.

References

Application Notes & Protocols: Utilizing 2,8-Diazaspiro[4.5]decane Derivatives as Selective TYK2/JAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Nexus of Cytokine Signaling

The Janus kinase (JAK) family, comprising four intracellular non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), represents a critical control point in cytokine signaling. These kinases are pivotal in translating extracellular signals from a vast array of cytokines and growth factors into intracellular responses, primarily through the JAK-STAT (Signal Transducer and Activator of Transcription) pathway. This pathway is fundamental to immune cell development, activation, and homeostasis.

Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune and inflammatory diseases. Specifically, TYK2 and JAK1 play indispensable roles in mediating the signaling of key pro-inflammatory cytokines, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[1][2] These cytokines are central to the pathogenesis of conditions like psoriasis, psoriatic arthritis, and inflammatory bowel disease.[1][2][3]

The therapeutic strategy of inhibiting JAKs has proven highly successful. However, the first generation of JAK inhibitors often targeted multiple family members, leading to a broad immunosuppressive effect and associated side effects. This has driven the development of second-generation inhibitors with refined selectivity. A promising strategy involves the dual inhibition of TYK2 and JAK1. This approach aims to potently block the IL-23/IL-12 and Type I IFN pathways while sparing the JAK2 and JAK3 pathways, which are crucial for hematopoiesis and the function of certain lymphocytes, respectively.

This document provides a detailed guide on the application of a novel class of dual inhibitors based on the 2,8-diazaspiro[4.5]decane scaffold. We will explore their mechanism, provide step-by-step protocols for their evaluation, and discuss the interpretation of key experimental data.

The JAK-STAT Signaling Pathway: A Central Role for TYK2 and JAK1

Cytokine binding to its cognate receptor on the cell surface induces receptor dimerization, bringing the associated JAKs into close proximity. This facilitates their auto-phosphorylation and activation. The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.[1] TYK2 and JAK1 often work in pairs to mediate these signals.[4]

// Edges Cytokine -> Receptor1 [label="1. Binding & Dimerization"]; Cytokine -> Receptor2; Receptor1 -> TYK2 [style=invis]; Receptor2 -> JAK1 [style=invis];

{rank=same; Receptor1; Receptor2;} {rank=same; TYK2; JAK1;}

TYK2 -> pTYK2 [label="2. Auto-phosphorylation"]; JAK1 -> pJAK1; pTYK2 -> pJAK1 [dir=both];

pTYK2 -> STAT [label="3. STAT Recruitment\n& Phosphorylation"]; pJAK1 -> STAT; STAT -> pSTAT;

pSTAT -> pSTAT [label="4. Dimerization"]; pSTAT -> Gene [label="5. Nuclear Translocation"];

Inhibitor -> TYK2 [label="Inhibition", style=dashed, color="#EA4335", arrowhead=Tee]; Inhibitor -> JAK1 [label="Inhibition", style=dashed, color="#EA4335", arrowhead=Tee]; } enddot Figure 1: The TYK2/JAK1-mediated signaling pathway and the point of intervention by 2,8-diazaspiro[4.5]decane inhibitors.

Lead Compound Profile: A Selective Dual TYK2/JAK1 Inhibitor

Through systematic structure-activity relationship (SAR) exploration, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of TYK2 and JAK1.[5][6] A representative compound from this series, designated Compound 48 , serves as our primary example.[5][6][7]

Rationale for Spirocyclic Scaffold: The 2,8-diazaspiro[4.5]decane core is a three-dimensional scaffold that allows for precise orientation of substituents to interact with specific residues within the kinase ATP-binding pocket. This complexity can enhance both potency and selectivity compared to more planar chemical structures.

Target Kinase Compound 48 IC₅₀ (nM) Selectivity vs. JAK2
TYK26>23-fold
JAK137>23-fold
JAK2>870-
Table 1: Kinase inhibitory potency and selectivity of the lead compound. Data sourced from the Journal of Medicinal Chemistry.[5][6]

The data demonstrates that Compound 48 potently inhibits both TYK2 and JAK1 while maintaining significant selectivity over JAK2, a critical feature for mitigating potential hematological adverse effects.[5]

Application Protocols

Protocol 1: Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against TYK2 and JAK1 kinases. This protocol utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) assay format, a robust method for studying kinase activity.

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. The phosphorylated product is detected by a europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-conjugated fluorophore (e.g., XL665). When in close proximity, the europium and XL665 engage in FRET, producing a signal that is proportional to kinase activity. An inhibitor will disrupt this process, leading to a decrease in the HTRF signal.

Materials:

  • Recombinant human TYK2 and JAK1 enzymes

  • Biotinylated peptide substrate (e.g., Biotin-Ulight™-JAK1 (Tyr1022/1023) peptide)

  • ATP

  • HTRF KinEASE™-Eu-Ab (anti-phospho-tyrosine antibody)

  • Streptavidin-XL665

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (e.g., 2,8-diazaspiro[4.5]decane derivatives) serially diluted in DMSO

  • Low-volume 384-well plates (white)

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the assay plate. Include DMSO-only wells for "no inhibition" controls (100% activity) and wells without enzyme for "background" controls (0% activity).

  • Enzyme/Substrate Mix: Prepare a working solution of the kinase and biotinylated peptide substrate in assay buffer. Add this mixture to all wells.

  • Initiation: Prepare a working solution of ATP in assay buffer. Add this solution to all wells to start the enzymatic reaction. The final ATP concentration should be at or near the Kₘ for the specific enzyme to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes), allowing the kinase reaction to proceed.

  • Detection: Prepare the detection reagent mix containing the Eu-labeled antibody and Streptavidin-XL665 in detection buffer. Add this mix to all wells to stop the reaction.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody-antigen binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665).

Data Analysis:

  • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Normalize the data: Percent Inhibition = 100 * (1 - (Ratio_sample - Ratio_background) / (Ratio_no_inhibition - Ratio_background)).

  • Plot the Percent Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.

Expert Insight: The choice of ATP concentration is critical. Using the Kₘ value allows for a standardized comparison of inhibitor potencies. For selectivity profiling, this entire protocol should be repeated for JAK2 and JAK3 kinases to validate the inhibitor's specificity.

Protocol 2: Cellular Assay for STAT Phosphorylation

Objective: To confirm that the test compound can inhibit cytokine-induced phosphorylation of STAT proteins in a relevant cellular environment, thereby validating its mechanism of action.

Principle: Human peripheral blood mononuclear cells (PBMCs) or specific cell lines are stimulated with a cytokine known to signal through the TYK2/JAK1 axis (e.g., IFN-α). The inhibitor's ability to block the subsequent phosphorylation of STATs (e.g., pSTAT1) is quantified using flow cytometry.

Workflow A 1. Isolate PBMCs or Culture Cells B 2. Pre-incubate with Inhibitor Dilutions A->B C 3. Stimulate with Cytokine (e.g., IFN-α) B->C D 4. Fix & Permeabilize Cells C->D E 5. Stain with Fluorophore-conjugated anti-pSTAT1 Antibody D->E F 6. Analyze by Flow Cytometry E->F G 7. Determine IC₅₀ from Dose-Response Curve F->G

Materials:

  • Human PBMCs isolated from healthy donor blood, or a suitable cell line (e.g., U937).

  • Culture medium (e.g., RPMI-1640 + 10% FBS).

  • Recombinant human IFN-α.

  • Test compound serially diluted in culture medium.

  • Fixation Buffer (e.g., Cytofix™).

  • Permeabilization Buffer (e.g., Perm Buffer III).

  • Fluorophore-conjugated antibody (e.g., Alexa Fluor 647 anti-pSTAT1).

  • Flow cytometer.

Procedure:

  • Cell Plating: Plate cells (e.g., 1x10⁶ cells/well) in a 96-well U-bottom plate.

  • Inhibitor Treatment: Add serially diluted test compound to the wells. Include a vehicle control (DMSO). Incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation: Add IFN-α to the wells to a final concentration known to elicit a robust pSTAT1 response (e.g., 100 ng/mL). Leave one well unstimulated as a negative control. Incubate for 15-30 minutes at 37°C.

  • Fixation: Immediately fix the cells by adding an equal volume of pre-warmed Fixation Buffer. Incubate for 10 minutes at 37°C.

  • Permeabilization: Pellet the cells by centrifugation, discard the supernatant, and resuspend in ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.

  • Staining: Wash the cells twice with staining buffer (e.g., PBS + 2% FBS). Resuspend the cells in a solution containing the anti-pSTAT1 antibody and incubate for 60 minutes at room temperature, protected from light.

  • Acquisition: Wash the cells once more and resuspend in staining buffer. Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

Data Analysis:

  • Gate on the cell population of interest.

  • Determine the Median Fluorescence Intensity (MFI) for pSTAT1 in each sample.

  • Normalize the data to calculate percent inhibition relative to the stimulated (positive) and unstimulated (negative) controls.

  • Plot the percent inhibition against compound concentration and fit to a dose-response curve to calculate the cellular IC₅₀.

Trustworthiness Check: The inclusion of positive (stimulated, no inhibitor) and negative (unstimulated) controls is essential for validating the assay window and ensuring that the observed inhibition is due to the compound's activity against the specific pathway.

Pharmacokinetic Profile

While detailed protocols for pharmacokinetic (PK) studies are beyond the scope of this document, it is a critical step in drug development. A favorable PK profile ensures that the inhibitor can achieve and maintain therapeutic concentrations in the body. For context, the highly selective TYK2 inhibitor deucravacitinib, after oral administration, is rapidly absorbed with a time to maximum plasma concentration (tₘₐₓ) of 1-2.3 hours and a half-life (t₁/₂) of 8-15 hours.[8][9][10] Novel 2,8-diazaspiro[4.5]decane derivatives would be evaluated for similar properties, including oral bioavailability, clearance, and metabolic stability.[5][11]

PK Parameter Deucravacitinib (Healthy Subjects) Target Profile for New Derivatives
Tₘₐₓ 1.0 - 2.3 hours1 - 4 hours
t₁/₂ 8 - 15 hours8 - 24 hours (for once-daily dosing)
Bioavailability (F) High (in mice, F=122%)[11]>30% (oral)
Table 2: Representative pharmacokinetic parameters for a clinical-stage TYK2 inhibitor, providing a benchmark for the development of new chemical entities.[8][9]

Conclusion and Future Directions

The 2,8-diazaspiro[4.5]decane scaffold represents a promising starting point for the development of potent and selective dual TYK2/JAK1 inhibitors. The protocols outlined in this document provide a robust framework for characterizing the biochemical potency and cellular mechanism of action of these novel compounds. By demonstrating potent, on-target activity in cellular assays, these molecules can advance into further preclinical studies, including in vivo models of inflammatory diseases like colitis, to evaluate their therapeutic potential.[5][11] The ultimate goal is to develop an oral therapy that maximizes efficacy in treating autoimmune diseases by targeting key cytokine pathways while minimizing off-target effects through precise kinase selectivity.

References

Application Notes and Protocols for the Synthesis and Evaluation of an EZH2 PROTAC with a 2,8-Diazaspiro[4.5]decane Linker for the Treatment of Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: Targeting EZH2 in Acute Myeloid Leukemia with a Novel PROTAC Strategy

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow.[1] A key epigenetic regulator implicated in the pathogenesis of AML is the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[2] EZH2 plays a dual role in AML; while it can act as a tumor suppressor during leukemia initiation, it is crucial for the maintenance of the disease, making it a compelling therapeutic target.[3][4] Traditional small-molecule inhibitors of EZH2 have shown some promise, but their efficacy can be limited as they only block the methyltransferase activity of the protein, leaving its non-catalytic functions intact.[5]

Proteolysis-targeting chimeras (PROTACs) offer a novel and powerful therapeutic modality to overcome the limitations of traditional inhibitors.[6] PROTACs are heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[7] This approach not only ablates the enzymatic activity but also the scaffolding functions of the target protein. Here, we present a detailed guide for the synthesis and characterization of a novel EZH2 PROTAC for the treatment of AML. This PROTAC utilizes a potent EZH2 inhibitor, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a rigid 2,8-diazaspiro[4.5]decane linker designed to optimize the formation of the EZH2-PROTAC-VHL ternary complex and subsequent degradation of EZH2.[3]

Design Rationale of the EZH2 PROTAC

The rational design of a PROTAC is critical for its efficacy. Our EZH2 PROTAC is composed of three key moieties:

  • EZH2 Warhead: A derivative of a known high-affinity EZH2 inhibitor that serves to bind to the target protein.

  • VHL Ligand: A small molecule that recruits the VHL E3 ubiquitin ligase, a widely used ligase in PROTAC design due to its broad tissue expression.[8]

  • 2,8-Diazaspiro[4.5]decane Linker: A rigid spirocyclic linker that provides conformational constraint. The rigidity of this linker is hypothesized to reduce the entropic penalty upon ternary complex formation, potentially leading to improved degradation efficiency compared to flexible linkers.[9][10] The 2,8-diazaspiro[4.5]decane scaffold also offers synthetic tractability with two distinct amine functionalities for sequential elaboration.

Chemical Synthesis of the EZH2 PROTAC

The synthesis of the EZH2 PROTAC is a multi-step process that involves the preparation of the individual components followed by their sequential coupling. The overall synthetic strategy is outlined below.

G cluster_0 Synthesis of Building Blocks cluster_1 PROTAC Assembly EZH2 Warhead Precursor EZH2 Warhead Precursor Step 3 Coupling to EZH2 Warhead EZH2 Warhead Precursor->Step 3 VHL Ligand Precursor VHL Ligand Precursor Step 1 Coupling of Linker to VHL Ligand VHL Ligand Precursor->Step 1 Linker Precursor Boc-Protected 2,8-Diazaspiro[4.5]decane Linker Precursor->Step 1 Step 2 Boc Deprotection Step 1->Step 2 Step 2->Step 3 Final PROTAC Final PROTAC Step 3->Final PROTAC

Caption: Synthetic workflow for the EZH2 PROTAC.

Protocol 1: Amide Coupling of the Linker to the VHL Ligand

This protocol describes the formation of an amide bond between the Boc-protected 2,8-diazaspiro[4.5]decane linker and the carboxylic acid-functionalized VHL ligand using HATU as the coupling agent.

Materials:

  • Boc-protected 2,8-diazaspiro[4.5]decane (1.0 eq)

  • Carboxylic acid-functionalized VHL ligand (1.1 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized VHL ligand (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of the Boc-protected 2,8-diazaspiro[4.5]decane linker (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Add DIPEA (3.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Boc-protected VHL-linker conjugate.

Protocol 2: Boc Deprotection

This protocol details the removal of the tert-butyloxycarbonyl (Boc) protecting group from the VHL-linker conjugate.

Materials:

  • Boc-protected VHL-linker conjugate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected VHL-linker conjugate (1.0 eq) in a solution of 20-50% TFA in anhydrous DCM.

  • Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene (2x) to ensure complete removal of residual TFA. The resulting TFA salt of the deprotected intermediate is typically used in the next step without further purification.

Protocol 3: Final Amide Coupling to the EZH2 Warhead

This protocol describes the final coupling step to furnish the EZH2 PROTAC.

Materials:

  • TFA salt of the deprotected VHL-linker intermediate (1.0 eq)

  • Carboxylic acid-functionalized EZH2 warhead (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (4.0-5.0 eq)

  • Anhydrous DMF

  • Preparative HPLC system

Procedure:

  • Dissolve the TFA salt of the deprotected intermediate and the carboxylic acid-functionalized EZH2 warhead (1.2 eq) in anhydrous DMF.

  • Add DIPEA (4.0-5.0 eq) to neutralize the TFA salt and to act as the base for the coupling reaction.

  • Add HATU (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude product by preparative HPLC to obtain the final EZH2 PROTAC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity (>95%).

In Vitro Characterization of the EZH2 PROTAC

A series of in vitro assays are essential to characterize the biological activity of the synthesized PROTAC.

G Synthesized PROTAC Synthesized PROTAC AML Cell Lines AML Cell Lines Synthesized PROTAC->AML Cell Lines AML Cell Lines (e.g., MV4-11) AML Cell Lines (e.g., MV4-11) Western Blot Western Blot for EZH2 Degradation Data Analysis Determine DC50, Dmax, and IC50 Western Blot->Data Analysis Cell Viability Assay MTT or CellTiter-Glo Assay Cell Viability Assay->Data Analysis Co-IP Co-Immunoprecipitation for Ternary Complex Mechanistic Insight Confirm Mechanism of Action Co-IP->Mechanistic Insight AML Cell Lines->Western Blot AML Cell Lines->Cell Viability Assay AML Cell Lines->Co-IP

Caption: Workflow for in vitro characterization.

Protocol 4: Western Blot for EZH2 Degradation

This protocol is used to quantify the degradation of EZH2 in AML cells upon treatment with the PROTAC.

Materials:

  • AML cell line (e.g., MV4-11)

  • Complete cell culture medium

  • EZH2 PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132, as a control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-EZH2, anti-VHL, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Cell Treatment: Seed AML cells at an appropriate density and allow them to adhere overnight (if applicable). Treat the cells with increasing concentrations of the EZH2 PROTAC (e.g., 1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours). Include a positive control of a known EZH2 degrader and a negative control where cells are pre-treated with a proteasome inhibitor (e.g., 10 µM MG132 for 2 hours) before adding the PROTAC.

  • Cell Lysis: Harvest the cells and lyse them in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-EZH2 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL reagent and an imaging system.

    • Strip the membrane and re-probe for VHL and β-actin as controls.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the EZH2 signal to the loading control (β-actin). Calculate the percentage of EZH2 degradation relative to the DMSO-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Protocol 5: Cell Viability Assay (MTT or CellTiter-Glo)

This assay assesses the anti-proliferative effect of the EZH2 PROTAC on AML cells.

Materials:

  • AML cell line (e.g., MV4-11)

  • Complete cell culture medium

  • EZH2 PROTAC

  • DMSO (vehicle control)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO or SDS in HCl) OR CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed AML cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the EZH2 PROTAC (e.g., 0.1 nM to 100 µM) or DMSO.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Assay:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals. Measure the absorbance at 570 nm.[8][11][12]

    • For CellTiter-Glo assay: Follow the manufacturer's instructions to measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Plot the percentage of viability against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the IC₅₀ (concentration for 50% inhibition of cell growth).

Protocol 6: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay provides direct evidence of the PROTAC-mediated formation of the EZH2-PROTAC-VHL ternary complex.[13]

Materials:

  • AML cell line

  • EZH2 PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • Co-IP lysis buffer

  • Primary antibodies: anti-EZH2 and anti-VHL

  • Control IgG

  • Protein A/G magnetic beads

  • Western blot reagents

Procedure:

  • Cell Treatment: Treat AML cells with the EZH2 PROTAC at a concentration around its DC₅₀ or DMSO for a short period (e.g., 2-4 hours). Pre-treat with a proteasome inhibitor to stabilize the ternary complex.

  • Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with an anti-VHL antibody (or anti-EZH2) overnight at 4°C. Use a control IgG for a negative control.

    • Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads several times to remove non-specific binding proteins. Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the immunoprecipitated samples by western blotting using an anti-EZH2 antibody (if VHL was immunoprecipitated) or an anti-VHL antibody (if EZH2 was immunoprecipitated). An increased signal for the co-immunoprecipitated protein in the PROTAC-treated sample compared to the DMSO control confirms the formation of the ternary complex.

Data Presentation and Interpretation

Summarize the quantitative data in a clear and concise table for easy comparison.

Compound DC₅₀ (nM) Dₘₐₓ (%) IC₅₀ (nM) in MV4-11 cells
EZH2 PROTAC[Insert Value][Insert Value][Insert Value]
EZH2 InhibitorN/AN/A[Insert Value]
Negative Control>10,000<10>10,000

Interpretation of Results:

  • A potent EZH2 PROTAC will exhibit a low nanomolar DC₅₀ value and a high Dₘₐₓ, indicating efficient and extensive degradation of EZH2.

  • The IC₅₀ value from the cell viability assay should correlate with the degradation potency, demonstrating that the anti-proliferative effect is linked to EZH2 degradation.

  • Successful co-immunoprecipitation of EZH2 with VHL (and vice versa) in the presence of the PROTAC provides strong evidence for a ternary complex-mediated mechanism of action.

Conclusion

This comprehensive guide provides a detailed framework for the synthesis and in vitro characterization of a novel EZH2 PROTAC featuring a 2,8-diazaspiro[4.5]decane linker for the potential treatment of AML. The described protocols, from chemical synthesis to biological evaluation, are designed to be robust and reproducible. The successful development of such a PROTAC could offer a promising new therapeutic strategy for AML patients by effectively targeting both the catalytic and non-catalytic functions of EZH2.

References

Application Notes & Protocols: [¹⁸F]-Labeling of an Azaspiro[4.5]decane Derivative for PET Imaging of Sigma-1 Receptors in Tumors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The sigma-1 receptor (S1R) is an intracellular chaperone protein increasingly recognized for its role in cancer cell proliferation, survival, and motility. Its overexpression in numerous tumor types, including prostate, breast, and lung cancer, positions it as a compelling biomarker for oncologic positron emission tomography (PET). Azaspiro[4.5]decane scaffolds have emerged as a privileged structural motif for potent and selective S1R ligands. This document provides a comprehensive technical guide for the synthesis, automated [¹⁸F]-radiolabeling, quality control, and preclinical evaluation of a representative azaspiro[4.5]decane-based PET tracer, designed for the non-invasive imaging of S1R-positive tumors.

Introduction: The Rationale for Targeting Sigma-1 Receptors in Oncology

The sigma-1 receptor is a unique, non-opioid transmembrane protein primarily located at the endoplasmic reticulum-mitochondrion interface. It functions as a molecular chaperone, modulating a variety of signaling pathways crucial for cellular homeostasis. In the context of oncology, S1R overexpression has been correlated with tumor aggressiveness and poor prognosis. S1R ligands can induce apoptosis and inhibit tumor growth, making this receptor a dual target for both diagnostic imaging and therapy.

PET imaging with a specific S1R radiotracer offers a non-invasive method to assess receptor expression in vivo, which can be invaluable for patient stratification, monitoring therapeutic response, and understanding tumor biology.[1] The azaspiro[4.5]decane core provides a rigid and sterically defined framework, enabling high-affinity and selective interaction with the S1R binding pocket. This guide focuses on a fluoroethoxy-benzyl substituted 1,4-dioxa-8-azaspiro[4.5]decane derivative, herein referred to as [¹⁸F]ASPD-S1, as a model compound for this class of imaging agents.[2][3]

Precursor Synthesis: Crafting the Molecule for Radiolabeling

The successful radiosynthesis of an [¹⁸F]-labeled PET tracer hinges on the design and synthesis of a suitable precursor molecule. For nucleophilic [¹⁸F]-fluorination, the most common and efficient labeling strategy, a precursor bearing a good leaving group is required. Tosylates (OTs) are excellent choices due to their high reactivity and stability under the reaction conditions.[4][5]

The synthesis of the tosylate precursor for [¹⁸F]ASPD-S1 is a multi-step process designed to build the final molecule while leaving a hydroxyl group strategically placed for the final tosylation and subsequent radiolabeling.

Protocol 2.1: Synthesis of Tosylate Precursor
  • Alkylation of 1,4-Dioxa-8-azaspiro[4.5]decane:

    • To a solution of 1,4-dioxa-8-azaspiro[4.5]decane in a suitable solvent like N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃).

    • Add 4-(2-hydroxyethoxy)benzaldehyde dropwise.

    • Stir the reaction mixture at room temperature for 16-24 hours.

    • Causality: This step attaches the benzaldehyde moiety to the spirocyclic core via N-alkylation. The hydroxyl group on the ethoxy chain is preserved for later modification.

  • Reduction of the Aldehyde:

    • Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Causality: The aldehyde is reduced to a primary alcohol, which will not interfere with the subsequent tosylation step.

  • Tosylation of the Primary Alcohol:

    • Dissolve the resulting alcohol in dichloromethane (CH₂Cl₂) and cool in an ice bath.

    • Add triethylamine (Et₃N) followed by p-toluenesulfonyl chloride (TsCl).

    • Stir the reaction at room temperature for 12-18 hours.

    • Causality: The primary alcohol is converted into a tosylate, installing the necessary leaving group for the upcoming nucleophilic [¹⁸F]-fluorination reaction.[6]

  • Purification:

    • Purify the final tosylate precursor using column chromatography on silica gel.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity (>98%).

G cluster_0 Precursor Synthesis Workflow Start 1,4-Dioxa-8-azaspiro[4.5]decane Step1 N-Alkylation with 4-(2-hydroxyethoxy)benzaldehyde Start->Step1 Intermediate1 Aldehyde Intermediate Step1->Intermediate1 Step2 Reduction with NaBH4 Intermediate1->Step2 Intermediate2 Alcohol Intermediate Step2->Intermediate2 Step3 Tosylation with TsCl Intermediate2->Step3 Final_Precursor Tosylate Precursor Step3->Final_Precursor

Caption: Workflow for the synthesis of the tosylate precursor.

Automated [¹⁸F]-Radiosynthesis

Automation is critical for the safe, reproducible, and cGMP-compliant production of PET radiopharmaceuticals.[7][8] The radiosynthesis of [¹⁸F]ASPD-S1 is performed on an automated synthesis module (e.g., TRACERlab™ FX F-N or similar) via a one-pot, two-step procedure.[9]

Core Principles of Nucleophilic [¹⁸F]-Fluorination

The process relies on activating the cyclotron-produced [¹⁸F]fluoride. [¹⁸F]F⁻ is produced in [¹⁸O]water and is a poor nucleophile due to its strong hydration shell. To render it reactive, it is trapped on an anion exchange cartridge, eluted with a solution containing a phase transfer catalyst (e.g., Kryptofix 2.2.2, K₂₂₂) and a base (e.g., K₂CO₃), and then subjected to azeotropic drying to remove water. This generates a "naked," highly nucleophilic [K⁺⊂K₂₂₂][¹⁸F]⁻ complex ready for reaction.[10]

Protocol 3.1: Automated Radiosynthesis of [¹⁸F]ASPD-S1
  • [¹⁸F]Fluoride Trapping and Elution:

    • Aqueous [¹⁸F]fluoride from the cyclotron is passed through a pre-conditioned anion exchange cartridge (e.g., Sep-Pak Light QMA).

    • The trapped [¹⁸F]F⁻ is eluted into the reaction vessel of the automated synthesizer using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.[11]

  • Azeotropic Drying:

    • The solvent is evaporated under a stream of nitrogen or helium at 100-110°C. Additional anhydrous acetonitrile is added and evaporated to ensure complete removal of water.

  • Radiolabeling Reaction:

    • A solution of the tosylate precursor (5-10 mg) in anhydrous acetonitrile or DMSO is added to the dried [K⁺⊂K₂₂₂][¹⁸F]⁻ complex.

    • The reaction vessel is sealed and heated to 85-110°C for 10-15 minutes.[9]

    • Causality: The highly nucleophilic [¹⁸F]fluoride displaces the tosylate leaving group via an Sₙ2 reaction to form the [¹⁸F]-labeled product.

  • Purification:

    • Semi-Preparative HPLC: The crude reaction mixture is diluted with the HPLC mobile phase and injected onto a semi-preparative reverse-phase HPLC column (e.g., C18). The fraction corresponding to the [¹⁸F]ASPD-S1 product is collected.

    • Solid-Phase Extraction (SPE): The collected HPLC fraction is diluted with water and passed through a C18 SPE cartridge (e.g., Sep-Pak C18 Light) to trap the product. The cartridge is washed with water to remove residual HPLC solvents.

    • Final Formulation: The final product, [¹⁸F]ASPD-S1, is eluted from the SPE cartridge with a small volume of ethanol and then diluted with sterile saline for injection to achieve a final formulation suitable for intravenous administration (typically <10% ethanol).[12]

G cluster_1 Automated Radiosynthesis Workflow Start [¹⁸F]Fluoride (from Cyclotron) Step1 QMA Cartridge Trapping & Elution with K₂₂₂/K₂CO₃ Start->Step1 Step2 Azeotropic Drying Step1->Step2 Step3 Reaction with Tosylate Precursor (85-110°C) Step2->Step3 Step4 Semi-Prep HPLC Purification Step3->Step4 Step5 SPE Formulation (C18 Cartridge) Step4->Step5 Final_Product [¹⁸F]ASPD-S1 in Saline Step5->Final_Product

Caption: Automated radiosynthesis and purification workflow.

Quality Control: Ensuring Purity and Safety

Rigorous quality control (QC) is mandatory for any radiopharmaceutical intended for preclinical or clinical use.[13][14] The final product must be sterile, pyrogen-free, and meet predefined specifications for identity, purity, and molar activity.

Parameter Method Acceptance Criteria Rationale
Appearance Visual InspectionClear, colorless, free of particulatesEnsures product is free from visible contamination.
pH pH Meter or pH Strip4.5 - 7.5Ensures the solution is physiologically compatible for injection.
Radionuclidic Identity Half-life Measurement105 - 115 minutesConfirms the radionuclide is indeed Fluorine-18.[2]
Radiochemical Purity Analytical Radio-HPLC≥ 95%Quantifies the percentage of radioactivity corresponding to the desired product.
Radiochemical Identity Radio-TLCRƒ matches cold standardConfirms the identity of the radioactive product by comparison to a non-radioactive reference.
Residual Solvents Gas Chromatography (GC)Ethanol < 5000 ppm, Acetonitrile < 410 ppmEnsures that residual solvents from the synthesis are below toxic levels.
Filter Integrity Bubble Point Test≥ 50 psi (for 0.22 µm filter)Confirms the integrity of the sterilizing filter used in the final formulation.[14]
Sterility USP <71>No microbial growthTo be completed post-release; ensures the product is free from bacteria.
Endotoxins LAL Test (USP <85>)< 175 EU / V (V=max. dose volume)Ensures the product is free from fever-inducing bacterial endotoxins.
Protocol 4.1: Analytical Radio-HPLC
  • System: HPLC with UV and radioactivity detectors.

  • Column: Analytical Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Analysis: Co-inject the final radioactive product with the non-radioactive "cold" standard. The retention time of the main radioactive peak must match the retention time of the cold standard peak on the UV chromatogram.

Protocol 4.2: Radio-TLC
  • Stationary Phase: Silica gel TLC plate.

  • Mobile Phase: Dichloromethane/Methanol (e.g., 95:5 v/v).

  • Analysis: Spot the final product and the cold standard on the TLC plate. Develop the plate, dry it, and analyze using a TLC scanner for radioactivity and a UV lamp for the cold standard. Calculate the Retention factor (Rƒ). The Rƒ of the radioactive spot should match that of the cold standard.[13]

Preclinical Evaluation: In Vitro and In Vivo Assessment

Protocol 5.1: In Vitro Cell Uptake Assay

This assay determines the specificity of the tracer's uptake in cancer cells expressing the target receptor.

  • Cell Culture: Culture S1R-positive tumor cells (e.g., U87-MG glioblastoma, PC-3 prostate cancer) in appropriate media until ~80% confluent.[15]

  • Assay Setup: Seed cells in 24-well plates. For blocking experiments, pre-incubate a subset of wells with a high concentration (e.g., 10 µM) of a known S1R ligand (e.g., haloperidol) for 30 minutes.

  • Tracer Incubation: Add [¹⁸F]ASPD-S1 (approx. 0.1 µCi/well) to all wells and incubate at 37°C for a defined period (e.g., 60 minutes).[16][17]

  • Washing: Stop the uptake by aspirating the medium and rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis & Counting: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH). Collect the lysate and measure the radioactivity using a gamma counter.

  • Data Analysis: Normalize the radioactivity counts to the amount of protein in each well (determined by a protein assay like BCA). Compare the uptake in blocked vs. unblocked wells. A significant reduction in uptake in the blocked wells indicates S1R-specific binding.[18]

Protocol 5.2: Small Animal PET/CT Imaging

This protocol outlines the in vivo evaluation of the tracer in a tumor xenograft model.

  • Animal Model: Use immunodeficient mice (e.g., nude mice) bearing subcutaneous or orthotopic xenografts of S1R-positive tumor cells.[19]

  • Tracer Administration: Anesthetize the mouse (e.g., with isoflurane) and inject ~100-200 µCi (3.7-7.4 MBq) of [¹⁸F]ASPD-S1 via the tail vein.

  • PET/CT Imaging:

    • Position the animal in a small animal PET/CT scanner. Maintain anesthesia and body temperature throughout the scan.

    • Acquire a dynamic scan for 60-90 minutes post-injection or static scans at specific time points (e.g., 30, 60, 120 minutes).

    • Perform a CT scan for anatomical co-registration and attenuation correction.[14]

  • Blocking Study (for specificity): In a separate cohort of animals, co-inject the radiotracer with a non-radioactive S1R antagonist to demonstrate target-specific accumulation in the tumor.

  • Image Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).

    • Draw regions of interest (ROIs) over the tumor, muscle, and other relevant organs on the co-registered PET/CT images.

    • Calculate the tracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g). A high tumor-to-muscle ratio indicates good imaging contrast.

Conclusion

The azaspiro[4.5]decane scaffold provides a robust platform for developing high-affinity PET radiotracers for the sigma-1 receptor. The protocols detailed herein offer a comprehensive framework for the synthesis, automated radiolabeling, stringent quality control, and preclinical validation of [¹⁸F]ASPD-S1. This methodology enables researchers to produce a high-quality imaging agent capable of non-invasively quantifying S1R expression in tumors, thereby facilitating further investigation into the role of this important biomarker in cancer biology and drug development.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 2,8-Diazaspiro[4.5]decan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 2,8-Diazaspiro[4.5]decan-1-one Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic profiles is relentless. The 2,8-diazaspiro[4.5]decan-1-one scaffold has emerged as a privileged structure, offering a unique three-dimensional topology that is increasingly leveraged in the design of next-generation therapeutics. The inherent rigidity of the spirocyclic system provides a conformational lock, which can pre-organize appended pharmacophoric elements for optimal interaction with their biological targets. This often translates to enhanced binding affinity and improved metabolic stability compared to more flexible, acyclic or monocyclic analogues.

The spirocyclic nature of the 2,8-diazaspiro[4.5]decan-1-one core, with its sp³-rich character, allows for the exploration of chemical space beyond the "flatland" of traditional aromatic and heteroaromatic ring systems. This increased three-dimensionality is often associated with improved physicochemical properties, such as enhanced solubility and reduced off-target liabilities. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of 2,8-diazaspiro[4.5]decan-1-one derivatives, with a focus on their application as kinase inhibitors. Detailed protocols for their synthesis and biological evaluation are provided to empower researchers in their drug discovery endeavors.

Structure-Activity Relationship (SAR) of 2,8-Diazaspiro[4.5]decan-1-one Derivatives as Kinase Inhibitors

Systematic exploration of the 2,8-diazaspiro[4.5]decan-1-one scaffold has led to the discovery of potent inhibitors of several important kinase targets, including Receptor-Interacting Protein Kinase 1 (RIPK1) and Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1). The following sections dissect the key SAR findings for these target classes.

Key Structural Features and their Influence on Biological Activity

The 2,8-diazaspiro[4.5]decan-1-one core presents several key positions for chemical modification, each influencing the biological activity and selectivity of the resulting derivatives. These positions are the N2 and N8 nitrogens of the diazaspiro core, and the C4 position of the pyrrolidinone ring.

Diagram of the 2,8-diazaspiro[4.5]decan-1-one Scaffold with Key Positions for Modification

synthesis_workflow start Commercially Available Starting Materials step1 Step 1: Michael Addition (e.g., pipecolate-derived enolate + nitroalkene) start->step1 step2 Step 2: Reduction of Nitro Group & Lactamization step1->step2 step3 Step 3: N-Functionalization (e.g., Acylation at N8) step2->step3 step4 Step 4: Further N-Functionalization (e.g., Alkylation at N2) step3->step4 end Final 2,8-Diazaspiro[4.5]decan-1-one Derivative step4->end

Application Notes and Protocols for High-Throughput Screening of Novel Diazaspiro[4.5]decane-Based Inhibitors of the MDM2-p53 Interaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The protein-protein interaction (PPI) between the tumor suppressor p53 and its negative regulator, the E3 ubiquitin ligase MDM2, is a critical checkpoint in cell cycle control and apoptosis.[1][2] Dysregulation of this interaction, often through the overexpression of MDM2, is a hallmark of many human cancers, rendering the MDM2-p53 interface a prime target for therapeutic intervention.[1] Small molecule inhibitors that can disrupt this interaction have the potential to restore p53 function and trigger apoptosis in cancer cells. Spirocyclic scaffolds have emerged as a promising class of compounds for targeting protein-protein interactions, and their rigid three-dimensional structures are well-suited to mimic key amino acid residues in the p53 peptide that bind to MDM2.[3] This application note provides a comprehensive guide for a high-throughput screening (HTS) campaign to identify novel diazaspiro[4.5]decane-based inhibitors of the MDM2-p53 interaction using a robust and validated fluorescence polarization (FP) assay. We will delve into the scientific rationale, provide detailed, step-by-step protocols, and outline a rigorous data analysis and hit validation workflow.

Introduction: The Rationale for Targeting the MDM2-p53 Interaction with Diazaspiro[4.5]decanes

The p53 protein, often hailed as the "guardian of the genome," is a transcription factor that plays a pivotal role in preventing tumor formation by inducing cell cycle arrest, senescence, or apoptosis in response to cellular stress.[4] The activity of p53 is tightly regulated by MDM2, which binds to the N-terminal transactivation domain of p53, thereby inhibiting its transcriptional activity and promoting its degradation via the ubiquitin-proteasome pathway. In many cancers, the p53 pathway is inactivated not by mutation of the p53 gene itself, but by the overexpression of MDM2.[1][5] This makes the disruption of the MDM2-p53 interaction a highly attractive strategy for cancer therapy.

The diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, offering a unique three-dimensional arrangement of functional groups. Its inherent rigidity and stereochemical complexity make it an ideal candidate for mimicking the presentation of key hydrophobic amino acid residues (Phe19, Trp23, and Leu26) of the p53 peptide that are essential for its high-affinity binding to a deep hydrophobic pocket on the surface of MDM2.[6] The successful development of spiro-oxindole based MDM2 inhibitors provides a strong precedent for the exploration of other spirocyclic scaffolds, such as diazaspiro[4.5]decanes, for this target.[3]

This guide will focus on a fluorescence polarization (FP) assay, a homogeneous, solution-based technique well-suited for HTS.[7] The principle of the FP assay is based on the difference in the rotational speed of a small, fluorescently labeled molecule (the tracer) when it is free in solution versus when it is bound to a much larger protein.[7] In our case, a fluorescently labeled p53-derived peptide will serve as the tracer, and MDM2 will be the binding partner. When the tracer is unbound, it tumbles rapidly, resulting in a low polarization signal. Upon binding to MDM2, the larger complex tumbles much more slowly, leading to a high polarization signal. A successful inhibitor from the diazaspiro[4.5]decane library will compete with the fluorescent peptide for binding to MDM2, leading to a decrease in the polarization signal.[2][8]

Experimental Workflow: A Visual Guide

The overall workflow for the high-throughput screening and hit validation process is depicted below. This multi-step approach is designed to efficiently identify and validate true inhibitors while minimizing false positives.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Characterization Assay_Dev Assay Development & Optimization HTS High-Throughput Screen (Single Concentration) Assay_Dev->HTS Validated Assay Data_Analysis Primary Data Analysis (Z'-factor, % Inhibition) HTS->Data_Analysis Raw Data Dose_Response Dose-Response Analysis (IC50 Determination) Data_Analysis->Dose_Response Primary Hits Orthogonal_Assay Orthogonal Assay (e.g., TR-FRET, AlphaScreen) Dose_Response->Orthogonal_Assay Confirmed Hits False_Positive False Positive Counter-Screens Orthogonal_Assay->False_Positive SAR Structure-Activity Relationship (SAR) False_Positive->SAR Validated Hits Biophysical Biophysical Validation (e.g., SPR, ITC) SAR->Biophysical Cell_Based Cell-Based Assays Biophysical->Cell_Based Characterized Leads

Caption: High-level workflow for the HTS and hit validation cascade.

Detailed Protocols

Materials and Reagents

For a reproducible and robust assay, it is recommended to use high-quality, commercially available reagents.

ReagentRecommended Supplier(s)Example Catalog #
Recombinant Human MDM2 (residues 1-118), His-tagSino Biological, R&D Systems, Creative BioMartM45-31BH (Sino Biological)
5-FAM-labeled p53 peptide (SQETFSDLWKLLPEN)Commercially synthesizedN/A
Nutlin-3a (positive control)Sigma-Aldrich, Cayman ChemicalSML0580 (Sigma-Aldrich)
Assay Buffer Components:
Tris-HClMajor chemical suppliers
NaClMajor chemical suppliers
Bovine Serum Albumin (BSA)Major chemical suppliers
Dithiothreitol (DTT)Major chemical suppliers
Tween-20Major chemical suppliers
Dimethyl Sulfoxide (DMSO), HTS gradeMajor chemical suppliers
384-well, low-volume, black, non-binding surface platesCorning, Greiner Bio-One3575 (Corning)
Preparation of Stock Solutions
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.5% BSA, 1 mM DTT, and 0.025% Tween-20. Prepare fresh and store at 4°C.

  • Recombinant MDM2 Stock: Reconstitute lyophilized MDM2 protein in the assay buffer to a final concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • 5-FAM-p53 Peptide Stock: Dissolve the fluorescently labeled peptide in DMSO to a concentration of 100 µM. Aliquot and store at -20°C, protected from light.

  • Nutlin-3a Stock: Prepare a 10 mM stock solution of Nutlin-3a in DMSO. Aliquot and store at -20°C.

  • Diazaspiro[4.5]decane Compound Library: Prepare a 10 mM stock of each compound in DMSO in a 96-well or 384-well plate format.

Fluorescence Polarization Assay Protocol

This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.

Step 1: Assay Plate Preparation

  • Using an automated liquid handler, dispense 100 nL of the diazaspiro[4.5]decane compound library (10 mM in DMSO) into the appropriate wells of a 384-well assay plate. This will result in a final compound concentration of 50 µM in the assay.

  • For control wells:

    • Negative Control (0% Inhibition): Dispense 100 nL of DMSO.

    • Positive Control (100% Inhibition): Dispense 100 nL of a 2 mM Nutlin-3a solution in DMSO (final concentration 100 µM).

Step 2: Reagent Addition

  • Prepare a 2X MDM2 solution (e.g., 20 nM) in assay buffer.

  • Prepare a 2X 5-FAM-p53 peptide solution (e.g., 10 nM) in assay buffer.

  • Add 10 µL of the 2X MDM2 solution to all wells except the "peptide only" control wells.

  • Add 10 µL of assay buffer to the "peptide only" control wells.

  • Add 10 µL of the 2X 5-FAM-p53 peptide solution to all wells.

Step 3: Incubation and Measurement

  • Seal the plate and centrifuge briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence polarization on a suitable plate reader.

Instrument Settings (Example for a BMG PHERAstar FS):

  • Excitation: 485 nm

  • Emission: 520 nm

  • G-Factor: Calibrate according to the instrument manufacturer's instructions.

  • Focus Position: Optimize for the specific plate type and volume.

  • Number of Flashes: 200

Data Analysis and Hit Identification

A rigorous data analysis workflow is crucial for the successful identification of true hits from a large dataset.

Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[9] It reflects the dynamic range of the assay and the variability of the data. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Calculation:

Z' = 1 - [ (3 * σp + 3 * σn) / |µp - µn| ]

Where:

  • σp = standard deviation of the positive control (Nutlin-3a)

  • σn = standard deviation of the negative control (DMSO)

  • µp = mean of the positive control

  • µn = mean of the negative control

Primary Hit Selection
  • Normalization: Normalize the raw FP data from each well to the percentage of inhibition using the following formula:

    % Inhibition = 100 * [ (mPneg_control - mPsample) / (mPneg_control - mPpos_control) ]

    Where:

    • mPneg_control is the average mP of the negative control wells.

    • mPsample is the mP of the individual compound well.

    • mPpos_control is the average mP of the positive control wells.

  • Hit Threshold: A common threshold for hit identification is a percentage of inhibition greater than three standard deviations from the mean of the sample population. Alternatively, a fixed cutoff (e.g., >50% inhibition) can be used.

Dose-Response Analysis and IC50 Determination

For primary hits, a dose-response analysis should be performed to determine the half-maximal inhibitory concentration (IC50). This involves a serial dilution of the hit compound and performing the FP assay at each concentration. The resulting data is then fitted to a four-parameter logistic equation to calculate the IC50 value.

Hit Validation: A Multi-pronged Approach

The initial hits from a primary screen require further validation to eliminate false positives and confirm their mechanism of action.

Hit_Validation_Pathway Primary_Hit Primary Hit Dose_Response IC50 Confirmation Primary_Hit->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., TR-FRET) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screen (e.g., fluorescence interference) Dose_Response->Counter_Screen SAR_by_Analog SAR by Analog Orthogonal_Assay->SAR_by_Analog Counter_Screen->SAR_by_Analog Biophysical Biophysical Confirmation (SPR or ITC) SAR_by_Analog->Biophysical Validated_Lead Validated Lead Biophysical->Validated_Lead

Caption: A detailed pathway for hit validation and lead progression.

Orthogonal Assays

To confirm that the observed activity is not an artifact of the FP assay format, hits should be tested in an orthogonal assay that utilizes a different detection technology. Examples include:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the interaction between a donor and an acceptor fluorophore conjugated to MDM2 and the p53 peptide, respectively.

  • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures the interaction between donor and acceptor beads coated with MDM2 and the p53 peptide.

Counter-Screens for False Positives

Several factors can lead to false positives in HTS. Counter-screens should be employed to identify and eliminate these compounds.

  • Fluorescence Interference: Screen hit compounds in the absence of MDM2 to identify compounds that quench the fluorescence of the labeled peptide.

  • Compound Aggregation: Perform the assay in the presence of a non-ionic detergent (e.g., 0.1% Triton X-100) to identify compounds that inhibit through non-specific aggregation.

Biophysical Validation

Direct binding of the validated hits to MDM2 should be confirmed using label-free biophysical methods.

  • Surface Plasmon Resonance (SPR): This technique measures the binding of the compound to immobilized MDM2 in real-time, providing kinetic information (kon and koff) and the dissociation constant (KD).

  • Isothermal Titration Calorimetry (ITC): This method directly measures the heat change upon binding, providing thermodynamic parameters of the interaction (KD, ΔH, and ΔS).

Structure-Activity Relationship (SAR) by Analog

Purchasing or synthesizing analogs of the validated hits and testing them in the FP assay can provide initial insights into the structure-activity relationship.[7][10] This information is critical for guiding future lead optimization efforts.

Conclusion

The high-throughput screening platform detailed in this application note provides a robust and efficient strategy for the identification of novel diazaspiro[4.5]decane-based inhibitors of the MDM2-p53 interaction. By following the detailed protocols for the fluorescence polarization assay, implementing a rigorous data analysis workflow, and employing a multi-faceted hit validation cascade, researchers can confidently identify and characterize promising lead compounds for further development as potential cancer therapeutics. The insights gained from such a screening campaign will not only advance the discovery of new chemical entities for an important oncology target but also contribute to a deeper understanding of the structure-activity relationships of the diazaspiro[4.5]decane scaffold.

References

Troubleshooting & Optimization

Overcoming streaking on silica gel with basic diazaspiro compounds

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Overcoming Streaking on Silica Gel with Basic Diazaspiro Compounds

Welcome to our dedicated troubleshooting guide for researchers, scientists, and drug development professionals. This resource provides in-depth technical guidance on a common challenge in purification: the streaking of basic compounds, specifically diazaspiro structures, on silica gel. As Senior Application Scientists, we have designed this guide to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: Why are my basic diazaspiro compounds streaking or tailing on the TLC plate and flash column?

Streaking or tailing of basic compounds on silica gel is a classic chromatography problem rooted in the chemistry of the stationary phase itself. Silica gel surfaces are covered with silanol groups (Si-OH), which are weakly acidic (pKa ≈ 3.8–8.5 depending on their environment).[1][2] Your basic diazaspiro compound, containing amine functionalities, can undergo a strong acid-base interaction with these silanol groups. This interaction is strong enough to interfere with the normal partitioning process of chromatography, causing a portion of your compound to "stick" to the stationary phase and elute slowly and unevenly, resulting in a streak rather than a compact band.[3][4]

Q2: I added more polar solvent (like methanol), but the streaking didn't improve. Why?

While increasing the mobile phase polarity can help move highly polar compounds down the column, it does not address the fundamental issue of the acid-base interaction. The strong, non-ideal binding of your basic analyte to the acidic silanol sites is the primary cause of streaking. A more targeted approach is needed to disrupt this specific interaction.

Q3: What is a mobile phase modifier and why is it recommended for basic compounds?

A mobile phase modifier is a small amount of an additive introduced into the eluent to improve chromatography. For basic compounds, a basic modifier like triethylamine (TEA) or ammonia is used.[5] This additive acts as a "silanol suppressor."[6] It is a stronger or more concentrated base that competitively binds to the acidic silanol sites on the silica, effectively masking them from your diazaspiro compound.[7] With the problematic acidic sites blocked, your compound can move through the column via the intended normal-phase mechanism, resulting in sharper bands and better separation.

Q4: Can these basic modifiers damage the silica gel column?

While silica gel is generally robust, it can dissolve under highly basic conditions, especially with polar solvents like methanol.[8] However, the concentrations of triethylamine (typically 0.1-2.0%) or ammonia used for improving peak shape are generally low enough to not cause significant degradation of the stationary phase during a typical purification run.[5][9] It is good practice to avoid very high concentrations and not to let columns sit in basic mobile phases for extended periods.

Troubleshooting Guide: From Streaking to Sharp Peaks

If you are observing streaking with your diazaspiro compound, follow this logical troubleshooting workflow.

Troubleshooting_Workflow start Observe Streaking on Silica Gel q1 Is the compound known to be basic? start->q1 sol1 Strategy 1: Add a Basic Mobile Phase Modifier q1->sol1 Yes sol2 Strategy 2: Change the Stationary Phase q1->sol2 Yes, but modifier is not effective or desirable step1a Run TLC with 0.5-2% Triethylamine (TEA) in the eluent. sol1->step1a step1b Alternatively, use 1-10% of a 7N NH3 in Methanol solution in DCM. sol1->step1b q2 Did streaking improve? step1a->q2 step1b->q2 success Proceed with Flash Chromatography using the optimized mobile phase. q2->success Yes q2->sol2 No step2a Consider Amine (NH2) Functionalized Silica. step2b Consider Reversed-Phase (C18) if compound is sufficiently hydrophobic. step2c Consider Alumina (neutral or basic) as an alternative to silica.

Caption: Troubleshooting workflow for streaking basic compounds.

Strategy 1: Mobile Phase Modification

This is the most common and often the simplest solution. The goal is to "deactivate" the acidic silica surface.

The lone pair of electrons on the nitrogen atom of a basic modifier like triethylamine (Et₃N) readily interacts with the acidic protons of the silanol groups (Si-OH) on the silica surface. By flooding the system with this modifier, the modifier molecules occupy the active sites, preventing the diazaspiro compound from binding non-productively.

Caption: How a basic modifier prevents streaking.

  • Prepare Stock Solutions:

    • Triethylamine (TEA): Prepare your standard mobile phase (e.g., Ethyl Acetate/Hexane).

    • Ammonia: Use a commercially available solution of 2-7N ammonia in methanol. This will serve as your polar solvent to be mixed with a non-polar solvent like dichloromethane (DCM).

  • TLC Analysis:

    • Spot your crude material on two TLC plates.

    • Plate A (Control): Develop in your standard mobile phase.

    • Plate B (Test): Develop in the mobile phase containing the basic modifier.

      • For TEA, add 0.5-2% v/v TEA to your pre-mixed eluent.[5][9]

      • For Ammonia, create a mobile phase such as 95:5 DCM:(7N NH₃ in MeOH). Adjust the ratio as needed for appropriate Rf.

    • Visualize and compare the plates. You should observe a significant reduction in streaking and potentially a higher Rf value on Plate B.

  • Column Chromatography:

    • Once you have an optimized mobile phase from TLC, pack your flash column.

    • Crucial Step: Equilibrate the column with at least 2-3 column volumes of the modifier-containing mobile phase before loading your sample. This ensures the entire silica bed is deactivated.[10]

    • Load your sample (dry loading is often preferred) and run the purification.

ModifierTypical ConcentrationCommon Solvent SystemAdvantagesDisadvantages
Triethylamine (TEA) 0.1 - 2.0% (v/v)Hexane/Ethyl AcetateHighly effective, volatile (easy to remove under vacuum).[4]Strong odor. Can sometimes be difficult to remove from very non-polar compounds.
Ammonium Hydroxide 1 - 10% of (NH₃ in MeOH)Dichloromethane/MethanolVery effective for polar amines.[11]Less volatile than TEA. Introduces water, which can affect chromatography.
Strategy 2: Alternative Stationary Phases

If mobile phase modifiers are ineffective, or if your compound is sensitive to bases, changing the stationary phase is an excellent alternative.

  • Amine-Functionalized Silica (NH₂):

    • Principle: This media has a primary amine functionality bonded to the silica surface. This creates a less polar and inherently basic stationary phase, which eliminates the need for mobile phase modifiers.[12][13]

    • Best For: Compounds that require basic modifiers on standard silica. It simplifies the purification process and solvent removal.[14]

    • Example: A mixture of basic heterocycles that co-eluted on silica was fully separated on an amine column using a simple hexane/ethyl acetate gradient.[12]

  • Reversed-Phase Silica (C18):

    • Principle: C18 is a non-polar stationary phase where separation is based on hydrophobicity. Polar compounds elute first. The underlying silica can still have active silanol groups, but their effect is often diminished. Using a low pH mobile phase (e.g., with formic or acetic acid) can protonate the basic compound, often leading to good peak shape.[15][16]

    • Best For: Water-soluble or highly polar basic compounds that are difficult to elute from normal phase silica.[17]

    • Consideration: Requires aqueous mobile phases (e.g., water/acetonitrile or water/methanol), which may be less desirable depending on the workup.

  • Alumina (Al₂O₃):

    • Principle: Alumina is another polar stationary phase. It is available in acidic, neutral, and basic grades. Basic alumina can be an effective alternative for purifying basic compounds without streaking.[18]

    • Best For: Acid-sensitive compounds that might degrade on silica gel.[19]

    • Consideration: Alumina can sometimes have lower resolving power than silica and may exhibit different selectivity.

Concluding Remarks

Overcoming the streaking of basic diazaspiro compounds is a systematic process of diagnosing and neutralizing the unwanted acid-base interactions with the silica stationary phase. By starting with the simplest approach—adding a basic mobile phase modifier—and moving to alternative stationary phases when necessary, researchers can achieve efficient, high-resolution purifications. Understanding the chemical principles behind these techniques allows for logical troubleshooting and robust method development, ultimately accelerating research and development timelines.

References

Technical Support Center: Optimizing Reverse-Phase HPLC for Amine-Containing Spiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the unique challenges of analyzing amine-containing spiro compounds by reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during their experiments. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to common problems, ensuring the integrity and reliability of your chromatographic results.

Introduction: The Challenge of Amine-Containing Spiro Compounds

Amine-containing spiro compounds present a distinct set of challenges in RP-HPLC. Their basic nature often leads to undesirable interactions with the stationary phase, resulting in poor peak shapes and inconsistent retention times. The rigid, three-dimensional structure of spirocycles can also influence their interaction with the stationary phase in ways not typically seen with more linear molecules. This guide will provide you with the tools and knowledge to overcome these obstacles and develop robust, reproducible HPLC methods.

Troubleshooting Guide: From Tailing Peaks to Poor Resolution

This section addresses the most common problems encountered when analyzing amine-containing spiro compounds, offering step-by-step solutions and the scientific rationale behind them.

Problem 1: My peaks are tailing significantly.

Peak tailing is arguably the most frequent issue when dealing with basic compounds like amines.[1][2][3] An ideal chromatographic peak is symmetrical; tailing compromises resolution and the accuracy of quantification.[1]

Q: What is the primary cause of peak tailing for amine compounds?

A: The primary cause is secondary interactions between the basic amine groups and acidic silanol groups on the surface of the silica-based stationary phase.[2][4] These silanol groups can become ionized, particularly at intermediate pH values, and interact strongly with the protonated amine analytes, leading to a secondary, stronger retention mechanism that causes the peak to tail.[2][4]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed ph_adjust Adjust Mobile Phase pH start->ph_adjust First Step column_select Select Appropriate Column ph_adjust->column_select If tailing persists final_check Optimized Method ph_adjust->final_check Issue resolved additives Use Mobile Phase Additives column_select->additives For further improvement column_select->final_check Issue resolved ion_pairing Consider Ion-Pairing Agents additives->ion_pairing Alternative strategy additives->final_check Issue resolved ion_pairing->final_check Issue resolved

Caption: A stepwise approach to troubleshooting peak tailing.

Solutions:

  • Operate at a Low pH: Lowering the mobile phase pH (typically to 2-3) protonates the silanol groups on the stationary phase, minimizing their ability to interact with the protonated amine analytes.[2][5] At the same time, the amine is fully protonated and behaves predictably.

    • Protocol: Prepare your aqueous mobile phase with a buffer that has a pKa near the desired pH. Phosphoric acid or formic acid are common choices for achieving a low pH. Ensure the final pH of the mobile phase is at least 2 pH units away from the analyte's pKa.[6]

  • Use a Highly Deactivated (End-Capped) Column: Modern HPLC columns often undergo a process called "end-capping," which chemically derivatizes most of the accessible silanol groups, reducing their availability for secondary interactions.[2][3]

    • Recommendation: When starting method development for amine-containing spiro compounds, select a column specifically marketed as "base-deactivated" or "fully end-capped."[3]

  • Work at a High pH: An alternative to low pH is to work at a high pH (e.g., pH > 8), provided you have a column stable at these conditions. At high pH, the amine is in its neutral form and does not interact with the now-ionized silanol groups via ion exchange.

    • Caution: Most standard silica-based columns are not stable above pH 8.[7] You must use a hybrid-silica or other pH-stable column for high-pH work.[8]

  • Add a Competing Base: A small concentration of a basic additive, such as triethylamine (TEA), can be added to the mobile phase.[6] The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.

Problem 2: My resolution between two peaks is poor.

Poor resolution can be a result of insufficient separation between two analytes, or it can be exacerbated by broad or tailing peaks.

Q: How can I improve the separation between my spiro compound and a closely eluting impurity?

A: Improving resolution requires manipulating the selectivity of your chromatographic system. This can be achieved by altering the mobile phase, stationary phase, or temperature.

Solutions:

  • Optimize the Organic Modifier:

    • Solvent Type: Switching between acetonitrile and methanol can significantly alter selectivity. Acetonitrile is aprotic, while methanol is protic and can engage in hydrogen bonding, which may change the elution order of your compounds.[9]

    • Gradient Optimization: If you are running a gradient, try making it shallower. A slower increase in the organic solvent concentration over time will provide more opportunity for the analytes to interact with the stationary phase and achieve better separation.[10]

  • Change the Stationary Phase:

    • Orthogonal Selectivity: If a standard C18 column is not providing adequate separation, consider a stationary phase with a different retention mechanism. Phenyl-hexyl or pentafluorophenyl (PFP) phases can offer alternative selectivities through pi-pi and dipole-dipole interactions, respectively.[11][12]

  • Adjust the Mobile Phase pH: Changing the pH can alter the ionization state of your amine-containing spiro compound and any ionizable impurities, which can dramatically affect their retention and, therefore, the selectivity of the separation.[13][14]

ParameterEffect on ResolutionRecommended Action
Organic Solvent Alters selectivityTry switching from acetonitrile to methanol or vice-versa.
Gradient Slope Steeper gradients reduce run time but can decrease resolution.Decrease the slope of the gradient.
Stationary Phase Different phases offer different retention mechanisms.Switch from a C18 to a Phenyl-Hexyl or PFP column.
pH Changes the ionization and retention of analytes.Adjust the pH to be at least 2 units away from the pKa of the analytes.[6]
Temperature Affects viscosity and mass transfer.Increase the column temperature in 5 °C increments.

Frequently Asked Questions (FAQs)

Q1: What is the best type of column to start with for amine-containing spiro compounds?

A1: A high-purity, base-deactivated C18 column is an excellent starting point for most reversed-phase applications.[3][15] These columns are designed to minimize silanol interactions. For potentially better peak shapes and higher efficiency at lower backpressures, consider a superficially porous particle (SPP) or "core-shell" column.[16][17] SPP columns have a solid core with a porous outer layer, which reduces the diffusion path for analytes and can lead to sharper peaks.[16][17]

Comparison of Particle Technologies

G FPP Fully Porous Particle (FPP) Porous throughout Higher surface area Higher backpressure for small particles SPP Superficially Porous Particle (SPP) Solid core, porous shell Higher efficiency at lower pressures Reduced diffusion paths FPP->SPP offers improved efficiency

Caption: Key differences between FPP and SPP columns.

Q2: When should I use an ion-pairing agent?

A2: Ion-pairing chromatography is a powerful technique for retaining highly polar or charged compounds that are not well-retained on a standard RP column, even with mobile phase adjustments.[18][19] For basic compounds like amines, an anionic ion-pairing reagent (e.g., an alkyl sulfonate like sodium heptanesulfonate) is added to the mobile phase.[20][21] The reagent forms a neutral ion pair with the protonated amine, increasing its hydrophobicity and retention on the C18 column.[19]

  • When to consider it: When your amine-containing spiro compound is very polar and elutes at or near the void volume of the column.

  • Drawbacks: Ion-pairing methods can have long equilibration times and are often not compatible with mass spectrometry.[22]

Q3: How do I choose the right buffer and concentration?

A3: The purpose of a buffer is to control the pH of the mobile phase.[11] The ideal buffer has a pKa value close to the desired mobile phase pH.[23] A buffer concentration of 10-25 mM is usually sufficient to provide adequate buffering capacity without causing precipitation issues when the organic solvent is introduced.[24] For LC-MS applications, volatile buffers like formic acid, acetic acid, or ammonium formate/acetate are required.[11]

BufferUseful pH RangeVolatility
Phosphate 2.1-3.1, 6.2-8.2Non-volatile
Formate 2.8-4.8Volatile
Acetate 3.8-5.8Volatile

Q4: My backpressure is too high. What should I do?

A4: High backpressure can be caused by a number of factors. A systematic approach is the best way to diagnose the issue.

G start High Backpressure check_column Disconnect Column Is pressure still high? start->check_column system_issue System Blockage (tubing, frit) check_column->system_issue Yes column_issue Column Blockage check_column->column_issue No solution1 Flush/Replace Tubing or Frits system_issue->solution1 solution2 Backflush or Replace Column column_issue->solution2

References

Technical Support Center: Best Practices for Diazaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for diazaspiro[4.5]decane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage, stability, and handling of this important class of compounds. The unique spirocyclic nature of these molecules, combined with the presence of one or more amine functionalities, presents specific challenges and considerations for maintaining their integrity throughout experimental workflows. This resource, presented in a question-and-answer format, offers practical advice and troubleshooting strategies to ensure the reliability and reproducibility of your research.

I. Storage and Handling of Solid Compounds

Proper storage of diazaspiro[4.5]decane derivatives in their solid state is fundamental to preserving their chemical integrity. The following FAQs address common questions regarding the long-term storage of these compounds.

Q1: What are the ideal storage conditions for solid diazaspiro[4.5]decane derivatives?

A1: As a general best practice, solid diazaspiro[4.5]decane derivatives should be stored in a cool, dark, and dry environment.[1] The amine functional groups present in the diazaspiro[4.5]decane core can be susceptible to oxidation, and the overall stability can be influenced by temperature and humidity.[1]

Recommended Storage Conditions for Solid Diazaspiro[4.5]decane Derivatives

ParameterRecommendationRationale
Temperature ≤ 4°C (refrigerated)Minimizes the rate of potential degradation reactions. For long-term storage, -20°C is preferable.
Atmosphere Inert gas (Argon or Nitrogen)The amine moieties are susceptible to oxidation. An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation.[2]
Light Amber vials or opaque containersProtects against photodegradation, a common degradation pathway for nitrogen-containing heterocyclic compounds.
Moisture Tightly sealed containers with desiccantDiazaspiro[4.5]decane derivatives can be hygroscopic. Moisture can lead to hydrolysis or facilitate other degradation reactions.[1]

Q2: My diazaspiro[4.5]decane derivative has changed color upon storage. What could be the cause?

A2: A change in color, such as yellowing or browning, is often an indication of degradation, most commonly oxidation. The nitrogen atoms in the diazaspiro[4.5]decane ring are susceptible to oxidation, which can lead to the formation of colored byproducts.[3][4] This is particularly true if the compound has been stored in the presence of air and/or light. It is recommended to re-analyze the purity of the compound using a suitable analytical method, such as HPLC or LC-MS, before use.

Q3: Are there any specific handling precautions I should take when working with solid diazaspiro[4.5]decane derivatives?

A3: Yes, proper handling is crucial to maintain the integrity of the compound and ensure user safety.

  • Work in a well-ventilated area or a fume hood. While the toxicity of specific derivatives may vary, it is good practice to minimize inhalation exposure.[1]

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Minimize exposure to atmospheric moisture and oxygen. When weighing out the compound, do so in a controlled environment if possible (e.g., a glove box). If not, work quickly and reseal the container promptly.

  • Avoid cross-contamination. Use clean spatulas and weighing boats for each compound.

II. Stability in Solution

The stability of diazaspiro[4.5]decane derivatives in solution is a critical factor for the success of in vitro and in vivo experiments. The following section addresses common concerns related to solution-state stability.

Q1: What are the best solvents for dissolving and storing diazaspiro[4.5]decane derivatives?

A1: The choice of solvent will depend on the specific derivative and the intended application. Due to the presence of amine groups, many diazaspiro[4.5]decane derivatives exhibit good solubility in polar organic solvents. The rigid, three-dimensional nature of the spirocyclic scaffold can also influence solubility.[5][6]

Commonly Used Solvents and Considerations

SolventSuitabilityConsiderations
DMSO Generally a good choice for creating stock solutions.Can be difficult to remove and may affect some biological assays. Ensure use of anhydrous DMSO to minimize water content.
Ethanol/Methanol Suitable for many derivatives, especially for biological assays.Less polar than DMSO, so solubility may be lower.
Acetonitrile Often used in analytical chromatography.Good for preparing samples for HPLC or LC-MS analysis.
Aqueous Buffers Solubility is highly pH-dependent.The amine groups will be protonated at acidic pH, which can increase aqueous solubility. However, the stability of the compound at different pH values must be considered.

Q2: How does pH affect the stability of diazaspiro[4.5]decane derivatives in aqueous solutions?

A2: The pH of an aqueous solution can significantly impact the stability of diazaspiro[4.5]decane derivatives. The amine functionalities are basic and will be protonated at acidic pH.[7] While protonation can enhance solubility, extreme pH conditions (both acidic and basic) can catalyze hydrolysis of certain functional groups that may be present on the derivative.[8] It is crucial to determine the optimal pH range for both solubility and stability for your specific compound.

Q3: My compound appears to be degrading in my assay buffer. What could be the cause and how can I prevent it?

A3: Degradation in an assay buffer can be due to several factors:

  • Hydrolysis: If your derivative contains hydrolytically labile functional groups (e.g., esters, amides), the pH and composition of the buffer can promote their cleavage.[8] Consider if a different buffer system or pH could mitigate this.

  • Oxidation: Some buffer components can promote oxidation. Ensure your buffer is freshly prepared and deoxygenated if your compound is particularly sensitive to oxidation.

  • Photodegradation: If your assay is performed under ambient light, photodegradation could be a factor. Protect your samples from light during incubation.

To investigate the cause, you can perform a simple stability study by incubating your compound in the assay buffer under different conditions (e.g., varying pH, light exposure) and analyzing the samples at different time points by HPLC.

III. Troubleshooting Experimental Issues

This section provides a troubleshooting guide for common problems encountered when working with diazaspiro[4.5]decane derivatives.

Q1: I am having trouble dissolving my diazaspiro[4.5]decane derivative. What can I do?

A1: Solubility issues are common with complex organic molecules. Here are some steps to troubleshoot poor solubility:

  • Try a different solvent: Refer to the solvent table in the "Stability in Solution" section. Start with a small amount of your compound and test its solubility in a range of solvents.

  • Use sonication or gentle heating: These techniques can help to dissolve stubborn compounds. However, be cautious with heating as it can accelerate degradation.

  • Adjust the pH: For aqueous solutions, adjusting the pH to be at least 2 units away from the pKa of the amine groups can improve solubility.

  • Prepare a salt form: If you have the free base, converting it to a salt (e.g., hydrochloride) can significantly improve aqueous solubility.

Q2: I am seeing unexpected peaks in my HPLC chromatogram. How can I determine if they are impurities or degradation products?

A2: Distinguishing between impurities from synthesis and degradation products is a key analytical challenge.

Troubleshooting Unexpected HPLC Peaks

Q3: My biological assay results are inconsistent. Could the stability of my diazaspiro[4.5]decane derivative be the cause?

A3: Yes, inconsistent assay results are a common consequence of compound instability. If your compound is degrading during the course of the assay, the effective concentration will be changing, leading to variable results.

Workflow for Investigating Assay Inconsistency

IV. Experimental Protocols

This section provides a general protocol for conducting a forced degradation study, which is essential for understanding the intrinsic stability of a new diazaspiro[4.5]decane derivative.

Protocol: Forced Degradation Study

Objective: To identify potential degradation pathways and products of a diazaspiro[4.5]decane derivative under various stress conditions.

Materials:

  • Diazaspiro[4.5]decane derivative

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Aprotic solvent (e.g., acetonitrile)

  • Water (HPLC grade)

  • Photostability chamber

  • Oven

  • HPLC system with UV or MS detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the diazaspiro[4.5]decane derivative in an appropriate solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.

    • Thermal Degradation: Store the solid compound and the stock solution in an oven at 60°C.

    • Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze all samples, including a control sample stored under normal conditions, using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products.

V. References

  • Benchchem. (2025). Technical Support Center: Purity Analysis of 1-Thia-4-azaspiro[4.5]decane Hydrochloride. Benchchem.

  • MDPI. (2022). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI.

  • Britannica. (2025). Amine - Reactions, Synthesis, Properties. Britannica.

  • ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate.

  • Taylor & Francis Online. (2015). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial.

  • BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.

  • YouTube. (2025). Amines-Part 8-Chemical Properties 2-Oxidation. YouTube.

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments.

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. ACE HPLC.

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Agilent Technologies.

  • PubMed. (2016). Solubility-driven lead optimisation: Recent examples and personal perspectives. PubMed.

  • PubMed. (2024). Innovative medicinal chemistry strategies for enhancing drug solubility. PubMed.

  • ResearchGate. (n.d.). Accelerated Stability Assessment Program in API development. ResearchGate.

  • Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Q Laboratories.

  • MDPI. (2022). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI.

  • pharmaceutical laws. (n.d.). API Stability Studies: Protocol, Results, and Shelf Life Assignment – pharmaceutical laws. pharmaceutical laws.

  • ResearchGate. (2025). Wavelength-Dependent Photochemistry of Diazo Meldrum's Acid and Its Spirocyclic Isomer, Diazirino Meldrum's Acid: Wolff Rearrangement versus Isomerization. ResearchGate.

  • OUCI. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. OUCI.

  • PMC - NIH. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC - NIH.

  • PubMed. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed.

  • ResearchGate. (2025). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate.

  • PubMed. (2021). Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. PubMed.

  • ResearchGate. (n.d.). Degradation Chemistry and Product Development. ResearchGate.

  • Arborpharmchem. (2024). APIs Intermediates 4 Common Pitfalls in Stability Testing and Expiration Date Determination. Arborpharmchem.

  • Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online.

  • MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI.

  • PMC - NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC - NIH.

  • PMC - NIH. (n.d.). Prodrugs for Amines. PMC - NIH.

  • Scribd. (n.d.). Amine Treating Best Operating Practices Resource Guide Searchable Version. Scribd.

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.

  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts.

  • SciSpace. (2025). Top 30 papers published in the topic of Forced degradation in 2025. SciSpace.

  • ResearchGate. (2025). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate.

  • MDPI. (2022). (Z)-8-Hydroxy-6-(2-hydroxyphenyl)-9-(4-methylbenzoyl)-2-(((E)-2-oxoindolin-3-ylidene)hydrazineylidene)-1-thia-3,6-diazaspiro[4.4]non-8-ene-4,7-dione. MDPI.

  • Novosibirsk State University. (2023). Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent. Novosibirsk State University.

  • PubMed. (2015). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. PubMed.

  • IJNRD. (n.d.). Degradation Profiling of Pharmaceuticals: A Review. IJNRD.

  • MDPI. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI.

  • MDPI. (n.d.). Effects of Substituent and Scaffold Changes on the Inhibition of Human P5C Reductase by Phenyl-Substituted Aminomethylene Bisphosphonates. MDPI.

  • PubMed. (n.d.). Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. PubMed.

  • PubMed. (2021). Solid state characterization, solubility, intrinsic dissolution and stability behavior of allopurinol hydrochloride salt. PubMed.

  • PMC - NIH. (2021). Thermal Stability of Amorphous Solid Dispersions. PMC - NIH.

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.

References

Technical Support Center: Troubleshooting the Cyclization of Ureido Derivatives to Hydantoins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for hydantoin synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with the cyclization of ureido derivatives to form hydantoins. Hydantoins are a critical scaffold in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] The conversion of ureido precursors to the hydantoin ring system is a fundamental transformation, yet it can present various challenges in the laboratory.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common experimental hurdles. The guidance herein is based on established chemical principles and field-proven insights to ensure you can achieve optimal results in your synthetic endeavors.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the cyclization reaction.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields are a common frustration in hydantoin synthesis. The root cause often lies in one or more of the following areas. A systematic approach to troubleshooting is recommended.

1. Incomplete Reaction:

  • Problem: The reaction may not have reached completion. This can be due to insufficient reaction time or inadequate temperature.

  • Solution:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting ureido derivative and the formation of the hydantoin product over time. This will help you determine the optimal reaction duration.[3][4]

    • Increase Temperature: Many cyclization reactions are promoted by heat.[5] Gradually increase the reaction temperature in small increments (e.g., 10-20 °C) and monitor the effect on the reaction rate and yield. Be mindful that excessive heat can lead to decomposition or side reactions.

    • Extend Reaction Time: If increasing the temperature is not viable due to substrate sensitivity, extending the reaction time may be necessary. Continue to monitor the reaction to identify the point of maximum conversion.

2. Suboptimal Reaction Conditions:

  • Problem: The choice of acid or base catalyst, solvent, and reagent stoichiometry is critical for efficient cyclization.

  • Solution:

    • Catalyst Screening:

      • Acid Catalysis: For acid-catalyzed cyclizations, common choices include hydrochloric acid (HCl) and sulfuric acid (H₂SO₄).[6][7] If you are experiencing low yields, consider screening other acids like p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA).[7] The concentration of the acid is also a key parameter to optimize.

      • Base Catalysis: In base-mediated cyclizations, hydroxides (e.g., NaOH, KOH) or organic bases (e.g., triethylamine (TEA), diisopropylethylamine (DIEA)) are often employed.[4][5] The strength and stoichiometry of the base can significantly impact the reaction.

    • Solvent Effects: The polarity of the solvent can influence the solubility of your substrate and the reaction kinetics.[8] If your reaction is sluggish in a particular solvent, consider switching to a more polar or less polar alternative. For instance, if a reaction is slow in a non-polar solvent like toluene, a more polar solvent like dimethylformamide (DMF) or acetonitrile might be beneficial.[9]

    • Reagent Stoichiometry: Ensure the molar ratios of your reactants and catalysts are correct. For example, in the Bucherer-Bergs reaction, a common starting point is a 1:2:2 molar ratio of the carbonyl compound, cyanide source, and ammonium carbonate.[10]

3. Substrate-Related Issues:

  • Problem: The structure of your ureido derivative can significantly affect its reactivity. Steric hindrance around the reacting centers can slow down or prevent cyclization.

  • Solution:

    • Protecting Groups: In some cases, the presence of certain functional groups on your substrate may interfere with the reaction. The use of protecting groups might be necessary to temporarily mask these functionalities.

    • Alternative Synthetic Routes: If your specific substrate is inherently unreactive under various conditions, you may need to consider an alternative synthetic strategy for accessing the desired hydantoin. There are several named reactions for hydantoin synthesis, such as the Bucherer-Bergs reaction, the Read synthesis, and the Biltz reaction, each with its own substrate scope and limitations.[6][9]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_completion Is the reaction going to completion? start->check_completion optimize_conditions Are the reaction conditions optimal? check_completion->optimize_conditions Yes monitor_reaction Monitor reaction by TLC/LC-MS check_completion->monitor_reaction No substrate_issues Are there substrate-related issues? optimize_conditions->substrate_issues Yes screen_catalysts Screen different acid/base catalysts optimize_conditions->screen_catalysts No consider_protecting_groups Consider protecting groups substrate_issues->consider_protecting_groups increase_temp_time Increase temperature or extend reaction time monitor_reaction->increase_temp_time end Improved Yield increase_temp_time->end screen_solvents Screen different solvents screen_catalysts->screen_solvents check_stoichiometry Verify reagent stoichiometry screen_solvents->check_stoichiometry check_stoichiometry->end alternative_route Explore alternative synthetic routes consider_protecting_groups->alternative_route alternative_route->end

Caption: A flowchart for systematically troubleshooting low reaction yields.

Q2: I am not observing any product formation. What should I check first?

A2: A complete lack of product formation can be alarming, but it often points to a fundamental issue with the reaction setup or the reagents.

1. Reagent Integrity:

  • Problem: One or more of your reagents may have degraded or is of insufficient purity.

  • Solution:

    • Verify Reagent Quality: Ensure that all chemicals and reagents are of analytical grade and have been stored correctly.[6] Moisture-sensitive reagents should be handled under an inert atmosphere.

    • Fresh Reagents: If in doubt, use freshly opened or purified reagents. For example, if using an organic base like triethylamine, it can be beneficial to distill it before use.

2. Incorrect Reaction Conditions:

  • Problem: The chosen reaction conditions may be entirely unsuitable for your specific substrate.

  • Solution:

    • Consult the Literature: Thoroughly review the literature for precedents with similar substrates. Pay close attention to the reported reaction conditions, including catalyst, solvent, temperature, and reaction time.

    • Drastic Condition Changes: If you are confident in your reagents, a more significant change in reaction conditions may be necessary. For example, switching from acidic to basic conditions, or vice-versa, could initiate the reaction.[11]

3. Inactive Catalyst:

  • Problem: If you are using a catalyst, it may be inactive or "poisoned."

  • Solution:

    • Catalyst Source: Use a fresh batch of catalyst from a reliable supplier.

    • Catalyst Loading: Ensure the correct catalyst loading is being used. Too little catalyst may result in no observable reaction.

Q3: My final product is impure, and I'm having trouble with purification. What are the likely impurities and how can I remove them?

A3: Impurities in hydantoin synthesis can arise from side reactions or unreacted starting materials.

1. Common Impurities:

  • Unreacted Ureido Starting Material: This is the most common impurity if the reaction has not gone to completion.

  • Hydrolyzed Products: Under harsh acidic or basic conditions, the hydantoin ring can be susceptible to hydrolysis, leading to the formation of N-carbamoylamino acids.[12]

  • Side-Reaction Products: Depending on the specific reaction and substrate, various side reactions can occur. For example, in the Bucherer-Bergs reaction, the intermediate amino nitrile can undergo other transformations.[9]

2. Purification Strategies:

  • Crystallization: Many hydantoins are crystalline solids, and recrystallization from a suitable solvent is often an effective method for purification.[8] Experiment with different solvent systems to find one that provides good separation of your product from the impurities.

  • Chromatography: If crystallization is not effective, column chromatography on silica gel is a powerful purification technique. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.

  • Acid-Base Extraction: If your hydantoin has acidic or basic properties, you can use liquid-liquid extraction to separate it from neutral impurities.

Data Summary: Common Solvents for Hydantoin Purification

Purification MethodCommon Solvents
RecrystallizationEthanol, Methanol, Water, Acetonitrile, Ethyl Acetate/Hexane mixtures
Column ChromatographyHexane/Ethyl Acetate, Dichloromethane/Methanol

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the cyclization of a ureido derivative to a hydantoin?

A1: The mechanism can proceed through either an acid-catalyzed or a base-catalyzed pathway.

  • Acid-Catalyzed Mechanism: In the presence of acid, the carbonyl oxygen of the ester or carboxylic acid group is protonated, making the carbonyl carbon more electrophilic. The nitrogen of the urea moiety then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of a leaving group (e.g., water or an alcohol) lead to the formation of the hydantoin ring.

  • Base-Catalyzed Mechanism: Under basic conditions, the proton on one of the urea nitrogens is removed, generating a more nucleophilic ureide anion. This anion then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the ester or other electrophilic center. Subsequent collapse of the tetrahedral intermediate and elimination of a leaving group yields the hydantoin.[13]

Reaction Mechanism Visualization

hydantoin_formation_mechanism cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed ureido_acid Ureido Derivative protonated_carbonyl Protonated Carbonyl ureido_acid->protonated_carbonyl H+ tetrahedral_intermediate_acid Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate_acid Intramolecular Attack hydantoin_acid Hydantoin tetrahedral_intermediate_acid->hydantoin_acid - H2O ureido_base Ureido Derivative ureide_anion Ureide Anion ureido_base->ureide_anion - H+ (Base) tetrahedral_intermediate_base Tetrahedral Intermediate ureide_anion->tetrahedral_intermediate_base Intramolecular Attack hydantoin_base Hydantoin tetrahedral_intermediate_base->hydantoin_base - OR

Caption: Simplified mechanisms for acid- and base-catalyzed hydantoin formation.

Q2: How do I choose between an acid-catalyzed and a base-catalyzed cyclization?

A2: The choice between acidic and basic conditions depends largely on the stability of your starting material and the desired product to the reaction conditions.

  • Acid-Sensitive Substrates: If your ureido derivative or the final hydantoin contains acid-labile functional groups (e.g., tert-butyl esters, acetals), a base-catalyzed approach would be more suitable.

  • Base-Sensitive Substrates: Conversely, if your molecules are sensitive to strong bases (e.g., prone to epimerization at a stereocenter adjacent to a carbonyl), an acid-catalyzed method might be preferred.[4]

  • Literature Precedent: The most reliable guide is to search the literature for similar transformations. The accumulated knowledge in the field can provide valuable insights into which conditions are most likely to be successful for your specific substrate.

Q3: Can I use microwave irradiation to promote the cyclization?

A3: Yes, microwave-assisted synthesis can be a very effective technique for promoting the cyclization of ureido derivatives to hydantoins. The use of microwave irradiation can often lead to significantly reduced reaction times, milder reaction conditions, and improved yields compared to conventional heating methods.[14] It is particularly useful for reactions that are sluggish at lower temperatures.

Experimental Protocols

General Protocol for Acid-Catalyzed Cyclization of a Ureido Ester
  • Dissolution: Dissolve the ureido ester (1.0 eq) in a suitable solvent (e.g., glacial acetic acid, dioxane, or toluene).

  • Acid Addition: Add a catalytic or stoichiometric amount of a strong acid (e.g., concentrated HCl, H₂SO₄, or p-TSA).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

General Protocol for Base-Catalyzed Cyclization of a Ureido Ester
  • Dissolution: Dissolve the ureido ester (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or THF).

  • Base Addition: Add a solution of a base (e.g., sodium hydroxide, potassium hydroxide, or sodium ethoxide) in the same solvent. The amount of base can range from catalytic to a slight excess.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

  • Neutralization and Work-up: Once the reaction is complete, neutralize the mixture with an acid (e.g., dilute HCl). The product may precipitate upon neutralization. If not, extract the product with an organic solvent.

  • Purification: Dry the organic extracts, remove the solvent in vacuo, and purify the crude product by recrystallization or column chromatography.

References

Technical Support Center: Enhancing Oral Bioavailability of EZH2 PROTACs with Spiro Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to our dedicated technical support center. This guide is designed to provide you with in-depth, actionable insights into a critical challenge in targeted protein degradation: achieving oral bioavailability for EZH2 PROTACs. We will specifically focus on the innovative use of spirocyclic linkers as a strategy to overcome the pharmacokinetic hurdles inherent to these complex molecules.

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from protein inhibition to outright degradation.[1][2][3] EZH2, the catalytic subunit of the PRC2 complex, is a high-value cancer target, and its degradation can suppress both its canonical methyltransferase activity and its non-canonical functions.[4][5][6] However, the path from a potent in vitro degrader to an effective oral drug is fraught with challenges. PROTACs are large molecules, often violating traditional "rule-of-five" guidelines for oral drugs, which leads to poor solubility, low cell permeability, and rapid metabolism.[1][7][8]

This guide will provide a framework for troubleshooting common issues and present key protocols, with a special emphasis on how rigidifying the PROTAC structure with spiro linkers can be a transformative approach.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the design and challenges of oral EZH2 PROTACs.

Q1: Why is achieving oral bioavailability so difficult for PROTACs?

A: The difficulty stems from the inherent physicochemical properties of PROTACs. As heterobifunctional molecules, they consist of two distinct ligands joined by a linker, resulting in:

  • High Molecular Weight (MW): Typically ranging from 700 to 1200 Da, PROTACs far exceed the <500 Da guideline suggested by Lipinski's Rule of Five, which hinders passive diffusion across the intestinal epithelium.[1][9]

  • Large Polar Surface Area (PSA): The multiple polar groups necessary for binding to the target protein (EZH2) and the E3 ligase increase the molecule's polarity, reducing its ability to cross the lipid bilayers of cell membranes.[8]

  • High Rotatable Bond Count: Flexible linkers, like those based on PEG or long alkyl chains, contribute to a high number of rotatable bonds. This conformational flexibility can be entropically unfavorable for membrane passage and can expose the molecule to metabolic enzymes.[10][11]

  • Poor Solubility: The complex, often hydrophobic nature of the ligands combined with a large structure can lead to poor aqueous solubility, a prerequisite for absorption in the gastrointestinal tract.[12][13]

Q2: What is a spiro linker, and how does it theoretically improve oral bioavailability?

A: A spiro linker is a type of chemical linker that incorporates a spirocyclic scaffold—a rigid bicyclic system where the two rings are connected by a single, shared carbon atom. This structural feature imparts significant rigidity compared to traditional flexible linkers.[11] The theoretical advantages are multifaceted:

  • Conformational Rigidity: By reducing the number of rotatable bonds, a spiro linker "pre-organizes" the PROTAC into a more defined three-dimensional shape.[14][15] This can lower the entropic penalty associated with membrane crossing and may favor a more compact, "chameleon-like" conformation that shields polar groups, enhancing permeability.[13][14]

  • Improved Metabolic Stability: The rigid, cyclic nature of spiro linkers can make them less susceptible to metabolism by cytochrome P450 (CYP) enzymes in the liver, which often target flexible alkyl chains.[10][16] This reduces first-pass metabolism, a major barrier to oral bioavailability.[1]

  • Enhanced Ternary Complex Formation: The defined geometry of a rigid linker can lead to more stable and selective formation of the EZH2-PROTAC-E3 ligase ternary complex, which is essential for efficient degradation.[11][14] This can improve potency, allowing for lower effective doses.

Q3: Besides the linker, what other factors are critical for a successful oral EZH2 PROTAC?

A: While the linker is a key tuning dial, a holistic approach is necessary.[] Key factors include:

  • Ligand Choice: The properties of the EZH2 binder and the E3 ligase ligand significantly impact the overall molecule. Using smaller, more efficient ligands can help reduce the total molecular weight and PSA.

  • Intramolecular Hydrogen Bonding: Designing the PROTAC to form internal hydrogen bonds can create a more compact, ball-like structure that masks polar surfaces, which has been shown to improve cell permeability.[1][16]

  • Formulation: The drug's formulation can dramatically impact its solubility and absorption. Studies have shown that PROTAC solubility can be significantly improved in biorelevant buffers that mimic the fed state, suggesting that administration with food could be a viable clinical strategy.[1][3][13]

Part 2: Troubleshooting Guides

This section is formatted to address specific experimental failures and provide a logical path to a solution.

Problem 1: Inconsistent In Vitro Data - Potent Biochemically, Weak in Cells

Q: My spiro-linked EZH2 PROTAC shows excellent binding affinity and promotes ternary complex formation in biochemical assays (e.g., SPR, ITC), but it shows poor EZH2 degradation (high DC50) in my cell-based assays. What's going wrong?

A: This is a classic permeability and cellular uptake problem. The PROTAC is effective once it reaches its target, but it's failing to get into the cell in sufficient concentrations.

Troubleshooting Workflow:

G start High DC50 in Cells, Low IC50 Biochemically perm Is cellular permeability the issue? start->perm caco2 Run Caco-2 Permeability Assay perm->caco2 Yes efflux Is it an efflux pump substrate? caco2->efflux caco2_inhibitor Run Caco-2 with Efflux Pump Inhibitors (e.g., Verapamil) efflux->caco2_inhibitor Yes sol Is solubility in assay media a problem? efflux->sol No redesign Outcome: Redesign Linker/ Formulation Strategy caco2_inhibitor->redesign sol_assay Measure kinetic solubility in cell culture media sol->sol_assay Yes instability Is the compound unstable? sol->instability No sol_assay->redesign stability_assay Assess stability in media and cell lysate over time instability->stability_assay Yes instability->redesign No stability_assay->redesign

Caption: Troubleshooting workflow for poor cellular activity.

Detailed Steps & Explanations:

  • Assess Permeability Directly with a Caco-2 Assay: This is the gold standard for predicting in vivo oral absorption.[18] Caco-2 cells form a polarized monolayer that mimics the intestinal epithelium, allowing you to measure permeability in both directions (apical to basolateral, A-to-B; and basolateral to apical, B-to-A).[18][19] A low A-to-B permeability value confirms poor passive diffusion.

  • Investigate Efflux: Calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER greater than 2 strongly suggests your PROTAC is a substrate for efflux pumps like P-glycoprotein (P-gp), which actively pump it out of the cell.[18] If efflux is high, repeat the Caco-2 assay in the presence of known efflux inhibitors. A significant increase in A-to-B permeability will confirm this mechanism.[18]

  • Check Media Solubility: PROTACs can have poor solubility and may crash out of solution in cell culture media, leading to artificially low effective concentrations.[8][13] Perform a kinetic solubility assay in your specific cell culture medium to ensure the compound remains dissolved at the tested concentrations.

  • Evaluate Stability: The compound could be chemically unstable in the aqueous environment of cell culture or rapidly metabolized by intracellular enzymes. Incubate the PROTAC in media and in cell lysate, and measure its concentration over time using LC-MS to check for degradation.

Problem 2: Promising In Vitro Data, Poor In Vivo Oral Bioavailability

Q: My spiro-linked EZH2 PROTAC is a potent degrader in cells and shows acceptable permeability in Caco-2 assays, but my mouse PK study shows oral bioavailability is less than 5%. Where is the disconnect?

A: This points to issues that occur after absorption, primarily first-pass metabolism in the liver or poor stability in plasma.

Troubleshooting Workflow:

  • Run a Microsomal Stability Assay: This is a critical in vitro ADME assay that measures the rate at which your compound is metabolized by liver enzymes (primarily CYPs).[20][21] Liver microsomes are subcellular fractions containing these enzymes.[21][22] A short half-life in this assay indicates high intrinsic clearance and likely rapid first-pass metabolism in vivo.[23]

  • Identify Metabolic Hotspots: If the microsomal stability is low, use high-resolution mass spectrometry to identify the metabolites. This will reveal the specific sites on the PROTAC—often the linker—that are being oxidized or otherwise modified.[21]

  • Strategically Modify the Structure: Once hotspots are identified, you can make targeted chemical modifications to block metabolism. This could involve:

    • Adding blocking groups (e.g., fluorine) near the metabolic site.[10]

    • Further rigidifying the linker to make the hotspot less accessible to enzymes.

  • Assess Plasma Stability: Incubate the PROTAC in plasma from the species used for your PK study (e.g., mouse, rat) and measure its concentration over time. This will reveal any instability due to plasma esterases or other enzymes.

Data Summary Table (Hypothetical Comparison):

CompoundLinker TypeDC50 (HeLa, 24h)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux RatioMicrosomal T½ (min)Oral Bioavailability (Mouse, %)
EZH2-PROTAC-1 Flexible (PEG)150 nM0.28.58< 2%
EZH2-PROTAC-2 Spirocyclic 25 nM 1.1 1.8 > 60 25%

This table illustrates how a shift from a flexible to a spirocyclic linker can improve key parameters leading to better oral bioavailability.

Part 3: Key Experimental Protocols

Protocol 1: In Vitro EZH2 Degradation by Western Blot

Objective: To determine the concentration-dependent degradation of EZH2 protein following PROTAC treatment.

Methodology:

  • Cell Seeding: Plate your chosen cancer cell line (e.g., a lymphoma line with EZH2 dependency) in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of your EZH2 PROTAC (and negative controls, such as an epimer that doesn't bind the E3 ligase) in complete culture medium.[4] Treat cells for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts (e.g., 20 µg per lane) and separate proteins by size on a polyacrylamide gel.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against EZH2 overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal loading.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to calculate the DC50 (concentration at which 50% of the protein is degraded).

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a PROTAC.

G cluster_0 Apical (AP) - Donor cluster_1 Basolateral (BL) - Receiver cluster_2 Caco-2 Monolayer ap_donor Add PROTAC to Apical Chamber monolayer TEER Measurement (>500 Ω·cm²) ap_donor->monolayer A -> B Transport bl_receiver Sample Basolateral Chamber Over Time lcms Quantify PROTAC Concentration by LC-MS/MS bl_receiver->lcms monolayer->bl_receiver

Caption: Workflow for an A-to-B Caco-2 permeability assay.

Methodology:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for ~21 days to allow for differentiation and formation of a polarized monolayer.[18]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) across the monolayer. A high TEER value (e.g., >500 Ω·cm²) confirms the integrity of the tight junctions.

  • Permeability Assay (A -> B):

    • Wash the monolayer with pre-warmed transport buffer (e.g., HBSS).

    • Add the PROTAC solution (typically at 1-10 µM) to the apical (AP) chamber.

    • Add fresh transport buffer to the basolateral (BL) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 min), take samples from the BL chamber, replacing the volume with fresh buffer.

  • Permeability Assay (B -> A): Perform the reverse experiment, adding the PROTAC to the BL chamber and sampling from the AP chamber to determine the rate of efflux.

  • Sample Analysis: Quantify the concentration of the PROTAC in all samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio. Note: For PROTACs, which often have low solubility and high non-specific binding, it may be necessary to add a low concentration of BSA (e.g., 0.25%) to the assay buffer to improve recovery.[24]

Protocol 3: Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a PROTAC.

Methodology:

  • Preparation: Thaw pooled liver microsomes (human, mouse, or other species) and the NADPH-regenerating system solution on ice.[21][25]

  • Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer (pH 7.4), the PROTAC (typically at 1 µM), and liver microsomes (e.g., 0.5 mg/mL).[21]

  • Initiate Reaction: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.[21]

  • Control: Run a parallel incubation without the NADPH system to control for non-enzymatic degradation.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC at each time point.

  • Data Analysis: Plot the natural log of the percentage of remaining PROTAC versus time. The slope of the line is used to calculate the in vitro half-life (T½) and the intrinsic clearance (CLint).[25]

References

Technical Support Center: Mitigating Off-Target Effects of Diazaspiro[4.5]decane-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diazaspiro[4.5]decane-based inhibitors. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of your experiments and minimize off-target effects, thereby enhancing the specificity and reliability of your results.

Foundational Knowledge: Mechanism of Action & Off-Target Concerns

Diazaspiro[4.5]decane scaffolds are versatile structures utilized in the design of inhibitors for various biological targets. For instance, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been developed as potent T-type calcium channel antagonists and selective dual TYK2/JAK1 inhibitors for inflammatory bowel disease.[1][2] Additionally, 1,3,8-triazaspiro[4.5]decane derivatives have shown promise as inhibitors of the mitochondrial permeability transition pore (mPTP) by targeting the c subunit of F1/FO-ATP synthase.[3][4]

While these compounds can exhibit high potency, their development can be challenged by off-target activities. Off-target effects arise when a drug interacts with unintended molecular targets, which can lead to unforeseen side effects or confound experimental results.[5] For kinase inhibitors, which share conserved ATP-binding pockets, achieving selectivity can be particularly challenging.[6] Therefore, a robust understanding and proactive mitigation of these effects are crucial for the successful development and application of diazaspiro[4.5]decane-based inhibitors.

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your research.

Q1: My diazaspiro[4.5]decane-based inhibitor shows potent activity in my primary assay, but I'm observing unexpected cellular phenotypes. How can I determine if these are due to off-target effects?

Answer: This is a common and critical question. The first step is to systematically evaluate the selectivity of your inhibitor. Here’s a workflow to dissect on-target versus off-target effects:

Experimental Workflow for Investigating Off-Target Effects

Off-Target Effect Investigation Workflow cluster_B cluster_C cluster_D cluster_E A Unexpected Cellular Phenotype Observed B Step 1: Confirm On-Target Engagement in Cells A->B  Initial Observation C Step 2: Profile Inhibitor Selectivity B->C  Target Engagement Confirmed B_detail Cellular Thermal Shift Assay (CETSA) Isothermal Dose-Response Fingerprint (ITDRF) D Step 3: Structure-Activity Relationship (SAR) Analysis C->D  Selectivity Profile Generated C_detail Kinome Profiling Broad Target Panel Screening E Step 4: Phenotypic Rescue with Target Knockdown/Knockout D->E  SAR Data Available D_detail Synthesize & Test Analogs Identify Key Moieties for On- vs. Off-Target Activity F Conclusion & Next Steps E->F  Rescue Experiment Performed E_detail siRNA/shRNA or CRISPR-Cas9 Does Target Ablation Recapitulate Inhibitor Phenotype?

Caption: Workflow for investigating unexpected cellular phenotypes.

Detailed Protocols:

Step 1: Confirm On-Target Engagement with Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that your inhibitor binds to its intended intracellular target.[7] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[7][8]

  • Protocol:

    • Treat intact cells with your diazaspiro[4.5]decane-based inhibitor or a vehicle control.

    • Heat the cell suspensions to a range of temperatures.

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Quantify the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[8]

Step 2: Profile Inhibitor Selectivity with Kinome Profiling

If your target is a kinase, kinome profiling is essential. This involves screening your inhibitor against a large panel of kinases to identify unintended targets.

  • Methodologies:

    • Activity-Based Assays: These measure the inhibition of substrate phosphorylation for a panel of kinases.[9]

    • Binding Assays: Competitive binding assays can determine the dissociation constant (Kd) of your inhibitor for a wide range of kinases.[9]

    • Multiplexed Inhibitor Beads (MIBs)/Kinobeads: This mass spectrometry-based approach captures kinases from a cell lysate that bind to a set of immobilized kinase inhibitors.[10]

Step 3: Utilize Structure-Activity Relationship (SAR) Studies

Synthesize and test analogs of your inhibitor. Modifications to the diazaspiro[4.5]decane core or its substituents can reveal which chemical features are critical for on-target potency versus off-target activity.[1][11] This can guide the design of more selective compounds.

Q2: My inhibitor shows activity against multiple kinases in a profiling screen. How can I improve its selectivity?

Answer: Discovering multi-kinase activity is a common event in drug discovery.[6] Here are several strategies to enhance selectivity:

StrategyDescriptionRationale
Structure-Based Design Utilize the crystal structure of your on-target and off-target proteins to design modifications that enhance binding to the desired target while disrupting interactions with off-targets.Exploits subtle differences in the ATP-binding pockets or nearby regions of different kinases.
Scaffold Hopping Computationally or synthetically replace the diazaspiro[4.5]decane core with a different chemical scaffold while retaining key binding interactions.[12][13]This can alter the overall shape and properties of the molecule, leading to a different selectivity profile.[12][14]
Rational Mutagenesis of Inhibitor Modify functional groups on the inhibitor to reduce interactions with off-targets. For example, if an off-target has a unique residue near the binding site, modify your compound to create a steric clash with that residue.This is a targeted approach to disfavor binding to specific off-targets.[15]

Workflow for Improving Inhibitor Selectivity

Improving Inhibitor Selectivity cluster_B cluster_E A Multi-Kinase Activity Identified B Computational Analysis A->B C Structure-Based Design B->C  Structural Data Available D Scaffold Hopping B->D  Explore New Scaffolds B_detail Docking studies of on- and off-targets Identify key interactions for selectivity E Synthesize & Screen New Analogs C->E D->E F Iterative Optimization E->F  Analyze SAR E_detail Biochemical assays (IC50) Cell-based assays Repeat selectivity profiling F->B  Refine Design

Caption: A workflow for enhancing inhibitor selectivity.

Q3: I don't have access to extensive profiling services. Are there computational tools that can predict potential off-targets?

Answer: Yes, several computational approaches can provide valuable insights into potential off-target interactions, helping to prioritize experimental validation.

  • Sequence and Structure-Based Methods:

    • Similarity Ensemble Approach (SEA): This method compares the chemical structure of your inhibitor to a database of ligands with known biological targets.

    • 3D Pocket Similarity: This approach compares the 3D structure of your primary target's binding pocket to a database of other protein structures to identify those with similar binding sites.[16]

  • Machine Learning and Deep Learning: These models are trained on large datasets of compound-target interactions and can predict potential off-targets for new molecules with increasing accuracy.[[“]][18]

It's important to remember that these computational predictions are not a substitute for experimental validation but are a powerful tool for hypothesis generation.[19]

Frequently Asked Questions (FAQs)

Q: What is a good starting point for an in vitro assay to measure the potency of my inhibitor?

A: A common starting point is a biochemical assay to determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme's activity by 50%.[20] For kinase inhibitors, this often involves measuring the phosphorylation of a substrate using methods like radiolabeled ATP or fluorescence-based assays.[9]

Q: How important is ADME-Tox profiling in the early stages of development?

A: It is critically important. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) can help identify liabilities that could cause a drug candidate to fail in later stages.[21][22] In vitro ADME assays can save significant time and resources by filtering out unsuitable compounds early in the discovery process.[21][23]

Q: Can off-target effects ever be beneficial?

A: Yes, in some cases, what are initially considered off-target effects can be therapeutically beneficial.[6] For example, the multi-kinase inhibitor imatinib was developed to target BCR-ABL but its activity against KIT and PDGFRα has led to its use in treating other cancers.[6] This phenomenon is known as polypharmacology.

Q: My diazaspiro[4.5]decane-based inhibitor is designed to be an allosteric modulator. How does this affect my strategy for assessing off-target effects?

A: Allosteric inhibitors can be more specific than those targeting conserved active sites.[24] However, you should still perform broad selectivity profiling. The assays you use should be sensitive to allosteric modulation. For example, in a kinase assay, you might need to measure the effect of the inhibitor on both Km and Vmax.

Concluding Remarks

The development of potent and selective diazaspiro[4.5]decane-based inhibitors requires a multi-faceted approach that integrates medicinal chemistry, biochemistry, and cell biology. By proactively investigating and mitigating off-target effects using the strategies and protocols outlined in this guide, you can enhance the quality of your research and accelerate the development of novel therapeutics.

References

Technical Support Center: Optimizing Fm-oc Deprotection in Solid-Phase Synthesis of Spirocyclic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with 9-fluorenylmethyloxycarbonyl (Fmoc) deprotection during the solid-phase peptide synthesis (SPPS) of spirocyclic peptides. The unique conformational constraints and steric hindrance inherent in spirocyclic structures often necessitate optimization of standard Fmoc deprotection protocols.

Introduction: The Challenge of Spirocyclic Peptides

Spirocyclic scaffolds are of increasing interest in drug discovery due to their ability to impart rigid conformational constraints on peptides, potentially leading to enhanced biological activity and stability.[1][2] However, the synthesis of these complex structures, particularly the introduction of spiro-β-lactams and spiro-γ-lactams, can be challenging due to significant steric hindrance.[3][4] This steric bulk can impede the access of the base used for Fmoc deprotection, most commonly piperidine, to the N-terminal amine, leading to incomplete reactions and the formation of deletion sequences.[5]

This technical guide addresses these specific challenges in a question-and-answer format, providing troubleshooting strategies and optimized protocols to ensure successful synthesis of spirocyclic peptides.

Troubleshooting Guide: Common Issues and Solutions

This section is designed to help you diagnose and resolve specific problems encountered during the Fmoc deprotection of spirocyclic peptides.

Q1: My Kaiser test is negative or very weak after a standard 20% piperidine/DMF treatment for a residue adjacent to a spirocyclic amino acid. What is the likely cause and how can I fix it?

A negative or weak Kaiser test indicates incomplete removal of the Fmoc protecting group.[6][7] With spirocyclic peptides, the primary culprit is often steric hindrance from the bulky spirocyclic moiety.

Immediate Troubleshooting Steps:

  • Extend Deprotection Time: Increase the deprotection time in increments of 10-15 minutes. For particularly hindered residues, a total deprotection time of up to 60 minutes may be necessary.[8]

  • Perform a Second Deprotection: After the initial deprotection and washing, repeat the process with a fresh solution of 20% piperidine in DMF.

  • Increase Temperature: Gently warming the reaction vessel to 30-40°C can help to disrupt any peptide aggregation and improve reagent access.[6]

If the issue persists, consider the following advanced strategies:

  • Use a Stronger Base Cocktail: For exceptionally difficult deprotections, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective. A common cocktail is 2% DBU / 2% piperidine in DMF.[9] The piperidine is still necessary to scavenge the dibenzofulvene (DBF) byproduct.[9]

  • Optimize Solvent Conditions: While DMF is the standard, N-Methyl-2-pyrrolidone (NMP) can sometimes be a better solvent for disrupting peptide aggregation due to its higher polarity.[10][11]

Q2: I'm observing a significant amount of a deletion sequence corresponding to the amino acid after the spirocyclic residue in my final mass spectrometry analysis. How can I prevent this?

This is a direct consequence of incomplete Fmoc deprotection at the preceding spirocyclic residue. The un-deprotected N-terminus is capped, preventing the coupling of the next amino acid.

Preventative Measures:

  • Implement a Double Deprotection Protocol: For all residues immediately following a spirocyclic amino acid, proactively use a two-step deprotection protocol.

  • Monitor Deprotection in Real-Time: If your synthesizer is equipped with a UV detector, monitor the release of the DBF-piperidine adduct, which has a characteristic absorbance around 301-312 nm.[7][12] Extend the deprotection time until the absorbance returns to baseline, indicating complete Fmoc removal.

  • Consider Alternative Deprotecting Agents: For sequences prone to this issue, 4-methylpiperidine (4MP) can sometimes offer faster deprotection kinetics compared to piperidine.[5][13]

Q3: After switching to a DBU-based deprotection cocktail, I'm now seeing side reactions, particularly aspartimide formation. What are my options?

DBU is a much stronger base than piperidine and can promote side reactions, especially with sensitive amino acids like aspartic acid.[9]

Mitigation Strategies:

  • Reduce DBU Concentration and Time: Use the lowest effective concentration of DBU (e.g., 1-2%) and minimize the reaction time (e.g., 2-5 minutes).

  • Incorporate an Additive: The addition of 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help to suppress aspartimide formation.[14]

  • Switch to a Milder Alternative Base: Piperazine is a weaker base than piperidine and has been shown to reduce aspartimide formation in sensitive sequences.[14] A solution of 10% piperazine in DMF/ethanol (9:1) can be a viable alternative.[10]

Frequently Asked Questions (FAQs)

What is the underlying mechanism of Fmoc deprotection?

Fmoc deprotection is a base-catalyzed β-elimination reaction. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the 9-position of the fluorenyl ring. This leads to the elimination of dibenzofulvene (DBF) and the release of the free amine as a carbamate, which then decarboxylates. The piperidine also acts as a scavenger for the reactive DBF, forming a stable adduct that is washed away.[10][13]

How can I be sure my piperidine solution is effective?

Piperidine can degrade over time. It is recommended to use a fresh bottle or distill older stock. Always prepare your 20% piperidine in DMF solution fresh daily.[6]

Are there any alternatives to the Kaiser test for monitoring deprotection?

Yes, the 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another colorimetric assay for primary amines. For N-terminal proline, which gives a false negative with the Kaiser test, the chloranil test is recommended.[7]

Visualizing the Workflow

Fmoc Deprotection Mechanism

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Beta_Elimination β-Elimination Carbanion->Beta_Elimination DBF Dibenzofulvene (DBF) Beta_Elimination->DBF Free_Amine H2N-Peptide-Resin Beta_Elimination->Free_Amine Adduct_Formation Adduct Formation DBF->Adduct_Formation Piperidine Piperidine Piperidine->Proton_Abstraction Base Piperidine->Adduct_Formation Scavenger DBF_Adduct DBF-Piperidine Adduct Adduct_Formation->DBF_Adduct

Caption: The base-catalyzed β-elimination mechanism of Fmoc deprotection.

Troubleshooting Decision Tree for Incomplete Deprotection

Caption: A decision-making workflow for troubleshooting incomplete Fmoc deprotection.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Swell the peptide-resin in DMF for at least 30 minutes.

  • Drain the DMF from the reaction vessel.

  • Add a solution of 20% piperidine in DMF (v/v) to the resin (approximately 10 mL per gram of resin).[15]

  • Agitate the resin slurry at room temperature for 20 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5 times, using 10 mL of DMF per gram of resin for each wash) to remove residual piperidine and the DBF-piperidine adduct.

  • Perform a Kaiser test on a small sample of beads to confirm the presence of free primary amines.[6]

Protocol 2: Optimized Deprotection for Sterically Hindered Residues
  • Swell the peptide-resin in DMF for at least 30 minutes.

  • Drain the DMF.

  • Prepare a fresh solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.

  • Add the DBU/piperidine solution to the resin (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the deprotection solution.

  • Wash the resin extensively with DMF (7-10 times, using 10 mL of DMF per gram of resin for each wash).

  • Perform a Kaiser test to confirm complete deprotection.

Protocol 3: UV-Vis Monitoring of Fmoc Deprotection
  • Collect the effluent from the Fmoc deprotection step in a volumetric flask of a known volume.[6]

  • Dilute the solution with DMF to the mark. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.[15]

  • Measure the absorbance of the solution at approximately 301 nm using a UV-Vis spectrophotometer.[6]

  • Continue the deprotection reaction, collecting fractions at set time intervals, until the absorbance of the effluent returns to baseline.

Parameter Standard Protocol Optimized Protocol (Sterically Hindered) Alternative (Side-Reaction Prone)
Deprotecting Agent 20% Piperidine in DMF2% DBU / 2% Piperidine in DMF10% Piperazine in DMF/EtOH (9:1)
Reaction Time 20 minutes5-10 minutes30-40 minutes
Temperature Room TemperatureRoom TemperatureRoom Temperature
Monitoring Kaiser TestKaiser TestKaiser Test
Best For Routine synthesisSpirocyclic residues, aggregated sequencesAspartate-containing sequences

References

Validation & Comparative

A Comparative Analysis of 8-Methyl-2,8-diazaspiro[4.5]decane Analogues: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The exploration of novel chemical scaffolds that can effectively modulate key biological targets is a cornerstone of modern drug discovery. Among the vast expanse of chemical space, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1] This guide provides a comparative analysis of analogues of the 8-Methyl-2,8-diazaspiro[4.5]decane scaffold, a privileged structure in medicinal chemistry. Our focus will be on elucidating the structure-activity relationships (SAR) that govern their interactions with critical neurological targets, primarily muscarinic acetylcholine and sigma receptors, supported by experimental data from seminal studies.

The this compound Scaffold: A Versatile Core

The this compound core, characterized by a piperidine ring fused to a pyrrolidine ring at a quaternary carbon, offers a rigid yet conformationally defined framework. This rigidity can be advantageous in locking in a bioactive conformation, thereby enhancing affinity for a specific biological target. The presence of two nitrogen atoms provides opportunities for functionalization to fine-tune the physicochemical and pharmacological properties of the molecule.

Comparative Analysis of Analogues: Targeting Muscarinic and Sigma Receptors

Our analysis will focus on key analogues where the core scaffold has been modified, and for which comparative biological data is available. The primary targets of interest for this class of compounds are the muscarinic acetylcholine receptors (mAChRs) and sigma receptors (σRs), both of which are implicated in a range of central nervous system (CNS) disorders.

Muscarinic Receptor Ligands: The Quest for Subtype Selectivity

The muscarinic receptor family consists of five subtypes (M1-M5), and achieving subtype selectivity is a major goal in the development of safer and more effective therapeutics. Analogues of the diazaspiro[4.5]decane scaffold have shown promise as muscarinic agonists, particularly for the M1 and M4 subtypes, which are key targets for cognitive disorders like Alzheimer's disease and schizophrenia.

A study on a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, which are closely related to the this compound scaffold, provides valuable insights into their muscarinic receptor activity.[2] The introduction of an oxygen atom and a carbonyl group in the five-membered ring significantly influences receptor affinity and functional activity.

For instance, 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (a key analogue from this series) demonstrated high affinity for both M1 and M2 receptors.[2] This compound also exhibited partial agonistic activity at M1 receptors, as evidenced by its ability to stimulate phosphoinositide hydrolysis in rat hippocampal slices.[2]

Further modifications to this scaffold have been explored to enhance M1 selectivity. Systematic alterations of the parent compound, 2,8-Dimethyl-1-oxa-8-azaspiro[3][4]decan-3-one , revealed that introducing larger substituents at the 2-position or modifying the 3-position could confer preferential affinity for M1 over M2 receptors.[5]

Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki, μM) of 1-Oxa-8-azaspiro[4.5]decane Analogues [5]

CompoundM1 (rat cortex)M2 (rat cerebellum)
2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one 0.0120.011
2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one 0.0150.046
2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane 0.0230.12

Data extracted from a study by Wanibuchi et al. (1991).

The data clearly indicates that while the parent dimethyl compound is non-selective, the introduction of an ethyl group at the 2-position or a methylene group at the 3-position leads to a modest but significant increase in selectivity for the M1 receptor subtype.

Sigma Receptor Ligands: Modulators of Cellular Function

Sigma receptors, comprising σ1 and σ2 subtypes, are intracellular chaperone proteins that have emerged as important targets for a variety of CNS disorders and cancer.[6] The diazaspiro[4.5]decane scaffold has also been successfully adapted to generate potent and selective sigma receptor ligands.

A series of 1-oxa-8-azaspiro[4.5]decane derivatives were synthesized and evaluated for their affinity towards σ1 and σ2 receptors.[7] These analogues, featuring various substituents on the piperidine nitrogen, exhibited nanomolar affinity for the σ1 receptor and moderate to good selectivity over the σ2 subtype.

Table 2: Comparative Sigma Receptor Binding Affinities (Ki, nM) of 1-Oxa-8-azaspiro[4.5]decane Analogues [7]

Compoundσ1 Affinity (Ki, nM)σ2 Affinity (Ki, nM)Selectivity (σ2/σ1)
Analogue 1 1.226.422
Analogue 2 0.4720.744
Analogue 3 12.124.22

Data extracted from a study by Jia et al. (2020).

These findings highlight the potential of the spirocyclic scaffold to be tailored for high-affinity σ1 receptor binding. The selectivity is influenced by the nature of the substituent on the piperidine nitrogen, suggesting this position is crucial for differentiating between the two sigma receptor subtypes.

Experimental Protocols: A Guide to In Vitro Characterization

To ensure scientific integrity and reproducibility, detailed experimental protocols for the key assays used to characterize these compounds are provided below.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is a standard method for determining the binding affinity of test compounds for muscarinic receptors.

Objective: To determine the inhibitory constant (Ki) of test compounds for M1 and M2 muscarinic receptors.

Materials:

  • Rat cortical (for M1) and cerebellar (for M2) membranes

  • [³H]-Pirenzepine (for M1) or [³H]-AF-DX 384 (for M2) as radioligands

  • Test compounds

  • Atropine (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the appropriate membrane preparation, radioligand, and either the test compound, buffer (for total binding), or atropine (for non-specific binding).

  • Incubate the plates at a specified temperature and duration (e.g., 60 minutes at 25°C).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each test compound.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Phosphoinositide Hydrolysis Assay for M1 Receptor Functional Activity

This assay measures the functional agonistic activity of compounds at Gq-coupled receptors like the M1 muscarinic receptor.

Objective: To assess the ability of test compounds to stimulate phosphoinositide hydrolysis in cells expressing the M1 receptor.

Materials:

  • Rat hippocampal slices or cells expressing the M1 receptor

  • [³H]-myo-inositol

  • Krebs-Ringer bicarbonate buffer

  • LiCl

  • Test compounds

  • Carbachol (as a reference agonist)

  • Dowex AG1-X8 resin

  • Scintillation cocktail and counter

Procedure:

  • Label the cells or tissue slices with [³H]-myo-inositol overnight.

  • Wash the labeled cells/slices to remove unincorporated radiolabel.

  • Pre-incubate the cells/slices with buffer containing LiCl.

  • Add the test compounds at various concentrations and incubate for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding a quenching solution (e.g., chloroform/methanol).

  • Separate the aqueous and organic phases.

  • Isolate the inositol phosphates from the aqueous phase using Dowex AG1-X8 chromatography.

  • Quantify the amount of [³H]-inositol phosphates by scintillation counting.

  • Determine the EC50 and Emax values for each compound to assess potency and efficacy.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the experimental processes, the following diagrams are provided.

M1 Muscarinic Receptor Signaling Pathway

M1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C Activation DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca->Cellular_Response PKC->Cellular_Response Agonist Muscarinic Agonist Agonist->M1R Binds

Caption: M1 muscarinic receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A1 Prepare Serial Dilutions of Test Compound B1 Combine Membranes, Radioligand, and Test Compound in Assay Plate A1->B1 A2 Prepare Membrane Homogenates A2->B1 A3 Prepare Radioligand Solution A3->B1 B2 Incubate at Controlled Temperature B1->B2 C1 Rapid Filtration through Glass Fiber Filters B2->C1 C2 Wash Filters to Remove Unbound Ligand C1->C2 C3 Add Scintillation Cocktail C2->C3 C4 Quantify Radioactivity C3->C4 D1 Calculate Specific Binding C4->D1 D2 Determine IC50 Values D1->D2 D3 Calculate Ki using Cheng-Prusoff Equation D2->D3

Caption: Workflow for a typical radioligand binding assay.

Conclusion and Future Directions

The this compound scaffold and its analogues represent a promising area of research in medicinal chemistry. The available data, primarily from oxa- and triaza- substituted analogues, demonstrates their potential to be developed into potent and selective ligands for both muscarinic and sigma receptors. The structure-activity relationships highlighted in this guide provide a foundation for the rational design of new compounds with improved pharmacological profiles.

Future research should focus on a more systematic exploration of the core this compound scaffold itself, with a wider range of substitutions at both nitrogen atoms and on the carbocyclic ring. A comprehensive screening of these novel analogues against a broader panel of receptors and in functional assays will be crucial to fully elucidate their therapeutic potential. Furthermore, investigation into their pharmacokinetic properties will be essential for their progression as viable drug candidates.

References

The Ascendancy of Spirocyclic Linkers in PROTACs: A Comparative Guide to 8-Methyl-2,8-diazaspiro[4.5]decane and Its Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker that tethers the two.[2] Far from being a passive spacer, the linker's composition, length, and rigidity profoundly influence the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3] The linker plays a pivotal role in the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is the cornerstone of successful protein degradation.[4] An ill-suited linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising the degradation efficiency.[]

In the quest for optimized PROTACs, researchers are increasingly turning away from traditional flexible polyethylene glycol (PEG) and alkyl chains towards more rigid and structurally defined linkers.[2] Spirocyclic scaffolds, with their inherent three-dimensionality and conformational rigidity, have garnered significant attention for their potential to improve key drug-like properties.[6] This guide provides an in-depth comparison of 8-Methyl-2,8-diazaspiro[4.5]decane with other spirocyclic linkers in the context of PROTAC design, offering experimental insights and methodologies for researchers in the field.

Why Spirocyclic Linkers? A Paradigm Shift in PROTAC Design

The incorporation of spirocyclic moieties into PROTAC linkers offers several distinct advantages over their linear counterparts:

  • Conformational Rigidity: Spirocycles introduce conformational constraints, pre-organizing the PROTAC into a bioactive conformation. This can lead to a lower entropic penalty upon binding to the target and E3 ligase, potentially resulting in more potent degradation.

  • Improved Physicochemical Properties: Shifting from planar, aromatic structures to more three-dimensional, sp³-rich scaffolds generally correlates with improved physicochemical properties. Spirocyclic linkers can enhance solubility, a common challenge for large PROTAC molecules, and improve metabolic stability by masking potential sites of metabolism.[6]

  • Enhanced Cell Permeability: By reducing the number of rotatable bonds and optimizing lipophilicity, spirocyclic linkers can improve the passive permeability of PROTACs across cell membranes, a critical factor for oral bioavailability.[7][8] Cationic rigid linkers containing piperidine or piperazine moieties, for example, have been shown to enhance water solubility and cell permeability.[9]

  • Novel Chemical Space and Intellectual Property: The use of unique spirocyclic scaffolds provides opportunities to explore novel chemical space and generate new intellectual property.

Comparative Analysis of Spirocyclic Linkers in PROTACs

It is crucial to note that the data presented below is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions, target proteins, and E3 ligases.

Linker ScaffoldRepresentative PROTACTarget ProteinE3 LigaseDC50Dmax (%)Key Observations & References
This compound EZH2 Degrader (Compound 5g)EZH2CRBNNot explicitly stated, but showed potent degradation>90% at 1 µMExhibited good antiproliferative activity and acceptable predicted ADMET properties with an oral bioavailability of 8.91% in mice.[10][11]
2,7-Diazaspiro[3.5]nonane Not specified in PROTAC context----Synthesis of N-protected methyl-substituted derivatives has been developed for further functionalization in medicinal chemistry.[12]
Azaspiro[3.3]heptane Not specified in PROTAC context----Often used to introduce rigidity and improve physicochemical properties in drug discovery.
Piperidine/Piperazine (as part of linker) Various clinical candidates (e.g., ARV-110, ARV-471)AR, ERVHL, CRBNPotent (nM range)HighIncorporation of these rigid heterocycles is a common strategy in orally bioavailable PROTACs.[6]

Note: The table highlights the current gap in publicly available, direct comparative data for a series of PROTACs where only the spirocyclic linker is varied. The development of such datasets would be invaluable for the rational design of future PROTACs.

Experimental Protocols for Evaluating Spirocyclic Linker Performance

To rigorously assess the impact of different spirocyclic linkers on PROTAC performance, a series of well-defined experiments are essential. The following section provides detailed, step-by-step methodologies for key assays.

Synthesis of Spirocyclic Linkers and PROTAC Conjugation

The synthesis of the spirocyclic linker is the first critical step. The following is a generalized protocol based on a reported synthesis of this compound hydrochloride.[13]

Step 1: Reduction of the Lactone

  • Dissolve 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylic acid tert-butyl ester in a suitable solvent (e.g., THF).

  • Add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at 0°C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction carefully with water and aqueous NaOH.

  • Filter the mixture and concentrate the filtrate to obtain 2-(4-(hydroxymethyl)-1-methylpiperidin-4-yl)ethan-1-ol.

Step 2: Intramolecular Cyclization

  • Dissolve the diol from the previous step in a suitable solvent (e.g., THF).

  • Add a phosphine reagent (e.g., triphenylphosphine), an amino reagent (e.g., di-tert-butyl azodicarboxylate), and an azo reagent (e.g., DEAD or DIAD).

  • Stir the reaction at room temperature to facilitate the Mitsunobu reaction, leading to the formation of 8-methyl-2-((2-nitrophenyl)sulfonyl)-2,8-diazaspiro[4.5]decane.

Step 3: Deprotection

  • Dissolve the protected spirocycle in a suitable solvent.

  • Add an appropriate base and a mercapto compound to remove the nosyl protecting group.

  • Acidify the reaction mixture to obtain the hydrochloride salt of this compound.

PROTAC Conjugation: The synthesized spirocyclic linker, typically with a free amine, can then be conjugated to the POI ligand and E3 ligase ligand using standard amide coupling reactions (e.g., using HATU or HOBt/EDC as coupling agents) or other suitable chemistries depending on the functional groups present on the ligands.

Western Blot for Determination of DC50 and Dmax

Western blotting is the gold-standard method for quantifying target protein degradation.[14][15]

Workflow for Western Blot Analysis of PROTAC-Mediated Degradation

WesternBlotWorkflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_immunoblot Immunoblotting cluster_analysis Data Analysis A Seed cells in multi-well plates B Treat with serial dilutions of PROTAC A->B C Incubate for a defined period (e.g., 24h) B->C D Lyse cells and collect protein lysates C->D E Determine protein concentration (e.g., BCA assay) D->E F Prepare samples with loading buffer E->F G SDS-PAGE F->G H Protein Transfer to Membrane G->H I Blocking H->I J Primary Antibody Incubation (Target & Loading Control) I->J K Secondary Antibody Incubation J->K L Detection (ECL) K->L M Quantify band intensities L->M N Normalize to loading control M->N O Calculate DC50 and Dmax N->O

Caption: Workflow for Western Blot Analysis of PROTAC-Mediated Degradation.

Protocol:

  • Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Protein Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunodetection: Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Data Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) using a non-linear regression model.[16][17]

Cell Viability Assays

Cell viability assays are crucial to assess the cytotoxic effects of the PROTACs.[16]

Workflow for Cell Viability Assay

CellViabilityWorkflow A Seed cells in 96-well plates B Treat with serial dilutions of PROTAC A->B C Incubate for desired time (e.g., 72h) B->C D Add viability reagent (MTT, CellTiter-Glo) C->D E Incubate and measure signal (absorbance/luminescence) D->E F Calculate cell viability and determine IC50 E->F

Caption: General Workflow for Cell Viability Assays.

Protocol (MTT Assay):

  • Seed cells in a 96-well plate.

  • After 24 hours, treat the cells with various concentrations of the PROTAC.

  • Incubate for the desired period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[16]

Biophysical Assays for Ternary Complex Formation

Understanding the formation of the ternary complex is key to rational PROTAC design. Techniques like AlphaLISA and Isothermal Titration Calorimetry (ITC) can provide valuable insights.[13][18]

Workflow for Ternary Complex Analysis

TernaryComplexWorkflow A Prepare purified POI, E3 ligase, and PROTAC B Perform biophysical assay (AlphaLISA or ITC) A->B C Analyze data to determine binding affinity (Kd) and cooperativity (α) B->C

Caption: Workflow for Analyzing Ternary Complex Formation.

Protocol (AlphaLISA - general):

  • Reagents: Biotinylated POI, tagged E3 ligase (e.g., His-tagged), streptavidin-coated donor beads, and anti-tag acceptor beads.

  • Assay Setup: In a microplate, combine the POI, E3 ligase, and varying concentrations of the PROTAC.

  • Incubation: Incubate the mixture to allow for ternary complex formation.

  • Detection: Add the donor and acceptor beads and incubate in the dark.

  • Signal Reading: Read the plate on an AlphaScreen-compatible plate reader. A bell-shaped curve is typically observed, from which the potency of ternary complex formation can be determined.[18][19]

Protocol (Isothermal Titration Calorimetry - general):

  • Sample Preparation: Prepare solutions of the POI and the PROTAC in the same buffer to minimize heats of dilution.

  • ITC Experiment: Titrate the PROTAC solution into the sample cell containing the POI.

  • Data Analysis: The resulting thermogram is analyzed to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. To study the ternary complex, one can titrate the PROTAC into a mixture of the POI and E3 ligase, or titrate the E3 ligase into a pre-formed POI-PROTAC complex.[13][15]

Conclusion and Future Directions

The strategic incorporation of spirocyclic linkers, such as this compound, represents a significant advancement in the design of next-generation PROTACs. Their inherent rigidity and favorable physicochemical properties offer a promising avenue to overcome the challenges of poor solubility, permeability, and metabolic instability often associated with traditional flexible linkers.

While this guide provides a comparative overview and detailed experimental protocols, it also highlights the need for more systematic studies directly comparing different spirocyclic scaffolds within the same PROTAC system. Such studies will be instrumental in developing predictive models for linker design and accelerating the development of highly effective and orally bioavailable PROTAC therapeutics. As our understanding of the "linkerology" of PROTACs continues to evolve, spirocyclic linkers are poised to play an increasingly important role in unlocking the full therapeutic potential of targeted protein degradation.

References

A Comparative Guide to the Cross-Reactivity and Selectivity of Diazaspiro[4.5]decane Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the diazaspiro[4.5]decane scaffold in the context of kinase inhibitor design, with a specific focus on selectivity and cross-reactivity. It is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and optimization. We will explore the structural advantages of this scaffold, compare the selectivity profiles of notable examples, and detail the state-of-the-art methodologies used to assess these critical parameters.

The Kinase Superfamily and the Imperative of Selectivity

The human genome contains over 500 protein kinases, collectively known as the kinome. These enzymes are central regulators of nearly all cellular processes, making them one of the most important target classes for drug discovery. However, the high degree of structural conservation, particularly within the ATP-binding site where most inhibitors act, presents a formidable challenge: achieving inhibitor selectivity.

Off-target inhibition can lead to a range of undesirable outcomes, from misleading experimental results in a research setting to significant toxicity in a clinical context.[1] Conversely, a well-characterized, multi-target profile (polypharmacology) can sometimes be leveraged for enhanced therapeutic benefit. Therefore, a rigorous and comprehensive understanding of an inhibitor's selectivity profile is not merely a checkbox in the drug discovery workflow; it is a critical determinant of its ultimate success.

The Diazaspiro[4.5]decane Scaffold: A Privileged Structure

The diazaspiro[4.5]decane core is a spirocyclic system that has gained prominence in medicinal chemistry. Its three-dimensional, rigid structure offers several advantages for kinase inhibitor design:

  • Increased sp³ Character: Moving away from flat, aromatic structures can improve physicochemical properties, such as solubility and metabolic stability.[2]

  • Precise Vectorial Projection: The rigid scaffold allows for the precise positioning of substituents to engage with specific pockets within the kinase active site, enabling fine-tuning of potency and selectivity.

  • Novel Chemical Space: It provides a unique structural framework to explore new interactions and potentially overcome resistance mechanisms associated with other inhibitor classes.

The versatility of this scaffold is demonstrated by its successful application in developing inhibitors for diverse kinase families.

Comparative Selectivity Profiles of Representative Diazaspiro[4.5]decane Inhibitors

The true measure of a scaffold's utility is in its application. Below, we compare the selectivity profiles of several published diazaspiro[4.5]decane-based kinase inhibitors. This data, while not an exhaustive kinome-wide comparison, highlights the diverse targets and varying selectivity achievable with this core structure.

Compound Name/IDPrimary Target(s)Primary Target IC₅₀Key Off-Target(s)Selectivity Ratio (Off-Target IC₅₀ / Primary Target IC₅₀)Therapeutic AreaReference
Compound 48 TYK2 / JAK16 nM / 37 nMJAK2>23-fold vs. JAK2Inflammatory Bowel Disease,
Compound 41 RIPK192 nMNot explicitly reportedNot availableInflammatory Diseases[3],[4]
VU-Series PLD1 / PLD2Isoform-dependentNot a kinase; selectivity between PLD isoforms demonstratedEnantioselective inhibition of PLD isoformsNot specified[2]

Table 1: Comparative data for selected diazaspiro[4.5]decane-based inhibitors.

Analysis & Interpretation:

  • Compound 48 , a dual inhibitor of TYK2 and JAK1, demonstrates favorable selectivity against the closely related JAK2. This is crucial, as JAK2 inhibition is associated with hematological side effects. The selectivity is achieved by exploiting subtle differences in the kinase active sites, a feat enabled by the specific geometry of the diazaspiro[4.5]decane core.

  • Compound 41 is a potent inhibitor of RIPK1, a key mediator of necroptosis.[4] While comprehensive selectivity data is not provided in the initial report, its discovery underscores the scaffold's adaptability to different kinase active site topologies.

  • The Vanderbilt University series targeting Phospholipase D (PLD) , while not a kinase, showcases how the chiral nature of the 2,8-diazaspiro[4.5]decan-1-one core can be exploited to achieve isoform selectivity.[2] This principle of stereospecific interactions is directly translatable to achieving selectivity among kinase isoforms.

Methodologies for Profiling Kinase Inhibitor Selectivity

A claim of selectivity is only as robust as the experimental evidence supporting it. Several platform technologies are considered industry standards for generating comprehensive and reliable selectivity data.

Large-Panel Kinase Screening (KINOMEscan™)

The KINOMEscan™ platform from Eurofins DiscoverX is a binding-based assay that quantitatively measures the interaction of a test compound against a large panel of kinases (typically >400).[5][6] This approach is not dependent on enzymatic activity, allowing for the inclusion of inactive kinases and diverse structural types.

G cluster_prep Assay Preparation cluster_assay Competition Binding Assay cluster_quant Quantification & Data Analysis A Test Compound (e.g., Diazaspiro[4.5]decane derivative) in DMSO D Incubate A + B + C in multi-well plate A->D B Kinase-tagged T7 Phage (from extensive library) B->D C Immobilized Ligand (broad-spectrum kinase binder on solid support) C->D E Equilibrium is reached: Kinase binds either Test Compound (in solution) or Immobilized Ligand D->E Competition F Wash to remove unbound phage E->F G Quantify bound phage via qPCR of the T7 DNA tag F->G H Calculate % of Control (DMSO) Low % = High Binding/Inhibition G->H I Generate Kinome Tree-Spot Map Visualize Selectivity H->I

Caption: KINOMEscan™ competition binding assay workflow.

Causality Behind Experimental Choices:

  • Why a Binding Assay? It measures a direct physical interaction, which is the prerequisite for inhibition. It is often more sensitive and comprehensive than enzymatic assays, as it is not limited by the need to find a suitable substrate for each of the hundreds of kinases.[7]

  • Why qPCR for Readout? The DNA tag on the phage provides a massive signal amplification, allowing for high sensitivity and the use of very small amounts of kinase protein.[8]

  • Self-Validating System: The output is a quantitative measure (% of control). A standard control compound is typically run for every kinase, ensuring the assay is performing as expected. The comparison against a DMSO control normalizes the data, making it robust and comparable across different screening campaigns.[7]

Activity-Based Kinase Assays

While binding is necessary, it doesn't always perfectly correlate with functional inhibition. Activity-based assays measure the catalytic output of the kinase—the transfer of phosphate from ATP to a substrate. Companies like Reaction Biology and Eurofins DiscoverX offer panels of activity-based assays.[9][10]

This protocol is representative of a common non-radioactive, luminescence-based kinase assay format.

  • Kinase Reaction Setup (384-well plate):

    • To each well, add 2.5 µL of Kinase/Substrate solution in reaction buffer.

    • Add 25 nL of the diazaspiro[4.5]decane test compound at various concentrations (e.g., 10-point serial dilution) or DMSO for control wells.

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should ideally be at or near the Km for each specific kinase to ensure physiologically relevant and comparable IC₅₀ values.[9]

    • Incubate for 60 minutes at room temperature. The duration is optimized to keep the reaction in the linear range.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction (by depleting the remaining ATP) and converts the ADP produced into a detectable signal.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation & Readout:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and its substrate, which react to produce light in proportion to the amount of ADP generated in the initial step.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

    • Read the plate on a standard plate-based luminometer.

  • Data Analysis:

    • Normalize the data to high (DMSO, 0% inhibition) and low (no enzyme, 100% inhibition) controls.

    • Plot the normalized response against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Many diazaspiro[4.5]decane inhibitors, like Compound 48, target signaling cascades crucial in disease. Visualizing this helps understand the biological context of selectivity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK1 Receptor->JAK1 2. Receptor Dimerization & Kinase Activation TYK2 TYK2 Receptor->TYK2 2. Receptor Dimerization & Kinase Activation STAT_inactive STAT (inactive) JAK1->STAT_inactive 3. STAT Phosphorylation TYK2->STAT_inactive 3. STAT Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Nuclear Translocation & DNA Binding Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression 6. Transcription Inhibitor Compound 48 (Diazaspiro[4.5]decane) Inhibitor->JAK1 Inhibition Inhibitor->TYK2 Inhibition Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

Caption: Inhibition of the JAK/STAT pathway by a dual TYK2/JAK1 inhibitor.

Conclusion and Future Outlook

The diazaspiro[4.5]decane scaffold represents a valuable tool in the medicinal chemist's arsenal for developing potent and, crucially, selective kinase inhibitors. The examples of TYK2/JAK1 and RIPK1 inhibitors demonstrate its applicability to diverse kinase targets implicated in inflammatory diseases.[11][4] The key to success with this or any scaffold lies not just in optimizing on-target potency but in rigorously characterizing its cross-reactivity profile across the kinome.

As our understanding of signaling networks deepens, the ability to rationally design inhibitors with a desired selectivity profile—whether exquisitely selective for a single target or intelligently designed for multi-target engagement—will be paramount. The combination of rational, structure-based design using scaffolds like diazaspiro[4.5]decane and comprehensive profiling using the robust methodologies detailed herein will continue to be a cornerstone of modern drug discovery.

References

A Researcher's Guide to Assessing Tautomeric Conversion of Spiro-Dithiohydantoin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a deep understanding of a molecule's structural dynamics is paramount. Spiro-dithiohydantoin derivatives, a class of compounds with significant therapeutic potential, present a fascinating and critical challenge: tautomerism. The subtle shift of a proton can dramatically alter a molecule's physicochemical properties, including its solubility, stability, and, most importantly, its interaction with biological targets. This guide provides an in-depth comparison of modern analytical techniques to empower researchers to confidently assess and characterize the tautomeric conversion of these complex molecules.

The Dynamic Nature of Spiro-Dithiohydantoins: A Tautomeric Balancing Act

Spiro-dithiohydantoin derivatives can exist in a dynamic equilibrium between two or more tautomeric forms. The primary tautomerism at play is the thione-thiol equilibrium, analogous to the more common keto-enol tautomerism. This involves the migration of a proton from a nitrogen atom to a sulfur atom, with a concurrent rearrangement of double bonds.

The general equilibrium for a spiro-dithiohydantoin can be visualized as follows:

A simplified representation of the dithione-thiol tautomeric equilibrium in spiro-dithiohydantoin derivatives. The actual equilibrium may involve multiple tautomeric forms.

The position of this equilibrium is not static; it is delicately influenced by a variety of factors, including the solvent's polarity and hydrogen-bonding capability, the temperature, and the electronic nature of substituents on the spirocyclic ring.[1][2] A comprehensive assessment, therefore, requires a multi-faceted analytical approach.

A Comparative Analysis of Key Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Dynamics

NMR spectroscopy is arguably the most powerful tool for studying tautomeric equilibria in solution.[3][4] By analyzing chemical shifts, coupling constants, and signal intensities, one can identify and quantify the different tautomers present.

Experimental Protocol: Variable Solvent and Temperature NMR Studies

  • Sample Preparation: Dissolve a precisely weighed sample of the spiro-dithiohydantoin derivative in a series of deuterated solvents of varying polarity (e.g., CDCl₃, acetone-d₆, DMSO-d₆, CD₃OD).

  • ¹H and ¹³C NMR Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra for each sample at ambient temperature.

  • ¹⁵N NMR Acquisition (Optional but Recommended): If isotopically enriched material is available, ¹⁵N NMR can be highly informative due to the large chemical shift dispersion of nitrogen and its direct involvement in the tautomeric process.

  • Variable Temperature (VT) Studies: For a given solvent, acquire a series of ¹H NMR spectra at different temperatures (e.g., from 298 K down to the solvent's freezing point and up to its boiling point). This can help to resolve broad signals if the tautomers are rapidly interconverting and can reveal the thermodynamic parameters of the equilibrium.

  • Data Analysis:

    • Identify distinct sets of signals corresponding to each tautomer. The chemical shifts of protons and carbons near the sites of tautomerization will be most affected.

    • Integrate the signals of the non-exchangeable protons for each tautomer to determine their relative populations.

    • Analyze the changes in population with solvent and temperature.

Data Interpretation:

Parameter Dithione Tautomer (Expected) Thiol Tautomer (Expected) Rationale
¹H NMR (NH proton) Broader signal, downfield shiftAbsentThe proton is now on the sulfur atom.
¹H NMR (SH proton) AbsentSharper signal, chemical shift dependent on H-bondingAppearance of a new, exchangeable proton.
¹³C NMR (C=S carbon) Downfield shift (~180-220 ppm)Upfield shift, becomes more C-S like (~110-140 ppm)Change in hybridization and bonding.

Strengths and Limitations:

  • Strengths: Provides quantitative information on tautomer populations in solution. Can be used to study the kinetics of interconversion. Non-destructive.

  • Limitations: If the interconversion is fast on the NMR timescale, only averaged signals will be observed, making quantification difficult without low-temperature studies. The definitive assignment of signals to specific tautomers can be challenging without computational support or comparison to "fixed" derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Landscape

UV-Vis spectroscopy is a rapid and sensitive method for detecting tautomeric equilibria, provided the tautomers have distinct chromophores that absorb at different wavelengths.[2][5] The thione (C=S) and thiol (C=C-SH) groups possess different electronic transitions (n→π* for C=S and π→π* for the conjugated system in the thiol form), which often leads to well-separated absorption bands.

Experimental Protocol: Solvatochromism Study

  • Stock Solution Preparation: Prepare a concentrated stock solution of the spiro-dithiohydantoin derivative in a non-polar, aprotic solvent (e.g., dioxane or cyclohexane).

  • Solvent Series: Prepare a series of dilute solutions of equal concentration in a range of solvents with varying polarity and hydrogen-bonding properties (e.g., hexane, acetonitrile, ethanol, water).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

  • Data Analysis:

    • Identify the absorption maxima (λ_max) in each solvent.

    • Look for isosbestic points, which are a strong indication of a two-component equilibrium.

    • Correlate the changes in the relative intensities of the absorption bands with solvent polarity parameters (e.g., the Reichardt dye parameter, E_T(30)).

Data Interpretation:

Tautomer Expected λ_max Rationale
Dithione Longer wavelength (lower energy)The n→π* transition of the C=S group is typically at a lower energy.
Thiol Shorter wavelength (higher energy)The π→π* transition of the conjugated system is typically at a higher energy.

Strengths and Limitations:

  • Strengths: High sensitivity, requires only a small amount of sample. Excellent for tracking shifts in equilibrium as a function of the environment.

  • Limitations: Provides qualitative or semi-quantitative information unless the molar absorptivities of the individual tautomers are known. Overlapping absorption bands can complicate the analysis.[6]

X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides unambiguous, high-resolution structural information, including bond lengths and the precise location of protons.[7] This makes it the gold standard for definitively identifying the tautomeric form that exists in the solid state.

Experimental Protocol: Single Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the spiro-dithiohydantoin derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

  • Structural Analysis: Analyze the refined structure to determine bond lengths (e.g., C=S vs. C-S and C=N vs. C-N) and, most importantly, the location of the hydrogen atoms on the nitrogen and sulfur atoms of the dithiohydantoin ring.

Data Interpretation:

  • The refined structure will unequivocally show the connectivity of the atoms, confirming the presence of either a thione (C=S) and N-H group or a thiol (C-S-H) and C=N group.

Strengths and Limitations:

  • Strengths: Provides the definitive structure of the tautomer present in the crystal lattice.

  • Limitations: The tautomeric form in the solid state may not be the dominant form in solution due to packing forces and intermolecular interactions. Crystal growth can be difficult.

Computational Chemistry: Predicting and Rationalizing Tautomer Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are an indispensable tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.

Computational Protocol: Tautomer Energy Calculations

  • Structure Generation: Build the 3D structures of all possible tautomers of the spiro-dithiohydantoin derivative.

  • Geometry Optimization and Energy Calculation: Perform geometry optimization and calculate the electronic energy of each tautomer in the gas phase using a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

  • Solvent Effects: To model the solution phase, incorporate a continuum solvation model (e.g., PCM or SMD) for different solvents and re-optimize the geometries and calculate the energies.

  • Data Analysis: Compare the relative free energies (including zero-point vibrational energy and thermal corrections) of the tautomers in the gas phase and in different solvents to predict the most stable form and the equilibrium constant.

Data Interpretation:

Computational Output Interpretation
Relative Free Energy (ΔG) The tautomer with the lowest free energy is predicted to be the most stable under the calculated conditions.
Calculated NMR Shifts Can be compared to experimental spectra to aid in the assignment of signals to specific tautomers.
Calculated UV-Vis Spectra Can help to assign experimental absorption bands to specific electronic transitions in each tautomer.

Strengths and Limitations:

  • Strengths: Provides a theoretical framework for understanding the factors that govern tautomeric stability. Can be used to predict the properties of tautomers that are difficult to isolate or observe experimentally.

  • Limitations: The accuracy of the results is dependent on the level of theory and the solvation model used. DFT functionals can sometimes struggle to accurately predict the energetics of tautomeric systems.[6]

An Integrated Workflow for Comprehensive Tautomer Assessment

For a thorough and reliable characterization of the tautomeric behavior of a novel spiro-dithiohydantoin derivative, an integrated approach is recommended.

workflow cluster_start Initial Steps cluster_exp Experimental Analysis cluster_analysis Data Integration & Conclusion start Synthesis & Purification of Spiro-dithiohydantoin comp_chem Computational Chemistry (DFT) Predict Tautomer Stabilities start->comp_chem nmr NMR Spectroscopy (Variable Solvent & Temperature) comp_chem->nmr Guide spectral assignment uv_vis UV-Vis Spectroscopy (Solvatochromism Study) comp_chem->uv_vis Guide band assignment integration Integrate & Correlate Data (NMR, UV-Vis, X-ray, DFT) nmr->integration uv_vis->integration xray X-ray Crystallography (If single crystals are obtained) xray->integration conclusion Characterize Tautomeric Equilibrium (Dominant forms, solvent effects, thermodynamics) integration->conclusion

An integrated workflow for the comprehensive assessment of tautomerism in spiro-dithiohydantoin derivatives.

By combining the predictive power of computational chemistry with the empirical evidence from NMR, UV-Vis, and X-ray crystallography, researchers can build a self-validating and comprehensive understanding of the tautomeric landscape of their spiro-dithiohydantoin derivatives. This knowledge is not merely academic; it is a critical component in the rational design and development of new and effective therapeutic agents.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 8-Methyl-2,8-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 8-Methyl-2,8-diazaspiro[4.5]decane. As a nitrogen-containing heterocyclic amine, this compound requires meticulous management to ensure personnel safety, maintain regulatory compliance, and protect the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chemical reagents.

Core Safety Directives & Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the chemical's hazard profile is paramount. All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] The primary hazards associated with similar amine compounds include irritation to the skin, eyes, and respiratory system.[2]

Causality of Protocol: The fundamental principle of this protocol is risk mitigation. By treating this compound as hazardous from the point of generation to its final disposal, we create a self-validating system that minimizes the potential for accidental exposure, dangerous chemical reactions, and environmental contamination.

Hazard & Safety Consideration Guideline & Required Action Primary Rationale
Personal Protective Equipment (PPE) Always wear safety glasses with side shields or goggles, chemical-resistant gloves (Nitrile or Neoprene), and a flame-retardant lab coat.[1][3]To prevent accidental skin and eye contact, which can cause irritation.[2][4]
Engineering Controls All transfers and handling of waste must be performed inside a certified chemical fume hood.[1]To prevent inhalation of potentially harmful vapors or aerosols.
Incompatible Materials Segregate from strong oxidizing agents, strong acids, and strong bases.[3][4]Amines can react violently or exothermically with acids and oxidizing agents, creating a significant safety hazard.
Combustion Hazards Thermal decomposition may produce toxic carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5][6][7]Firefighting measures should account for the release of these toxic gases.

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[8][9]

This compound waste must be managed as hazardous chemical waste .

  • Corrosivity (EPA Waste Code D002): As an amine, this compound is basic. Concentrated solutions can have a pH greater than 12.5, meeting the definition of corrosive waste.[10]

  • Toxicity (Characteristic D-Codes): While not specifically listed, the compound's potential to cause irritation and the lack of comprehensive toxicological data necessitate handling it as a toxic substance to protect human health and the environment.[6][8]

The Segregation Imperative: The most critical step in managing this waste stream is rigorous segregation.

  • DO NOT mix amine waste with other chemical waste streams, particularly acidic solutions or halogenated organic solvents.[1][3] Mixing with acids can cause a violent exothermic reaction.

  • DO keep solid waste (e.g., contaminated gloves, weigh boats, absorbent pads) separate from liquid waste solutions.[1]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is essential for safety and compliance. The recommended disposal route is through a licensed professional waste disposal service, which will typically use high-temperature incineration.[1]

Step 1: Containerization

Proper containment is the first line of defense against spills and exposure.

  • Select a Compatible Container: Use a dedicated, leak-proof waste container made of a chemically compatible material such as high-density polyethylene (HDPE).[1][11] The container must be in good condition, free from cracks or damage.

  • Maintain Closure: The waste container lid must be securely fastened at all times, except when actively adding waste.[3][11] This prevents the release of fumes and protects against spills.

Step 2: Labeling

Clear and accurate labeling is a regulatory requirement and a critical safety communication tool.[11]

  • Affix a "Hazardous Waste" Label: The label must prominently display the words "Hazardous Waste."[1][11]

  • Identify Contents: Clearly list all chemical constituents by their full name, including "this compound Waste" and any solvents or other chemicals present.[1]

  • Quantify Components: Provide an estimated percentage or concentration for each component.

  • Date Accumulation: Mark the date when the first drop of waste was added to the container.

Step 3: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending collection.

  • Location: Store the sealed and labeled container in a cool, dry, and well-ventilated area.[3][4]

  • Segregation in Storage: Ensure the container is physically segregated from incompatible materials like acids and oxidizers.[3]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray capable of holding the entire volume of the liquid in case of a leak.

  • Accumulation Limits: Be aware of institutional and regulatory limits on the volume of waste that can be stored in an SAA (e.g., typically not exceeding 55 gallons).[1]

Step 4: Final Disposal
  • Schedule a Pickup: Once the container is full or has reached the maximum allowable accumulation time (often 90 days to one year, per institutional policy), arrange for its collection.[1]

  • Contact EHS: Coordinate the pickup with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][3][5] Do not attempt to transport the waste off-site yourself.

Disposal Workflow Visualization

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste.

G start Waste Generated (this compound) assess Assess Waste Form (Solid vs. Liquid) start->assess container Select Compatible Container (HDPE, Leak-Proof) assess->container label Label Container 'Hazardous Waste' & Contents container->label store Store in Satellite Accumulation Area (SAA) label->store check_full Container Full or Time Limit Reached? store->check_full await Continue Accumulation check_full->await No pickup Arrange Pickup with EHS or Contractor check_full->pickup Yes await->store end Final Disposal via Licensed Contractor pickup->end

Caption: Disposal workflow for this compound.

Emergency Procedures: Spills and Exposures

Preparedness for accidental spills is a critical component of laboratory safety.[3]

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or a commercial chemical absorbent pad.

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the area immediately.

    • Alert others and contact your institution's EHS or emergency response team.

    • Prevent entry into the area.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing.[5]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[5]

    • Inhalation: Move the affected person to fresh air.[5]

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

References

A Senior Application Scientist's Guide to the Safe Handling of 8-Methyl-2,8-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities like 8-Methyl-2,8-diazaspiro[4.5]decane, a diamine compound, requires a nuanced understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound, and its related salts like the dihydrochloride form, are classified as hazardous substances. The primary risks associated with this class of compounds are:

  • Skin Irritation (H315): Diamines can be corrosive and cause significant skin irritation upon contact.[1]

  • Serious Eye Damage (H319): The alkaline nature of amines can lead to severe and potentially irreversible eye damage.[1]

  • Respiratory Irritation (H335): Inhalation of dust or vapors may irritate the respiratory tract.[1][2]

A thorough risk assessment is the cornerstone of safe handling. Before any procedure, evaluate the potential for exposure based on the scale of your work and the specific manipulations involved.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended equipment, grounded in the known hazards of similar diamine compounds.

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Protection Splash-proof safety goggles and a full-face shieldA full-face shield worn over goggles provides maximum protection against splashes, which is crucial given the risk of serious eye damage.[3]
Skin and Body Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene) and a lab coat or chemical-resistant apron.Double-gloving with two different materials is recommended for optimal protection against potentially corrosive substances.[3][4] If gloves are compromised, they must be removed immediately.
Respiratory Protection NIOSH-approved half-face or full-face respirator with organic vapor cartridgesThis is essential when handling the compound outside of a certified chemical fume hood or when there is a risk of generating aerosols or dust.

Experimental Workflow: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling of this compound, from receiving the compound to its final disposal.

Receiving and Storage

Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5] Ensure the container is tightly sealed.

Handling and Use: A Step-by-Step Protocol
  • Preparation: Before handling, ensure a chemical fume hood is certified and functioning correctly. Prepare all necessary equipment and reagents.

  • PPE Donning: Put on all required PPE as outlined in the table above. The donning sequence is critical for maintaining a sterile and safe environment.

  • Aliquotting and Weighing: Whenever possible, handle the solid compound in a fume hood to minimize inhalation risk. Use spark-proof tools and an enclosure for weighing if available.

  • In-Use Procedures: Keep the container sealed when not in use. Avoid actions that could generate dust or aerosols.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

PPE_Donning_Doffing cluster_donning Donning PPE Lab Coat Lab Coat Respirator Respirator Lab Coat->Respirator Lab Coat->Respirator Goggles Goggles Respirator->Goggles Goggles->Lab Coat Face Shield Face Shield Goggles->Face Shield Face Shield->Goggles Gloves Gloves Face Shield->Gloves Gloves->Face Shield

Caption: Recommended sequence for donning and doffing Personal Protective Equipment (PPE).

Emergency Procedures: Spill and Exposure Management

In the event of a spill or exposure, immediate and correct action is crucial.

  • Spill Response:

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, contain the spill with an inert absorbent material.

    • Wear appropriate PPE, including respiratory protection, during cleanup.

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the spill area thoroughly.

Spill_Response_Workflow Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Alert Others Alert Others Evacuate Area->Alert Others Don PPE Don PPE Alert Others->Don PPE Contain Spill Contain Spill Don PPE->Contain Spill Collect Waste Collect Waste Contain Spill->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste

Caption: Step-by-step workflow for responding to a chemical spill.

  • Exposure Protocol:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[6] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[6] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[6] Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Ensure waste containers are properly labeled and sealed.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.